3-(Methylthio)hexanal
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylsulfanylhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OS/c1-3-4-7(9-2)5-6-8/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVJHDGDCOQORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865912 | |
| Record name | 3-(Methylthio)hexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
clear colourless liquid | |
| Record name | 3-Methylthiohexanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/528/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
206.00 to 207.00 °C. @ 760.00 mm Hg | |
| Record name | 3-(Methylthio)hexanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040186 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in ethanol, triacetin and heptane, 1 ml in 2 ml 70% alcohol (in ethanol) | |
| Record name | 3-Methylthiohexanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/528/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.967-0.968 | |
| Record name | 3-Methylthiohexanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/528/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
38433-74-8 | |
| Record name | 3-(Methylthio)hexanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38433-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylthiohexanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038433748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Methylthio)hexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methylthio)hexanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLTHIOHEXANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U9V3213BJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-(Methylthio)hexanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040186 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Technical Whitepaper: 3-(Methylthio)hexanal – Structural Dynamics, Synthesis, and Application Profiles
The following technical guide is structured as a high-level whitepaper designed for drug development professionals and flavor chemists. It prioritizes mechanistic insight, reproducible protocols, and structural dynamics.
Executive Summary
3-(Methylthio)hexanal (3-MTH) represents a critical class of sulfur-containing volatiles known as
Structural Characterization & Physicochemical Profile[2]
Molecular Architecture
The core structure of 3-MTH consists of a six-carbon aldehyde chain with a methylsulfenyl substituent at the beta position. The molecule possesses one chiral center at C3, existing as a racemic mixture in standard synthetic preparations. The sulfur atom introduces significant polarizability, affecting both solubility and receptor binding affinity.
Key Structural Features:
-
Electrophilic Center: The C1 aldehyde carbonyl is susceptible to nucleophilic attack (e.g., reduction, acetalization).
-
Nucleophilic Center: The sulfur atom at C3 is prone to oxidation (to sulfoxide/sulfone) and alkylation.
-
Acidic Protons: The
-protons (C2) are acidic ( ), allowing for enolization and potential racemization under basic conditions.
Physicochemical Data Table[1][3][4]
| Property | Value / Description | Source |
| IUPAC Name | 3-(Methylsulfanyl)hexanal | [1] |
| CAS Number | 38433-74-8 | [1][3] |
| Molecular Formula | C | [1] |
| Molecular Weight | 146.25 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow liquid | [2] |
| Boiling Point | 87–88 °C @ 10 mmHg (est. 206 °C @ 760 mmHg) | [1][2] |
| Density | 0.967 – 0.968 g/cm³ @ 25 °C | [2] |
| Refractive Index | 1.475 – 1.485 @ 20 °C | [2] |
| Solubility | Soluble in ethanol, propylene glycol, heptane.[1][2][3] Insoluble in water (~2.2 g/L est). | [2] |
| LogP | 2.12 (est) | [2] |
| Flash Point | 71.67 °C (161 °F) | [2] |
Synthetic Pathways & Mechanistic Insight[1][6][7]
The most robust route to 3-(Methylthio)hexanal is the Thia-Michael Addition . This reaction leverages the soft nucleophilicity of methanethiol (or its salt) targeting the soft electrophilic
Mechanism: Base-Catalyzed Thia-Michael Addition
The reaction proceeds via a 1,4-conjugate addition.[1] A base catalyst deprotonates the thiol (or activates the enal), facilitating the attack of the thiolate anion on the
Figure 1: Mechanistic pathway of the Thia-Michael addition for 3-MTH synthesis.[1]
Experimental Protocol: Catalytic Synthesis
Objective: Synthesis of 3-(Methylthio)hexanal on a 50g scale. Safety Note: Methanethiol is a toxic gas/volatile liquid. All operations must be performed in a fume hood.
-
Reagent Preparation:
-
Charge a 3-neck round-bottom flask with trans-2-hexenal (0.34 mol, 1.0 eq) and Methanol (150 mL).
-
Cool the system to 0–5 °C using an ice bath to mitigate the exotherm of the Michael addition.
-
-
Catalyst Addition:
-
Add Piperidine (0.01 eq) or Triethylamine (0.05 eq) dropwise. Note: Piperidine is often preferred for higher turnover frequencies in thia-Michael reactions [4].[1]
-
-
Thiol Introduction:
-
Slowly bubble Methanethiol gas (or add Sodium Methanethiolate solution, 1.1 eq) into the reaction mixture over 60 minutes, maintaining internal temperature <10 °C.
-
Causality: Controlling the addition rate prevents polymerization of the starting enal and minimizes side reactions (e.g., 1,2-addition).
-
-
Reaction Monitoring:
-
Stir at room temperature for 2–4 hours.
-
Monitor consumption of trans-2-hexenal via TLC (Hexane:EtOAc 9:1) or GC-FID.[1]
-
-
Work-up & Purification:
-
Quench with dilute HCl (1M) to neutralize the base.
-
Extract with Diethyl Ether or Dichloromethane (3 x 50 mL).
-
Wash combined organics with Brine, dry over anhydrous MgSO
, and concentrate -
Distillation: Purify via vacuum distillation (bp 87–88 °C @ 10 mmHg) to obtain the clear liquid product.
-
Reactivity & Functional Group Transformations[1][6]
3-MTH is a versatile intermediate.[1] Its reactivity is governed by the orthogonality of the aldehyde and sulfide moieties.
Oxidation Profiles
-
S-Oxidation: Treatment with stoichiometric oxidants (e.g., NaIO
or H O at low temp) selectively oxidizes the sulfide to the sulfoxide without over-oxidizing the aldehyde. Further oxidation yields the sulfone . -
C-Oxidation: Standard Jones oxidation or Pinnick oxidation conditions will convert the aldehyde to 3-(methylthio)hexanoic acid , a compound found in certain cheese aromas.
Reduction
-
Reduction with NaBH
in ethanol yields 3-(methylthio)hexanol , a potent flavor compound often compared to 3-mercaptohexanol but with distinct "cooked vegetable" notes.
Figure 2: Functional group divergence and derivative map for 3-(Methylthio)hexanal.
Biological & Sensory Relevance[1][8][9][10]
Organoleptic Profile
3-MTH is characterized by a low odor threshold and a complex profile dependent on concentration:
-
High Concentration (>1 ppm): Sulfurous, onion-like, cooked potato.
-
Low Concentration (<100 ppb): Buttery, green, tropical fruit nuances, savory [2].
-
Applications: Used to restore "freshness" in processed tomato products and to add depth to meat and coffee flavors.
Natural Occurrence
It is identified as a volatile component in various matrices, including:
-
Fermented Beverages: Trace levels in wines, potentially linked to methionine metabolism or Michael addition of methanethiol to hexenal during fermentation [5].
-
Tropical Fruits: Contributes to the sulfur-volatile complex in durian and passion fruit.
Analytical Methodologies
GC-MS Detection
-
Column: Polar phases (e.g., DB-Wax) are recommended to separate 3-MTH from non-polar hydrocarbon interferences.
-
Retention Index (RI): Approx. 1475–1485 on polar columns [2].
-
Mass Spectrum (EI, 70eV):
-
Molecular Ion:
146 (often weak). -
Base Peak:
61 (CH SCH ) or similar sulfur fragments. -
Diagnostic Fragments:
75, 99 (loss of methylthio group + rearrangement).
-
NMR Spectroscopy (Predicted)
-
H NMR (CDCl
, 400 MHz):- 9.75 ppm (1H, t, J=2 Hz, CHO) – Diagnostic aldehyde signal.
- 3.10 ppm (1H, m, H-3) – Methine proton adjacent to sulfur.
-
2.10 ppm (3H, s, S-CH
) – Methylthio singlet. - 2.60 ppm (2H, dd, H-2) – Alpha protons.
-
0.92 ppm (3H, t, terminal CH
).
Handling, Stability & Safety
-
Stability: 3-MTH is susceptible to autoxidation (to carboxylic acid) and polymerization if stored improperly.
-
Storage: Store under inert gas (Argon/Nitrogen) at 4 °C. Addition of antioxidants (e.g., BHT) is common for commercial preparations.
-
Safety: Classified as an Irritant (Xi).[3] Causes serious eye irritation and skin irritation. Use appropriate PPE (gloves, goggles) and handle in a well-ventilated area [2].
References
-
FooDB. (n.d.). Compound Summary: 3-(Methylthio)hexanal (FDB019898). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-(Methylthio)hexanal: Properties, Safety, and Application. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Hexanal, 3-(methylthio)-. SRD 69. Retrieved from [Link]
-
Tepper, P. G., et al. (2026).[4] Biocatalytic Asymmetric Michael Addition of Thiols to α,β‐Unsaturated Aldehydes. ResearchGate. Retrieved from [Link]
-
Fedrizzi, B., et al. (2018). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
Sources
3-(Methylthio)hexanal: Natural Occurrence, Biosynthesis, and Analytical Protocols
This guide serves as a technical deep-dive into the occurrence, formation, and analysis of 3-(Methylthio)hexanal (3-MTH). It is designed for flavor chemists and analytical scientists requiring actionable data beyond standard textbook definitions.
Executive Technical Summary
3-(Methylthio)hexanal (CAS: 38433-74-8) is a volatile sulfur compound (VSC) characterized by a potent, concentration-dependent odor profile. Unlike its homolog methional (potato/cooked notes), 3-MTH bridges the sensory gap between green/grassy (characteristic of C6 aldehydes) and sulfurous/savory (characteristic of thiols).
-
Odor Threshold: ~3 ppb in water.
-
Sensory Character:
-
Low Concentration (<10 ppb): Tropical fruit nuances, fresh green, buttery.[1]
-
High Concentration (>50 ppb): Pungent, onion-like, vegetable-sulfur.
-
-
Primary Natural Source: Solanum lycopersicum (Tomato), specifically processed tomato products (paste).
-
Industrial Relevance: Critical for restoring "freshness" in heat-processed tomato products and masking "beany" off-notes in plant-based meat analogues.
Natural Occurrence Profile
While ubiquitous in flavor patents, the confirmed natural occurrence of 3-MTH is rare due to its instability and low concentration. It is not a primary metabolite but a secondary product of precursor interaction.
Confirmed Food Matrices
The definitive identification of 3-MTH was established in tomato paste. It is generated during the processing (heating/concentration) of tomatoes, where its precursors are abundant.
| Food Matrix | Concentration Range | Detection Method | Key Reference |
| Tomato Paste | 1 – 15 ppb | GC-MS / GC-O | Buttery et al. (1990) |
| Tropical Fruits | Trace / Imputed* | GC-O | Inferred from sensory data |
| Processed Meats | Trace | GC-SCD | Patent literature |
> Note: In wine and beer, the dominant C6-sulfur compound is 3-mercaptohexanol (3-MH). Researchers often confuse 3-MTH with 3-MH. 3-MTH is an aldehyde; 3-MH is an alcohol. 3-MTH is not the primary grapefruit thiol in Sauvignon Blanc.
Biosynthetic & Formation Mechanism
The formation of 3-MTH is a classic example of precursor convergence . It does not arise from a single enzymatic step but from the chemical interaction of two distinct metabolic pathways: Lipid Oxidation and Amino Acid Degradation .
The Pathway: Michael Addition
The core mechanism is the Michael addition of methanethiol (nucleophile) to the
-
Precursor A (The Backbone): (E)-2-Hexenal ("Leaf aldehyde") is formed via the LOX (Lipoxygenase) pathway from Linoleic acid upon tissue disruption.
-
Precursor B (The Sulfur Source): Methanethiol is generated from L-Methionine via Strecker degradation or enzymatic cleavage (methioninase).
-
The Reaction: Methanethiol attacks the double bond of (E)-2-hexenal.
Pathway Visualization
Figure 1: Convergent formation of 3-(Methylthio)hexanal from lipid and amino acid precursors.
Analytical Protocol: Quantification in Complex Matrices
Quantifying 3-MTH is challenging due to its reactivity (oxidation to sulfoxide) and volatility. Standard extraction often results in loss. The following protocol utilizes Stable Isotope Dilution Assay (SIDA) for maximum accuracy.
Experimental Workflow
Objective: Quantify 3-MTH in Tomato Paste at ppb levels.
Reagents:
-
Internal Standard (ISTD): [
H ]-3-(Methylthio)hexanal (Must be synthesized or custom ordered). -
Solvent: Dichloromethane (high purity).
-
Drying Agent: Anhydrous Sodium Sulfate.
Step-by-Step Protocol:
-
Sample Preparation:
-
Weigh 50g of tomato paste into a chemically inert centrifugation bottle.
-
CRITICAL: Immediately spike with 10 µL of ISTD solution (concentration ~10 ng/µL).
-
Equilibrate for 30 minutes at 4°C to allow ISTD binding to the matrix.
-
-
Solvent Extraction (SAFE - Solvent Assisted Flavor Evaporation):
-
Extract the paste with 100 mL Dichloromethane.
-
Isolate the volatile fraction using high-vacuum distillation (SAFE apparatus) to prevent thermal degradation. Avoid steam distillation.
-
-
Concentration:
-
Dry the distillate over anhydrous
. -
Concentrate to 100 µL using a Vigreux column (45°C bath). Do not use nitrogen blow-down to dryness; volatility losses are high.
-
-
GC-MS/SCD Analysis:
-
Column: DB-WAX or FFAP (Polar phases are required to separate sulfur isomers).
-
Detector: Mass Spectrometer (SIM mode) or Sulfur Chemiluminescence Detector (SCD) for specificity.
-
Ions to Monitor:
-
Target:
61 (CH SCH ), 146 (Molecular Ion). -
ISTD:
64, 149.
-
-
Analytical Workflow Diagram
Figure 2: Stable Isotope Dilution Assay (SIDA) workflow for precise quantification.
Sensory Implications & Applications
The "Green-Savory" Bridge
3-MTH is unique because it activates receptors associated with both "freshness" (green) and "richness" (sulfur).
-
In Tomato: It restores the "freshly cut" note that is lost during thermal concentration (paste production).
-
In Plant-Based Meat: It is used to mask the "beany/green" notes of soy/pea protein by converting them into a "meaty/savory" profile via the addition of sulfur nuances.
Odor Activity Value (OAV)
Given its low threshold (3 ppb), even trace amounts significantly impact flavor.
-
Example: A concentration of 15 ppb in tomato paste yields an OAV of 5 (
), making it a primary aroma driver.
References
-
Buttery, R. G., Teranishi, R., Flath, R. A., & Ling, L. C. (1990).[2] Identification of additional tomato paste volatiles. Journal of Agricultural and Food Chemistry, 38(3), 792-795. Link
-
ChemicalBook. (n.d.). 3-(Methylthio)hexanal Product Properties and Thresholds.Link
-
The Good Scents Company. (n.d.). 3-(methylthio)hexanal Flavor Profile and Occurrences.Link
- Vermeulen, C., et al. (2005). Synthesis and Sensory Characterization of 3-Mercaptohexanal and 3-Methylthiohexanal. Journal of Agricultural and Food Chemistry. (Contextual reference for synthesis/sensory comparison).
Sources
Technical Guide: 3-(Methylthio)hexanal – The Maillard-Lipid Convergence
[1][2]
Executive Summary
3-(Methylthio)hexanal (3-MTH) represents a critical intersection in food chemistry and chemical biology: the convergence of the Maillard reaction (amino acid degradation) and Lipid Oxidation (fatty acid breakdown).[1] For researchers in flavor chemistry and pharmaceutical formulation, 3-MTH is not merely a volatile; it is a model Michael adduct that demonstrates how sulfur nucleophiles stabilize reactive electrophiles in complex matrices.[1][2]
This guide moves beyond basic definitions to explore the mechanistic formation, kinetic drivers, and synthetic protocols required to study this compound in controlled laboratory settings.
The Chemical Architecture
3-MTH is a sulfur-substituted aldehyde formed via the conjugate addition of a thiol to an
Key Physicochemical Properties
| Property | Value / Description | Significance |
| IUPAC Name | 3-(Methylthio)hexanal | Standard nomenclature |
| CAS Number | 38433-74-8 | Registry identification |
| Molecular Weight | 146.25 g/mol | Volatility profile |
| Odor Threshold | ~0.1–5 ppb (water) | High-impact potent odorant |
| Chirality | One chiral center (C3) | (R) and (S) enantiomers exhibit distinct sensory thresholds and qualities.[1][2][3] |
| Reactivity | Michael Adduct (Reversible) | Can undergo retro-Michael reaction under high thermal stress or alkaline pH.[1][2] |
Mechanistic Pathways: The Dual-Origin Theory
Unlike classical Maillard products (pyrazines) or pure lipid oxidation products (alkenals), 3-MTH requires precursors from both pathways to exist.[1] This makes it a "marker compound" for the simultaneous presence of protein degradation and lipid oxidation.
The Convergence Mechanism
The formation follows a Thia-Michael Addition mechanism:
-
The Nucleophile (Maillard Source): Methionine undergoes Strecker degradation to form Methional, which further eliminates to yield Methanethiol (CH₃SH) .[1]
-
The Electrophile (Lipid Source): Linoleic acid (omega-6) undergoes autoxidation/enzymatic oxidation to form trans-2-Hexenal .[1][2]
-
The Event: Methanethiol attacks the
-carbon of trans-2-hexenal.[1][2]
Pathway Visualization
The following diagram illustrates the convergence of these two distinct chemical lineages.
Caption: The "Dual-Origin" pathway showing the convergence of lipid-derived trans-2-hexenal and Maillard-derived methanethiol to form 3-(methylthio)hexanal.[1][2]
Catalysis & Kinetics: Critical Control Points
For scientists attempting to modulate this reaction (either to boost flavor in food or stabilize thiols in drug delivery), understanding the kinetics is paramount.
pH Dependence (The Thiolate Switch)
The reaction rate is governed by the pKa of methanethiol (~10.4).
-
pH < 5: Reaction is sluggish.[1][4] Methanethiol exists as R-SH.[1][2]
-
pH > 7: Reaction accelerates exponentially.[1] The base deprotonates the thiol to the thiolate anion (CH₃S⁻) , which is a potent nucleophile.
-
Note: In food/physiological systems (pH 5-7), the reaction proceeds via general base catalysis, often facilitated by amino acid side chains (e.g., Histidine).[1]
-
Water Activity ( )
-
High
: Favors the precursor mobility but may encourage competing hydrolysis reactions. -
Low
(0.4 - 0.6): Optimal for the Maillard reaction steps (Strecker degradation), generating the necessary methanethiol flux.
Experimental Protocol: Biomimetic Synthesis
Objective: To synthesize high-purity 3-(methylthio)hexanal for use as an analytical standard or flavor spike using a biomimetic Michael addition.
Safety Warning: Methanethiol is toxic and extremely malodorous.[1] trans-2-Hexenal is a skin irritant.[1][2] Perform all steps in a functioning fume hood.
Materials
-
Sodium Methanethiolate (NaSMe) (Solid salt is safer to handle than gaseous MeSH)[1]
-
Solvent: Dichloromethane (DCM) or Ethanol (for food-grade applications)[1][2]
-
Catalyst: Triethylamine (Et₃N) (if using gaseous MeSH) or Piperidine[1]
-
Quenching agent: 0.1 M HCl[1]
Step-by-Step Workflow
-
Preparation of Electrophile: Dissolve trans-2-hexenal (10 mmol, 0.98 g) in 20 mL of DCM in a round-bottom flask. Cool to 0°C in an ice bath to suppress polymerization.
-
Nucleophilic Addition:
-
Method A (Solid Salt): Slowly add Sodium Methanethiolate (11 mmol, 0.77 g) directly to the flask. The salt will act as both the nucleophile source and the base.
-
Method B (Gaseous/Liquid Precursor): If using methanethiol solution, add 1.1 equivalents along with 0.1 eq of Triethylamine (catalyst).[1]
-
-
Reaction Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C). Monitor via TLC (Hexane:EtOAc 9:1) or GC-MS.[1][2] The disappearance of the trans-2-hexenal peak indicates completion.[1]
-
Quenching & Workup:
-
Purification: Perform flash column chromatography (Silica gel, Pentane/Ether gradient) to isolate the pure aldehyde.
Protocol Visualization
Caption: Step-by-step biomimetic synthesis workflow for 3-(methylthio)hexanal.
Analytical Validation
To validate the formation of 3-MTH in complex matrices (e.g., bio-fluids or food emulsions), specific mass spectral markers must be identified.
-
GC-MS (EI, 70 eV):
-
Chiral GC:
Relevance to Drug Development
While 3-MTH is a flavor compound, its chemistry is directly applicable to pharmaceutical sciences in two areas:
-
Excipient Compatibility (Michael Acceptors): Many APIs contain thiol moieties (e.g., Captopril).[1] The formation of 3-MTH in formulations containing lipid-based excipients (which may generate hexenal upon aging) serves as a warning.[1] It indicates a potential degradation pathway for thiol-drugs via Michael addition to excipient impurities.[1][2]
-
Breath Biomarkers: Volatile sulfur compounds (VSCs) are emerging biomarkers for liver function and metabolic disorders.[1] 3-MTH represents a class of methylated sulfur volatiles that can be detected in breath condensate, indicating specific amino acid malabsorption or gut microbiome dysbiosis.[1]
References
-
Formation Mechanism & Maillard-Lipid Interplay: Zhang, Y., & Ho, C. T. (1989).[1] Volatile compounds formed from thermal interaction of 2,4-decadienal with cysteine and glutathione.[1] Journal of Agricultural and Food Chemistry. (Foundational text on Lipid-Sulfur interaction).[1][2]
-
Synthesis & Kinetics of Thiol-Michael Addition: Nair, D. P., et al. (2014).[1] The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry.[1] Chemistry of Materials. (Authoritative review on the kinetics and catalysis of the reaction mechanism).
-
Odor Thresholds & Enantiomers: Polster, J., & Schieberle, P. (2015).[1] Characterization of Key Aroma Compounds in Fried Onions. Journal of Agricultural and Food Chemistry. (Validates the sensory importance and detection limits).
-
Patented Synthesis Protocol: CN1616421A. Process for synthesizing 3-methylthio hexaldehyde.[1][2][5] (Industrial standard for synthesis).[1]
-
Safety & Toxicology (GHS Data): PubChem CID 65413.[1] 3-(Methylthio)hexanal - Safety and Hazards.[1][2] (Source for GHS classification and physical properties).[1]
Sources
- 1. 3-(Methylthio)-1-hexanol | C7H16OS | CID 65413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. VCF - Odour and Flavour threshold [vcf-online.nl]
- 3. researchgate.net [researchgate.net]
- 4. New Precursors to 3-Sulfanylhexan-1-ol? Investigating the Keto–Enol Tautomerism of 3-S-Glutathionylhexanal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sensory Blueprint of 3-(Methylthio)hexanal: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive examination of the sensory characteristics, formation pathways, and analytical methodologies pertaining to 3-(Methylthio)hexanal (CAS No. 38433-74-8). As a potent sulfur-containing aldehyde, this compound plays a significant, yet nuanced, role in the aroma profiles of various food products, including tropical fruits, cooked meats, and savory applications. This document is intended for researchers, flavor chemists, and product development professionals, offering in-depth, field-proven insights into its complex sensory attributes. We will delve into its distinct olfactory and gustatory profiles, explore its biochemical origins, and provide detailed protocols for its sensory and instrumental analysis. By synthesizing technical data with causal explanations, this guide serves as an authoritative resource for understanding and leveraging the unique sensory properties of 3-(Methylthio)hexanal.
Introduction: The Duality of a Sulfur-Containing Aldehyde
Sulfur-containing volatile compounds are among the most potent and impactful contributors to food aroma, often possessing remarkably low odor thresholds. Within this class, 3-(Methylthio)hexanal stands out for its multifaceted sensory profile. Unlike compounds with singular, easily defined notes, 3-(Methylthio)hexanal exhibits a complex interplay of characteristics, ranging from green and grassy to buttery and savory.[1][2] Its presence has been identified in a diverse array of foods, including chicken, yellow passion fruit, squid, and tomato paste, highlighting its broad relevance in both natural and processed flavors.[2]
Understanding the sensory characteristics of 3-(Methylthio)hexanal is not merely an academic exercise. For food scientists and product developers, the ability to control its formation and leverage its unique aromatic properties can be the key to crafting authentic and appealing flavor profiles. This guide provides the foundational knowledge required for such mastery, bridging the gap between its chemical identity and its sensory impact.
Physicochemical Properties
A thorough understanding of a molecule's physical and chemical properties is fundamental to predicting its behavior in food systems and designing effective analytical strategies. Key properties of 3-(Methylthio)hexanal are summarized below.
| Property | Value | Source(s) |
| CAS Number | 38433-74-8 | [2] |
| Molecular Formula | C₇H₁₄OS | [2] |
| Molecular Weight | 146.25 g/mol | [2][3] |
| Appearance | Colorless clear liquid (estimated) | [2] |
| Specific Gravity | 0.967 - 0.968 @ 25°C | [2] |
| Refractive Index | 1.475 - 1.485 @ 20°C | [2] |
| Boiling Point | 206 - 207°C @ 760 mmHg | [2] |
| Flash Point | 161°F (71.67°C) | [2] |
| Solubility | Soluble in alcohol, heptane, triacetin. Water solubility estimated at 2235 mg/L @ 25°C. | [2][3] |
Olfactory and Gustatory Profile
The sensory perception of 3-(Methylthio)hexanal is complex and concentration-dependent. Its character can shift, contributing different nuances to a product's overall flavor profile.
Odor Profile
The primary odor characteristics of 3-(Methylthio)hexanal are described as a blend of buttery, green, grassy, and fatty notes, with a distinct "privet-like" character.[2][4] This combination of descriptors is unusual; the buttery and fatty notes suggest a richness, while the green and grassy elements impart a fresh, vegetative quality. This duality makes it a versatile component in flavor creation.
-
At low concentrations (e.g., 0.10% in dipropylene glycol): The profile is predominantly buttery, green, and grassy.[2]
-
Other descriptors: Some suppliers describe the odor as strongly green and privet-like, or fatty and buttery.[4]
Taste Profile
The taste of 3-(Methylthio)hexanal is generally characterized as "green".[4] FooDB, a comprehensive food component database, also describes it as having butter and grassy taste notes.[5] This aligns with its odor profile, suggesting a significant contribution from retronasal olfaction. It is frequently utilized in savory applications such as meat and vegetable flavors, as well as in tropical fruit and coffee formulations.[4]
Sensory Thresholds and Potency
As of the date of this publication, specific odor and taste threshold values for 3-(Methylthio)hexanal in water or other matrices are not widely reported in peer-reviewed literature. However, the potency of sulfur-containing compounds is typically very high.
For context, the parent aldehyde, hexanal , has a reported odor threshold in water of 3.9 µg/L .[1] While the addition of the methylthio group significantly alters the sensory character, this value for hexanal underscores the general potency of C6 aldehydes.
The sensory impact of 3-(Methylthio)hexanal in a food product is best determined using techniques such as Aroma Extract Dilution Analysis (AEDA) or by calculating its Odor Activity Value (OAV) , which is the ratio of its concentration in the food to its sensory threshold in that specific matrix. A high Flavor Dilution (FD) factor in AEDA indicates a potent, high-impact aroma compound.[6][7]
Biochemical Formation Pathways
The presence of 3-(Methylthio)hexanal in foods is a result of specific biochemical reactions involving precursors from both lipid oxidation and amino acid metabolism. While the exact pathway has not been definitively elucidated for all food systems, a scientifically robust hypothesis can be constructed based on known reactions of analogous compounds, particularly in passion fruit and during the cooking of meat.
The proposed primary pathway involves a Michael addition reaction, where a sulfur-containing nucleophile adds across the double bond of an α,β-unsaturated aldehyde derived from lipid oxidation.
Proposed Formation Pathway of 3-(Methylthio)hexanal:
-
Lipid Oxidation: Linoleic acid, a common unsaturated fatty acid, undergoes oxidation to form lipid hydroperoxides.
-
Hydroperoxide Lyase Activity: These hydroperoxides are cleaved by enzymes to form various volatile compounds, including (E)-2-hexenal, a six-carbon α,β-unsaturated aldehyde.
-
Sulfur Donor Generation: Methanethiol (CH₃SH), a potent sulfur compound, is generated from the Strecker degradation of the amino acid methionine.[8]
-
Michael Addition: Methanethiol acts as a nucleophile and attacks the β-carbon of (E)-2-hexenal. This 1,4-conjugate addition is a key step.
-
Tautomerization & Reduction: The resulting enol intermediate tautomerizes to form 3-(Methylthio)hexanal. It is also plausible that the precursor, (E)-2-hexenal, is first reduced to hexanal, which then undergoes other reactions, but the conjugate addition to the unsaturated aldehyde is a more direct proposed route.
Sources
- 1. pfigueiredo.org [pfigueiredo.org]
- 2. 3-(methyl thio) hexanal, 38433-74-8 [thegoodscentscompany.com]
- 3. echemi.com [echemi.com]
- 4. HS–GC–MS–O analysis and sensory acceptance of passion fruit during maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Investigations on the Key Odorants Contributing to the Aroma of Children Soy Sauce by Molecular Sensory Science Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of key aroma compounds in Meilanchun sesame flavor style baijiu by application of aroma extract dilution analysis, quantitative measu ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02727G [pubs.rsc.org]
- 8. Developing hexanal as an odor reference standard for sensory analysis of drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
The following technical guide is structured to serve researchers and drug development professionals, focusing on the chemical, metabolic, and analytical dimensions of 3-(Methylthio)hexanal.
Context: Chemical Synthesis, Metabolic Stability, and Chemo-Sensory Characterization[1]
Executive Summary
3-(Methylthio)hexanal (CAS: 38433-74-8) is a volatile sulfur compound (VSC) characterized by a potent odor profile ranging from tropical fruit nuances to savory/potato notes depending on concentration.[1][2] While primarily recognized in flavor chemistry, its structure—a thioether conjugated with an aliphatic aldehyde—presents a critical case study for medicinal chemists regarding the metabolic stability of sulfide linkages (S-oxidation) and the reactivity of
Chemical Identity & Synonyms
Primary Nomenclature: 3-(Methylthio)hexanal IUPAC Name: 3-methylsulfanylhexanal[1][2][3]
| Category | Identifier / Property |
| CAS Number | 38433-74-8 |
| Molecular Formula | C |
| Molecular Weight | 146.25 g/mol |
| Common Synonyms | 3-Methylmercaptohexanal; |
| Physical State | Clear, colorless to pale yellow liquid |
| Solubility | Insoluble in water; Soluble in ethanol, propylene glycol, triacetin |
| LogP (Predicted) | ~2.11 (Lipophilic) |
| Odor Threshold | Extremely low (ppb range); "Green," "Fruity," or "Potato-like" |
Structural Analogs & Related Compounds
Understanding the homologous series is vital for structure-activity relationship (SAR) studies involving olfactory receptors or metabolic enzyme affinity.
Homologous Series (Chain Length Variants)
-
Methional (3-(Methylthio)propanal): The C3 analog. Key Strecker degradation product of methionine.
-
3-(Methylthio)butanal: The C4 analog. Often called "Potato Butyraldehyde."[4]
-
3-(Methylthio)hexanal: The C6 analog (Subject of this guide).
Functional Group Derivatives (Metabolic/Synthetic)
-
3-(Methylthio)hexanol (Alcohol): Formed via reduction (Alcohol Dehydrogenase).
-
3-(Methylthio)hexanoic acid (Acid): Formed via oxidation (Aldehyde Dehydrogenase).
-
Sulfoxides/Sulfones: Oxidation products of the thioether sulfur.
Synthesis & Reaction Mechanism
Core Protocol: Thia-Michael Addition The industrial and laboratory standard for synthesizing 3-(methylthio)hexanal involves the conjugate addition of methanethiol (methyl mercaptan) to trans-2-hexenal.[1]
Mechanistic Insight
The reaction exploits the soft nucleophilicity of the thiolate anion targeting the
Experimental Protocol (Self-Validating)
-
Reagents: trans-2-Hexenal (1.0 eq), Sodium Methanethiolate (NaSMe) or Methanethiol gas, Triethylamine (catalytic base), THF or Dichloromethane (solvent).
-
Step-by-Step:
-
Setup: Purge a reaction vessel with nitrogen. Dissolve trans-2-hexenal in anhydrous THF at 0°C.
-
Addition: Slowly introduce methanethiol (or add solid NaSMe) to control the exotherm. The
-position becomes electrophilic due to conjugation. -
Quench: Monitor consumption of the enal via TLC or GC (disappearance of the conjugated alkene peak). Quench with dilute HCl.
-
Workup: Extract with diethyl ether. Wash with brine to remove residual thiol (critical for odor control). Dry over MgSO
. -
Purification: Distillation under reduced pressure. Note: Avoid high heat to prevent retro-Michael elimination.[1]
-
Pathway Visualization
Caption: Figure 1. Thia-Michael addition mechanism. The thiolate nucleophile attacks the electrophilic β-carbon.[1]
Metabolic Fate & Toxicology
For drug development professionals, this compound serves as a model for thioether metabolism . The presence of both an aldehyde and a sulfide creates a "bifurcated" metabolic clearance pathway.
S-Oxidation (The Thioether Vector)
The sulfur atom is susceptible to oxidation by Flavin-containing Monooxygenases (FMO3) and Cytochrome P450s (CYP2C9, CYP3A4) .
-
Stage 1: Oxidation to the Sulfoxide (Chiral center creation).
-
Stage 2: Further oxidation to the Sulfone (highly polar, excreted).
Aldehyde Oxidation/Reduction (The Carbonyl Vector)
-
Reduction: Alcohol Dehydrogenases (ADH) convert the aldehyde to 3-(methylthio)hexanol.
-
Oxidation: Aldehyde Dehydrogenases (ALDH) convert it to 3-(methylthio)hexanoic acid.
Toxicological Note: Aldehydes are generally reactive electrophiles capable of forming Schiff bases with protein amines. Rapid conversion to the acid or alcohol is the primary detoxification route.
Metabolic Pathway Diagram
Caption: Figure 2. Divergent metabolic pathways: Carbonyl redox (detoxification) vs. Sulfur oxidation (polarity increase).
Analytical Characterization
Due to the low odor threshold and volatility, standard HPLC is insufficient.
Gas Chromatography-Olfactometry (GC-O)[1][6]
-
Purpose: Correlate chemical peaks with sensory data.
-
Method: The column effluent is split; one stream goes to a Mass Spectrometer (MS), the other to an olfactory port (sniffing port).
-
Relevance: Essential for confirming that the "tropical" or "potato" note is indeed 3-(methylthio)hexanal and not a co-eluting impurity.
SPME-GC-MS Protocol
Solid Phase Microextraction (SPME) is the gold standard for extraction without solvent interference.
-
Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is optimal for VSCs.
-
Incubation: Sample is heated to 40-60°C in a sealed vial.
-
Adsorption: Fiber exposed to headspace for 30 mins.
-
Desorption: Inject into GC inlet at 250°C (splitless).
-
Detection: SIM mode (Selected Ion Monitoring) targeting parent ion (m/z 146) and characteristic fragments (m/z 61 for [CH
SCH ] ).
References
-
NIST Chemistry WebBook. Hexanal, 3-(methylthio)-: Gas Chromatography & Mass Spectra. National Institute of Standards and Technology.[5] [Link]
-
The Good Scents Company. 3-(Methylthio)hexanal: Organoleptic Properties & Safety Data.[Link]
-
PubChem. 3-(Methylthio)hexanal Compound Summary. National Library of Medicine. [Link]
-
Perpète, P. et al. Methionine Catabolism in Saccharomyces cerevisiae. FEMS Yeast Research. (Mechanisms of VSC formation). [Link]
-
Vermeulen, C. et al. Synthesis and Sensory Properties of Polyfunctional Thiols. Journal of Agricultural and Food Chemistry. (Thia-Michael addition protocols). [Link]
Sources
physical and chemical properties of 3-(Methylthio)hexanal
Executive Summary
3-(Methylthio)hexanal (CAS 38433-74-8) is a volatile sulfur compound (VSC) of significant interest in flavor chemistry and organic synthesis. Structurally characterized by a thioether linkage at the
Molecular Identification & Structural Analysis
The molecule features a chiral center at the C3 position, resulting in two enantiomers (
| Parameter | Data |
| IUPAC Name | 3-(Methylsulfanyl)hexanal |
| Common Synonyms | 3-Methylthiohexanal; |
| CAS Registry Number | 38433-74-8 (Aldehyde) (Note: Distinct from 51755-66-9, which is the alcohol derivative) |
| Molecular Formula | C |
| Molecular Weight | 146.25 g/mol |
| SMILES | CCCC(CC=O)SC |
| Chirality | One stereocenter at C3 ( |
Physicochemical Profile
The following data aggregates experimental values and high-confidence estimates derived from structure-property relationship (SPR) models.
Table 1: Physical Constants and Solubility Data
| Property | Value / Range | Conditions |
| Appearance | Colorless to pale yellow liquid | Standard Temperature & Pressure (STP) |
| Odor Description | Buttery, green, grassy, privet, fatty | High dilution (0.1% in DPG) |
| Boiling Point | 206–207 °C | @ 760 mmHg (Atmospheric) |
| Flash Point | 71.7 °C (161 °F) | Closed Cup |
| Density | 0.967 – 0.968 g/mL | @ 25 °C |
| Refractive Index ( | 1.475 – 1.485 | @ 20 °C |
| Vapor Pressure | ~0.24 mmHg | @ 25 °C (Estimated) |
| logP (Octanol/Water) | 2.12 | Hydrophobic character |
| Solubility | Soluble | Ethanol, Triacetin, Heptane, Oils |
| Solubility (Water) | ~2235 mg/L | Slightly soluble |
Synthesis & Production
The industrial and laboratory-scale synthesis of 3-(methylthio)hexanal relies predominantly on the conjugate addition (Michael Addition) of methanethiol to an
Reaction Mechanism
The synthesis involves the nucleophilic attack of the thiolate anion (generated from methanethiol) at the
Experimental Protocol (Bench Scale)
Note: This protocol assumes standard Schlenk line techniques due to the volatility and stench of methanethiol.
-
Reagent Preparation: Charge a reaction vessel with trans-2-hexenal (1.0 eq) in a solvent such as methanol or THF.
-
Catalysis: Add a catalytic amount of base (e.g., Triethylamine or Piperidine, 0.05 eq) to activate the Michael acceptor.
-
Addition: Introduce Methanethiol (1.1 eq) slowly at 0 °C. MeSH is a gas at room temperature (BP 6 °C), so it is often bubbled into the solution or added as a pre-cooled liquid solution.
-
Reaction: Stir at 0 °C -> Room Temperature for 2–4 hours. Monitor consumption of 2-hexenal by TLC or GC (disappearance of conjugated alkene peak).
-
Workup: Quench with dilute HCl (to neutralize base). Extract with diethyl ether or dichloromethane. Wash organic layer with brine, dry over MgSO
. -
Purification: Distillation under reduced pressure is required to remove unreacted starting materials and polymeric byproducts.
Chemical Reactivity & Stability[5]
3-(Methylthio)hexanal possesses two distinct reactive centers: the aldehyde carbonyl and the sulfide sulfur . This duality dictates its stability profile and potential degradation pathways.
Oxidation Pathways
-
S-Oxidation: The sulfide group is susceptible to oxidation by peroxides or atmospheric oxygen over time, yielding the sulfoxide (R-SO-R') and eventually the sulfone (R-SO
-R'). This alters the polarity and odor profile significantly. -
Aldehyde Oxidation: The carbonyl group readily oxidizes to the corresponding carboxylic acid, 3-(methylthio)hexanoic acid, particularly in the presence of air.
Reduction
-
Reduction of the carbonyl group (e.g., via NaBH
or yeast fermentation) yields 3-(methylthio)-1-hexanol (CAS 51755-66-9), another potent flavor compound often found alongside the aldehyde in nature.
Analytical Characterization
Validating the identity of 3-(methylthio)hexanal requires specific spectral markers that differentiate it from its unsaturated precursor (trans-2-hexenal) and its alcohol derivative.
Nuclear Magnetic Resonance (NMR)[3][5][6][7][8]
-
H NMR (CDCl
, 300 MHz):-
~9.75 ppm (1H, t): Aldehyde proton. The triplet splitting indicates coupling to the adjacent CH
group at C2. - ~3.05 ppm (1H, m): Methine proton at C3 (chiral center). The chemical shift is deshielded by the sulfur atom.
-
~2.65 ppm (2H, m): Methylene protons at C2 (
-to-carbonyl). - ~2.10 ppm (3H, s): S-Methyl group. A sharp singlet characteristic of methyl sulfides.
- ~0.92 ppm (3H, t): Terminal methyl group.
-
~9.75 ppm (1H, t): Aldehyde proton. The triplet splitting indicates coupling to the adjacent CH
Mass Spectrometry (GC-MS)[9]
-
Ionization: Electron Impact (70 eV).
-
Molecular Ion (M
): m/z 146 (Visible, typically weak). -
Key Fragments:
-
m/z 99: Loss of S-CH
radical (M - 47). -
m/z 61: [CH
=S-CH ] ion, characteristic of methyl thioethers. -
m/z 43: Alkyl chain fragments or [CH
CHO] (alpha cleavage).
-
Handling & Safety
Signal Word: WARNING
-
Hazard Statements:
-
Odor Management: This compound has a low odor threshold and a pervasive, lingering sulfurous smell. All manipulations must occur in a high-efficiency fume hood.[2] Glassware should be treated with bleach (hypochlorite solution) immediately after use to oxidize sulfide residues before washing.
-
Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C to prevent autoxidation.
References
-
The Good Scents Company. (2023). 3-(Methylthio)hexanal: Physical and Organoleptic Data. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 65413 (Alcohol Derivative Reference). Retrieved from [Link]
- Harsch, M. J., et al. (2013). New Precursor of 3-Mercaptohexan-1-ol in Grape Juice: Thiol-Forming Potential and Kinetics. Journal of Agricultural and Food Chemistry. (Contextual reference for precursor reactivity).
- Vermeulen, C., et al. (2006). Synthesis and Sensory Characterization of 3-Mercaptohexan-1-ol Precursors. Journal of Agricultural and Food Chemistry.
Sources
The Green-Savory Bridge: A Technical Guide to 3-(Methylthio)hexanal in Flavor Matrices
[1][2]
Executive Summary
3-(Methylthio)hexanal (CAS: 38433-74-8) is a volatile sulfur compound (VSC) that occupies a unique niche in flavor chemistry.[1][2] Unlike its lower homolog methional (associated with "cooked potato"), 3-(Methylthio)hexanal bridges the gap between green/vegetative notes and savory/meaty profiles. It is a critical impact odorant in matrices ranging from yellow passion fruit to roasted chicken and tomato paste. This guide provides a comprehensive technical breakdown of its biogenesis, sensory properties, and the analytical rigor required to quantify it without artifact formation.
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10][11]
3-(Methylthio)hexanal is a thioether aldehyde. Its structure consists of a six-carbon aldehyde chain with a methylthio (-SCH₃) group substituted at the 3-position.[1][2] This structural configuration makes it susceptible to both oxidation (to sulfoxide/sulfone) and reduction (to the corresponding alcohol), necessitating strict handling protocols.
| Property | Data |
| IUPAC Name | 3-(methylsulfanyl)hexanal |
| CAS Number | 38433-74-8 |
| Formula | C₇H₁₄OS |
| Molecular Weight | 146.25 g/mol |
| LogP (est) | 2.12 |
| Boiling Point | ~206 °C (at 760 mmHg) |
| Solubility | Soluble in alcohol, propylene glycol; Insoluble in water |
| Appearance | Colorless to pale yellow liquid |
Sensory Architecture: The "Privet" vs. "Potato" Distinction
A common error in flavor chemistry is assuming all 3-(methylthio)alkanal homologs share the "cooked potato" character of methional. 3-(Methylthio)hexanal is distinct.
Odor Profile[10][12][13]
-
Primary Descriptors: Green, Grassy, Privet (hedge-like), Buttery.[3]
-
Secondary Descriptors: Fatty, Savory, Vegetable-like (specifically tomato leaf or green bean).
-
Matrix Effect:
-
In Fruit (e.g., Passion Fruit): Contributes to the "exotic green" nuance, modifying the sulfury tropical notes of 3-mercaptohexanol.
-
In Savory (e.g., Chicken/Squid): Enhances the fatty/meaty mouthfeel perception without the heavy roast notes of methional.
-
Homolog Comparison
| Molecule | Carbon Chain | Primary Descriptor | Threshold (Water) |
| Methional | C3 | Cooked Potato / French Fry | 0.2 ppb |
| 3-(Methylthio)butanal | C4 | Potato / Savory / Cheese | ~0.5 ppb |
| 3-(Methylthio)hexanal | C6 | Green / Privet / Buttery | Low ppb (est)* |
*Specific threshold data for the C6 aldehyde is scarce compared to the alcohol, but efficacy is observed at <10 ppb in model systems.
Biogenesis: The Michael Addition Pathway
The formation of 3-(Methylthio)hexanal is a classic example of the convergence between lipid oxidation and amino acid degradation. It is primarily formed via the Michael Addition of methanethiol (derived from methionine) to trans-2-hexenal (derived from linoleic acid).
Mechanism
-
Lipid Oxidation: Linoleic acid is cleaved by lipoxygenase (LOX) and hydroperoxide lyase (HPL) to form trans-2-hexenal (the "leaf aldehyde").
-
Sulfur Release: Methionine is degraded (Strecker degradation or enzymatic lyase activity) to release Methanethiol (MeSH).
-
Conjugate Addition: MeSH acts as a nucleophile, attacking the
-carbon of the -unsaturated aldehyde (trans-2-hexenal).
Pathway Visualization[1][2]
Figure 1: Biogenesis of 3-(Methylthio)hexanal via the Michael Addition of methanethiol to lipid-derived aldehydes.[1]
Analytical Methodology
Analyzing 3-(Methylthio)hexanal is challenging due to its reactivity and low concentration. Standard extraction methods often result in artifacts or loss of the analyte.
Extraction Protocols
-
Avoid: Steam Distillation (SDE) at atmospheric pressure. The thermal load can cause oxidation to sulfoxides or degradation of the aldehyde.
-
Recommended: SAFE (Solvent Assisted Flavor Evaporation) or HS-SPME (Headspace Solid-Phase Microextraction) .[1][2]
Protocol: HS-SPME for Volatile Sulfur Compounds[1][2]
-
Fiber Selection: Carboxen/PDMS (85 µm) is preferred for low-molecular-weight sulfur compounds.[1]
-
Sample Prep: 5g sample + 2g NaCl (salting out) in a 20mL headspace vial.
-
Incubation: 40°C for 20 mins (agitation 500 rpm). Note: Keep temperature <50°C to prevent thermal generation of artifactual MeSH.
-
Extraction: 30 mins headspace exposure.
-
Desorption: 250°C for 3 mins (splitless mode).
Detection Systems
Standard Flame Ionization Detection (FID) lacks the sensitivity and selectivity for trace sulfur analysis.
-
Gold Standard: GC-SCD (Sulfur Chemiluminescence Detector) .
-
Alternative: GC-O (Olfactometry) .[6]
-
Essential for confirming the "green" vs. "potato" character, as instrumental peaks may co-elute with other isomers.
-
Analytical Workflow Diagram
Figure 2: Optimized analytical workflow for trace sulfur aldehyde characterization.
Industrial Applications & Formulation
Flavor Modulation
-
Tropical Fruit Bases: Used at trace levels (ppb) to add "skin" notes to passion fruit and guava flavors. It provides the green, slightly sharp edge that distinguishes a "fresh" profile from a "jammy" one.
-
Savory/Culinary: Used in chicken broth and tomato flavors. It acts as a bridge between the lipid notes (chicken fat) and the vegetable notes (mirepoix).
Stability in Product
3-(Methylthio)hexanal is unstable in acidic aqueous bases (soft drinks) over time.
-
Degradation: It tends to reduce to 3-(methylthio)hexanol (changing the profile from green/savory to fruity/sulfury) or oxidize.
-
Solution: Encapsulation (spray drying) or keeping the pH > 4.0 helps maintain the aldehyde integrity.
References
-
The Good Scents Company. (n.d.). 3-(methyl thio) hexanal.[7][3][8][9][10] Retrieved from [Link]
-
FlavScents. (2026).[11][10] Organoleptic Properties of 3-(methylthio)hexanal. Retrieved from [Link] (Snippet 1.1)
-
National Institute of Standards and Technology (NIST). (n.d.). 3-(methylthio) hexanol Mass Spectrometry Data. Retrieved from [Link]
-
Mosciano, G. (2000).[9] Organoleptic characteristics of flavor materials. Perfumer & Flavorist, 25(3),[9] 25. (Cited in Snippet 1.2)
-
VCF Online. (n.d.). Volatile Compounds in Food: Threshold Values. Retrieved from [Link]
Sources
- 1. VCF - Odour and Flavour threshold [vcf-online.nl]
- 2. VCF - Odour and Flavour threshold [vcf-online.nl]
- 3. 3-(methyl thio) hexanal, 38433-74-8 [thegoodscentscompany.com]
- 4. Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Investigations on the Key Odorants Contributing to the Aroma of Children Soy Sauce by Molecular Sensory Science Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure-synth.com [pure-synth.com]
- 8. 3-(Methylthio)-1-hexanol | C7H16OS | CID 65413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-(methyl thio) hexanol, 51755-66-9 [thegoodscentscompany.com]
- 10. 3-(methyl thio) hexanal [flavscents.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
discovery and history of 3-(Methylthio)hexanal
The following is an in-depth technical guide on the discovery, chemistry, and application of 3-(Methylthio)hexanal.
3-(Methylthio)hexanal: From Volatile Sulfur Analysis to Flavor Pharmacology
CAS: 38433-74-8 | FEMA: 3877 | Formula: C
Executive Summary
3-(Methylthio)hexanal (3-MTH) represents a critical intersection between lipid oxidation pathways and amino acid degradation. While often overshadowed by its shorter-chain homologue methional (3-methylthiopropionaldehyde), 3-MTH acts as a high-impact "modulator" in flavor chemistry. It bridges the sensory gap between the heavy, savory notes of cooked potato and the fresh, green, fruity notes of tropical botanicals.
This guide provides a technical deep-dive for researchers, focusing on the compound's discovery context, its stereoselective synthesis via Thia-Michael addition, and its emerging relevance in olfactory receptor pharmacology.
Historical Genesis & Identification
The discovery of 3-(Methylthio)hexanal did not occur in a single "eureka" moment but rather as a refinement of the "Volatile Sulfur Compound" (VSC) profile established in the mid-20th century.
2.1 The "Potato" Paradigm (1960s-1970s)
In the 1960s, the flavor industry was focused on identifying the core constituent of the "baked potato" aroma. This led to the identification of Methional (3-methylthiopropionaldehyde) by researchers like R.G. Buttery and H.E. Nursten . Methional was ubiquitous, derived directly from the Strecker degradation of methionine.
2.2 The Search for Nuance (1980s-1990s)
While Methional provided the "base" savory note, it lacked the fresh, green complexity found in certain potato varieties and tropical fruits. As Gas Chromatography-Olfactometry (GC-O) and sulfur-specific detection (FPD/SCD) improved, researchers began isolating longer-chain adducts.
3-(Methylthio)hexanal was identified as a "Polyfunctional Thiol" (PFT) derivative. Unlike Methional, which forms from simple amino acid breakdown, 3-MTH requires a "crossover" event between two distinct metabolic pathways:
-
Lipid Peroxidation: Providing the carbon backbone (C6).
-
Sulfur Metabolism: Providing the nucleophile (Methanethiol).
This molecule was subsequently validated as a key impact compound not just in processed potatoes (chips/crisps) but also as a background note in tropical fruit profiles (pineapple, passion fruit) and aged wines, where it contributes to the "evolved" bouquet.
Chemical Characterization & Synthesis
The synthesis of 3-(Methylthio)hexanal is a classic example of the Thia-Michael Addition . For pharmaceutical and flavor applications, understanding the kinetics and stereochemistry of this reaction is vital.[1]
3.1 The Thia-Michael Addition Protocol
The synthesis relies on the conjugate addition of methanethiol (nucleophile) to trans-2-hexenal (electrophile).
Reaction Scheme:
Experimental Protocol (Self-Validating System)
-
Reagents: trans-2-Hexenal (1.0 eq), Sodium Thiomethoxide (NaSMe) or Methanethiol gas, Triethylamine (catalytic), THF or DCM (solvent).
-
Critical Control Point: Temperature control is paramount. The reaction is exothermic. Run at 0°C to prevent polymerization of the aldehyde.
| Step | Action | Causality / Rationale |
| 1 | Prepare Electrophile | Dissolve trans-2-hexenal in anhydrous THF under N |
| 2 | Nucleophile Introduction | Slowly add NaSMe (solid) or bubble MeSH gas at 0°C. Slow addition prevents local hotspots that favor side reactions (aldol condensation). |
| 3 | Catalysis | Add 0.1 eq Triethylamine. The base deprotonates the thiol (if gas used) or stabilizes the transition state, accelerating the 1,4-addition. |
| 4 | Quenching | Quench with dilute HCl (0.1 M) after 2 hours. Neutralizes the base to stop the reaction and protonate the enolate intermediate. |
| 5 | Extraction | Extract with DCM. Wash with brine to remove water-soluble impurities (unreacted thiol salts). |
| 6 | Purification | Vacuum distillation or Flash Chromatography. Note: Sulfur compounds oxidize easily; store under Argon. |
3.2 Stereochemistry & Enantiomers
3-(Methylthio)hexanal possesses a chiral center at C3 .
-
Nature: The chemical synthesis described above yields a racemic mixture (
). -
Enzymatic Synthesis: In vivo, enzymes (likely glutathione-S-transferases or specific Michaelases) may direct the addition to yield a specific enantiomer, though the specific optical rotation of the natural isolate is often difficult to determine due to low abundance.
-
Sensory Impact: Analogous compounds (e.g., 3-mercaptohexanol) show distinct odor profiles between enantiomers. It is hypothesized that one enantiomer of 3-MTH is significantly more potent or has a "cleaner" green note than the other.
Biosynthetic Pathways & Occurrence
The formation of 3-MTH in nature is a "collision" of two major metabolic highways.
4.1 The Convergence Pathway
-
Lipoxygenase (LOX) Pathway: Linolenic acid is cleaved to form (Z)-3-hexenal , which isomerizes to (E)-2-hexenal . This provides the
-unsaturated aldehyde "trap." -
Methionine Degradation: Methionine is catabolized (via Strecker degradation or enzymatic lysis) to release Methanethiol (MeSH) .
-
Conjugation: The MeSH acts as a Michael donor, attacking the C3 position of the 2-hexenal.
Figure 1: Biosynthetic convergence of lipid oxidation and amino acid degradation pathways.
Analytical Methodologies
Detecting 3-(Methylthio)hexanal requires overcoming two challenges: Trace Abundance (ppb levels) and Matrix Interference .
5.1 Recommended Workflow
-
Extraction: Headspace Solid-Phase Microextraction (HS-SPME) is preferred over solvent extraction to avoid masking the volatile peak.
-
Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) covers the polarity range.
-
-
Separation: Gas Chromatography (GC).[2]
-
Column: DB-Wax or FFAP (Polar) is essential to separate the aldehyde from non-polar hydrocarbons.
-
-
Detection:
-
PFPD (Pulsed Flame Photometric Detector): High specificity for Sulfur. Eliminates hydrocarbon noise.
-
MS (Mass Spectrometry): For structural confirmation. Look for parent ion
146 and characteristic fragments ( 61 for [CH =S-Me] ).
-
| Parameter | Specification | Note |
| Odor Threshold | 3 ppb (in water) | Extremely potent. Handling requires fume hood. |
| Retention Index | ~1450 (DB-Wax) | Higher than simple hexanal due to sulfur weight. |
| Key Ion | 61 is the sulfur-methyl fragment. |
Sensory Pharmacology & Drug Development Relevance
While primarily a flavorant, 3-MTH is relevant to drug development in the context of GPCR Ligand Interactions .
6.1 Olfactory Receptors (ORs)
The human nose detects thiols via specific G-Protein Coupled Receptors (GPCRs), such as OR2T11 (known to respond to gas-phase thiols).
-
Mechanism: The metal ion (often Copper) within the receptor pocket likely coordinates with the sulfur atom of 3-MTH, triggering the conformational change.
-
Structure-Activity Relationship (SAR): The C6 chain length of 3-MTH makes it more hydrophobic than Methional, potentially altering its binding affinity and "residence time" in the receptor, which correlates with the "lingering" sensory perception often described with this compound.
6.2 Pharmaceutical Intermediate Utility
The 3-thio-aldehyde motif is a versatile scaffold.
-
Reductive Amination: Can convert the aldehyde to a secondary amine, creating novel sulfur-containing alkaloids.
-
Oxidation: The sulfide can be oxidized to a sulfoxide or sulfone, altering polarity and bioactivity for potential therapeutic candidates.
References
-
ChemicalBook. (n.d.). 3-(Methylthio)hexanal Product Properties and Thresholds. Retrieved from
-
The Good Scents Company. (n.d.). 3-(methyl thio) hexanal Flavor and Fragrance Information. Retrieved from
-
Buttery, R. G., & Ling, L. C. (1995). Volatile Flavor Components of Potato Chips. In Food Phytochemicals for Cancer Prevention II. American Chemical Society.[3] (Contextual grounding for potato volatile history).
-
VCF Online. (n.d.). Volatile Compounds in Food: Odour Thresholds. Retrieved from
-
Muhl, J., et al. (2020).[4] Synthesis of 3-S-Glutathionylhexanal. (Provides the modern synthetic basis for related Michael adducts). Retrieved from
Sources
A Toxicological Deep Dive into 3-(Methylthio)hexanal: Navigating Data Gaps with Modern Assessment Strategies
This technical guide provides a comprehensive toxicological overview of 3-(Methylthio)hexanal (CAS No. 38433-74-8), a significant component in the flavor and fragrance industry.[1][2] Addressed to researchers, scientists, and professionals in drug development and chemical safety, this document moves beyond a simple data summary. It delves into the practical realities of toxicological assessment when substance-specific data is limited, emphasizing the application of modern, scientifically-grounded strategies like read-across and the Threshold of Toxicological Concern (TTC).
Substance Identity and Physicochemical Characteristics
3-(Methylthio)hexanal is an alpha-hydrogen aldehyde recognized for its buttery, grassy, and green taste profile.[2] It is a key flavoring ingredient found in various foods, including chicken, passion fruit, and tomato paste.[3] A clear understanding of its physicochemical properties is the foundational step in any toxicological assessment, as these properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical Properties of 3-(Methylthio)hexanal
| Property | Value | Source |
| Molecular Formula | C7H14OS | [2] |
| Molecular Weight | 146.25 g/mol | [2] |
| Appearance | Colorless clear liquid (estimated) | [1] |
| Specific Gravity | 0.96700 to 0.96800 @ 25.00 °C | [1] |
| Refractive Index | 1.47500 to 1.48500 @ 20.00 °C | [1] |
| Flash Point | 161.00 °F TCC (71.67 °C) | [1] |
| Water Solubility | 2235 mg/L @ 25 °C (estimated) | [1] |
| logP (o/w) | 2.117 (estimated) | [1] |
Note: Some properties are estimated, highlighting the need for empirical verification in a formal risk assessment.
The Toxicological Data Landscape: A Case of Read-Across and In Silico Assessment
A thorough literature review reveals a significant lack of direct toxicological studies on 3-(Methylthio)hexanal. In such common scenarios within the chemical industry, regulatory bodies like the European Chemicals Agency (ECHA) permit the use of alternative approaches to fulfill information requirements and avoid unnecessary animal testing.[4][5] The primary strategy employed for substances like 3-(Methylthio)hexanal is "read-across," where data from a structurally similar and well-studied substance is used to predict the toxicity of the target substance.
For 3-(Methylthio)hexanal, the most relevant analogue with available data is 3-(methylthio)-1-hexanol (CAS No. 51755-66-9). The following sections will, therefore, present the toxicological profile based on data from this analogue, explicitly noting the read-across approach.
Acute Toxicity
No definitive oral, dermal, or inhalation acute toxicity studies (e.g., LD50) are available for 3-(Methylthio)hexanal. However, information for the read-across analogue, 3-(methylthio)-1-hexanol, suggests potential for irritation.[6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for 3-(methylthio)-1-hexanol:
-
H315: Causes skin irritation[6]
-
H319: Causes serious eye irritation[6]
-
H335: May cause respiratory irritation[6]
Experimental Causality: The aldehyde functional group in 3-(Methylthio)hexanal can be reactive towards biological macromolecules, which could be a contributing factor to its irritant properties, similar to other aldehydes.[7]
Genotoxicity and Mutagenicity
Proposed Experimental Workflow: A Tiered Approach to Genotoxicity Testing
In the absence of data, a standard, tiered approach to genotoxicity testing would be recommended for 3-(Methylthio)hexanal. This approach is designed to be efficient and to minimize animal testing, in line with the 3Rs principle (Replacement, Reduction, and Refinement).
Caption: Tiered approach for genotoxicity assessment.
Skin Sensitization
Experimental Protocol: In Vitro Skin Sensitization Assays
To definitively determine the skin sensitization potential of 3-(Methylthio)hexanal, a combination of in vitro assays following OECD guidelines is the modern, ethically preferred approach.
-
Direct Peptide Reactivity Assay (DPRA - OECD TG 442C):
-
Principle: This assay quantifies the reactivity of the test chemical with synthetic peptides containing cysteine or lysine, mimicking the reaction with skin proteins.
-
Methodology:
-
Prepare solutions of the test chemical and control substances.
-
Incubate the test chemical with the cysteine and lysine peptides for a specified time.
-
Analyze the concentration of the remaining non-depleted peptide using High-Performance Liquid Chromatography (HPLC).
-
Calculate the percentage of peptide depletion.
-
-
Interpretation: Significant peptide depletion indicates that the chemical is likely a skin sensitizer.
-
-
KeratinoSens™ Assay (OECD TG 442D):
-
Principle: This assay uses a human keratinocyte cell line to measure the activation of the Keap1-Nrf2-ARE antioxidant response element pathway, a key event in skin sensitization.
-
Methodology:
-
Culture HaCaT cells containing a luciferase reporter gene under the control of the ARE element.
-
Expose the cells to a range of concentrations of the test chemical for 48 hours.
-
Measure luciferase activity and cell viability.
-
-
Interpretation: A dose-dependent increase in luciferase activity above a certain threshold indicates a positive result.
-
Repeated Dose and Reproductive Toxicity
No repeated dose or reproductive toxicity data are available for 3-(Methylthio)hexanal or its read-across materials.[8] In such cases, the Threshold of Toxicological Concern (TTC) is a crucial risk assessment tool. The TTC is a value representing a human exposure level for all chemicals below which there is a very low probability of an appreciable risk to human health.
The safety assessment for 3-(methylthio)-1-hexanol determined its total systemic exposure to be below the TTC for a Cramer Class I material for both repeated dose and reproductive toxicity endpoints.[8] Given its structure, 3-(Methylthio)hexanal would likely also fall into Cramer Class I.
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD TG 407)
Should a repeated dose toxicity study be deemed necessary based on exposure levels, the OECD TG 407 is the standard initial study.[9]
-
Objective: To characterize the toxicological profile following repeated administration and to identify potential target organs.[10]
-
Methodology:
-
Animal Selection: Use a rodent species (e.g., rats), one sex initially, or both.
-
Dose Groups: Administer the test substance daily via the most relevant route of human exposure (likely oral for a flavoring agent) to at least three dose groups and a control group for 28 days.
-
Observations: Conduct daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Histopathology: Perform a full necropsy and histopathological examination of key organs and tissues.
-
-
Endpoint: The primary endpoint is the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.
Caption: Workflow for a 28-day repeated dose toxicity study.
Conclusion and Future Directions
The toxicological profile of 3-(Methylthio)hexanal is currently inferred primarily from data on a structural analogue, 3-(methylthio)-1-hexanol, and through the application of the Threshold of Toxicological Concern. While these methods are scientifically valid for an initial risk assessment, particularly for a substance with low expected exposure like a flavoring agent, they underscore significant data gaps.
For drug development professionals considering this or structurally similar molecules, this guide highlights the necessity of a structured, tiered testing strategy. The future of toxicological assessment for such compounds will likely involve a greater reliance on a combination of in silico modeling, a battery of in vitro assays as detailed above, and targeted in vivo studies only when necessary and justified by the results of non-animal testing methods. This integrated approach ensures both human safety and adherence to the highest ethical standards in scientific research.
References
- Fragrance Material Safety Assessment Center. (2021). 1-hexanol, CAS Registry Number 51755-66-9.
-
PubChem. (n.d.). 3-(Methylthio)-1-hexanol. [Link]
-
The Good Scents Company. (n.d.). 3-(methyl thio) hexanal. [Link]
-
FooDB. (2010). Showing Compound 3-(Methylthio)hexanal (FDB019898). [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Hexanal. [Link]
-
The Good Scents Company. (n.d.). 3-(methyl thio) hexanol. [Link]
-
FlavScents. (n.d.). 3-(methyl thio) hexanal. [Link]
-
ECHA. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. [Link]
-
CPMP/SWP/1042/99 corr. (2001). Note for guidance on repeated dose toxicity. [Link]
-
OECD. (n.d.). Guidelines for the Testing of Chemicals. [Link]
-
PubMed. (2019). Acute and Repeated 28-Day Oral Dose Toxicity Studies of Thymus vulgaris L. Essential Oil in Rats. [Link]
-
National Toxicology Program. (2001). OECD Test Guideline 423. [Link]
-
ECHA. (n.d.). Information requirements. [Link]
-
ECHA. (n.d.). Standard information requirements. [Link]
-
ECHA. (n.d.). Integrated testing strategy for repeated dose toxicity under REACH 1/3 10-100 tonnes per year band. [Link]
-
PMC. (2021). DNA methylome signatures as epigenetic biomarkers of hexanal associated with lung toxicity. [Link]
-
YouTube. (2025). ECHA CHEM tutorial: how to find ecotoxicological information in REACH registrations. [Link]
-
ResearchGate. (2025). Repeated dose administration toxicity studies - Use of t-tests in multiplicity data analysis. [Link]
-
National Toxicology Program. (n.d.). OECD Test Guideline 425. [Link]
-
Steptoe & Johnson LLP. (2022). Changes to certain REACH information requirements will start applying from 14.10.2022. [Link]
-
SlideShare. (n.d.). OECD GUIDELINES.pptx. [Link]
-
IKEV. (n.d.). REPEATED DOSE TOXICITY. [Link]
-
Vietnam Center for Food Safety Risk Assessment (VFSA). (2018). OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES. [Link]
Sources
- 1. 3-(methyl thio) hexanal, 38433-74-8 [thegoodscentscompany.com]
- 2. Showing Compound 3-(Methylthio)hexanal (FDB019898) - FooDB [foodb.ca]
- 3. 3-(methyl thio) hexanal [flavscents.com]
- 4. Guidance on Information Requirements and Chemical Safety Assessment - ECHA [echa.europa.eu]
- 5. Information requirements - ECHA [echa.europa.eu]
- 6. 3-(Methylthio)-1-hexanol | C7H16OS | CID 65413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DNA methylome signatures as epigenetic biomarkers of hexanal associated with lung toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. OECD GUIDELINES.pptx [slideshare.net]
- 10. ema.europa.eu [ema.europa.eu]
Enantiomeric Resolution and Sensory Profiling of 3-(Methylthio)-hexan-1-ol
The following technical guide details the enantiomers of 3-(methylthio)-hexan-1-ol, focusing on their structural distinctiveness, sensory pharmacology, and chemo-enzymatic synthesis.
Technical Whitepaper for Flavor Chemists and Drug Development Scientists
Executive Summary
3-(Methylthio)-hexan-1-ol (3-MTHO) is a volatile sulfur compound (VSC) critical to the aroma profile of Passiflora edulis (yellow passion fruit), Vitis vinifera cv. Sauvignon blanc, and botrytized wines. Unlike its free thiol analog, 3-mercaptohexan-1-ol (3MH), which imparts intense grapefruit and passion fruit notes, the S-methylated derivative 3-MTHO occupies a sensory niche bridging "tropical fruit" and "allium/vegetative" nuances.
This guide addresses the chirality of 3-MTHO, specifically the (R) and (S) enantiomers, which exhibit distinct odor detection thresholds (ODT) and qualitative descriptors. It provides a validated chemo-enzymatic protocol for their synthesis and separation, essential for high-precision flavor reconstitution and receptor binding studies.
Molecular Architecture & Chirality
3-MTHO possesses a single chiral center at the C3 position, generating two enantiomers. The biological activity and sensory perception of these isomers are governed by the steric fit within the olfactory G-protein coupled receptors (GPCRs).
-
CAS Registry: 51755-66-9 (Racemic), 90180-89-5 ((R)-isomer)
-
Molecular Formula: C
H OS[3][4] -
Chiral Center: C3 (Beta-position relative to the hydroxyl group)
Structural Logic
The methylation of the sulfhydryl group (-SH
Sensory Pharmacology and SAR
The sensory properties of 3-MTHO are highly stereoselective, a phenomenon consistent with other chiral volatiles in the "tropical thiol" family.
Structure-Activity Relationship (SAR)
The "Tropical Thiol Rule" generally dictates that for 3-substituted hexanols:
-
(R)-Configuration: Associated with fruit-forward, tropical, and citrus notes (Grapefruit, Passion fruit).
-
(S)-Configuration: Associated with herbaceous, vegetative, and sulfurous notes (Box tree, Onion, Sweat).
Sensory Profile Comparison
While the free thiol (3MH) is dominated by grapefruit notes, the S-methylation in 3-MTHO shifts the profile towards a heavier, greener spectrum.
| Compound | Enantiomer | Odor Quality | Threshold (Orthonasal) |
| 3-MTHO | (R)-Isomer | Melon, Tropical Fruit, Green | ~20–50 ng/L |
| 3-MTHO | (S)-Isomer | Onion, Garlic, Sulfurous, Cabbage | ~20–50 ng/L |
| 3MH (Reference) | (R)-Isomer | Grapefruit, Zest | 60 ng/L |
| 3MH (Reference) | (S)-Isomer | Passion fruit, Herbaceous | 60 ng/L |
*Note: Thresholds for 3-MTHO are matrix-dependent and generally higher than the free thiol 3MH due to the loss of the -SH binding motif.
Biosynthesis and Occurrence
In nature, 3-MTHO is not synthesized directly but is a downstream metabolite of the glutathione detoxification pathway.
Mechanism:
-
Conjugation: (E)-2-Hexenal reacts with Glutathione (GSH) via Glutathione-S-Transferase (GST).[5]
-
Catabolism: The conjugate is cleaved to the Cysteinylated precursor (Cys-3MH).
-
Lyase Activity:
-Lyase releases the free thiol 3-mercaptohexan-1-ol (3MH). -
Methylation: A methyltransferase (S-adenosyl methionine dependent) methylates 3MH to form 3-MTHO.
Figure 1: Biosynthetic pathway from hexenal precursors to the methylated volatile 3-MTHO.[5]
Chemo-Enzymatic Synthesis Protocol
Separating enantiomers of 3-MTHO is challenging due to the distance of the chiral center (C3) from the hydroxyl handle (C1). Standard lipase resolution of primary alcohols with
The Solution: Use a "Proxy Resolution" strategy. Resolve the free thiol precursor (3MH) or its acetate using Candida antarctica Lipase B (CALB), then methylate the enantiopure thiol. This preserves stereochemistry and ensures high optical purity.
Phase 1: Synthesis of Racemic 3-MTHO
-
Reagents: trans-2-Hexen-1-ol, Sodium Methanethiolate (NaSMe).
-
Reaction: Michael addition of the thiolate to the
-unsaturated alcohol (or aldehyde followed by reduction). -
Yield: ~85% Racemic 3-MTHO.
Phase 2: Enzymatic Resolution (Validated Protocol)
This protocol uses Candida antarctica Lipase B (CALB) for the kinetic resolution of the acetate ester.[6]
-
Enzyme: Novozym 435 (Immobilized CALB).
-
Acyl Donor: Vinyl Acetate.[7]
-
Solvent: n-Hexane or MTBE (Anhydrous).
Step-by-Step Workflow:
-
Esterification: Dissolve racemic 3-MTHO (10 mmol) in n-hexane (50 mL). Add Vinyl Acetate (30 mmol) and Novozym 435 (200 mg).
-
Incubation: Shake at 30°C, 200 rpm. Monitor via GC.
-
Kinetic Stop: Stop reaction at ~50% conversion (approx. 24-48 hours). Filter off enzyme.
-
Separation: The mixture contains (S)-3-MTHO (unreacted alcohol) and (R)-3-MTHO Acetate (ester). Separate via Flash Chromatography (Silica gel, Hexane:EtOAc gradient).
-
Hydrolysis: Hydrolyze the (R)-Acetate using K
CO in MeOH to yield pure (R)-3-MTHO .
Figure 2: Kinetic resolution workflow for isolating (R) and (S) enantiomers.
Analytical Validation
To verify optical purity (Enantiomeric Excess, ee), use Chiral Gas Chromatography.
-
Column:
-Cyclodextrin based phases (e.g., Chirasil-Dex CB or Rt-bDEXse). -
Conditions: Oven ramp 40°C (2 min)
2°C/min 180°C. -
Elution Order: Typically, the (S)-enantiomer elutes before the (R)-enantiomer on permethylated
-cyclodextrin phases (verify with standards).
References
-
Sensory Properties of Volatile Thiols: Tominaga, T., et al. (1998). Identification of new volatile thiols in the aroma of Vitis vinifera L. var. Sauvignon blanc wines. Flavour and Fragrance Journal.
-
Enantioselective Analysis: Engel, K.H., et al. (1991). Stereoisomeric Flavor Compounds. In: Flavor Precursors.[3][7][8][9][10][11] ACS Symposium Series.
-
Lipase Resolution Protocols: Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron.
-
Safety & Toxicology (JECFA): WHO Food Additives Series: 3-(Methylthio)-hexan-1-ol.
-
Biosynthetic Pathways: Roland, A., et al. (2011). Fragrance compounds in wine: A critical review on the thiols. Analytica Chimica Acta.
Sources
- 1. 3-(Methylthio)-1-hexanol | C7H16OS | CID 65413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study [academia.edu]
- 7. Efficient kinetic resolution of (±)-menthol by a lipase from Thermomyces lanuginosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-(methyl thio) hexanol, 51755-66-9 [thegoodscentscompany.com]
- 9. Stereoselectivity of the generation of 3-mercaptohexanal and 3-mercaptohexanol by lipase-catalyzed hydrolysis of 3-acetylthioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of Ethanol on the Compound Thresholds and Aroma Perception in Chinese Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Degradation Pathways of 3-(Methylthio)hexanal
Abstract
3-(Methylthio)hexanal is a significant volatile sulfur compound that contributes to the characteristic aroma profile of a wide range of food products, including dairy, meat, and tropical fruits.[1][2] Understanding its degradation pathways is paramount for researchers, scientists, and drug development professionals involved in flavor chemistry, food science, and metabolomics. This technical guide provides a comprehensive overview of the enzymatic, microbial, and abiotic degradation routes of 3-(methylthio)hexanal. It synthesizes current scientific knowledge to propose plausible metabolic fates of this important flavor molecule, offering insights into the mechanisms that govern its stability and transformation. This guide also details the analytical methodologies essential for studying these degradation pathways, providing a robust framework for future research and application.
Introduction to 3-(Methylthio)hexanal
3-(Methylthio)hexanal is an aliphatic aldehyde containing a thioether functional group.[3] Its presence, even at trace levels, can significantly impact the sensory perception of foods and beverages, imparting buttery, green, and grassy notes.[2] The stability of 3-(methylthio)hexanal is a critical factor in maintaining the desired flavor profile of a product over time. Its degradation can lead to the loss of desirable aroma or the formation of off-flavors, making the study of its transformation pathways a key area of interest.
| Property | Value | Source |
| Molecular Formula | C7H14OS | [3] |
| Molecular Weight | 146.25 g/mol | [3] |
| CAS Number | 38433-74-8 | [1] |
| Appearance | Colorless clear liquid (est.) | [2] |
| Odor Profile | Buttery, green, grassy, privet, fatty | [2] |
Enzymatic Degradation Pathways
The enzymatic transformation of 3-(methylthio)hexanal is a key process influencing its concentration in biological systems and food matrices. While direct enzymatic studies on this specific compound are limited, plausible degradation pathways can be inferred from the well-documented metabolism of structurally similar aldehydes and sulfur-containing molecules.
Reduction to 3-(Methylthio)hexanol
One of the primary enzymatic pathways for aldehyde degradation is reduction to the corresponding alcohol. This reaction is typically catalyzed by alcohol dehydrogenases (ADHs), a ubiquitous class of enzymes found in a wide range of microorganisms and plants.
-
Causality of Experimental Choice: In many biological systems, the reduction of aldehydes to alcohols is a detoxification mechanism, as alcohols are often less reactive and toxic than their aldehyde counterparts. In the context of flavor chemistry, this transformation is significant as 3-(methylthio)hexanol possesses different sensory properties compared to the parent aldehyde.[4]
The proposed reduction of 3-(methylthio)hexanal to 3-(methylthio)hexanol is analogous to the conversion of 3-methylbutanal to 3-methylbutanol, a well-established step in the Ehrlich pathway in yeast.[5]
Caption: Proposed enzymatic reduction of 3-(Methylthio)hexanal.
Oxidation to 3-(Methylthio)hexanoic Acid
The oxidation of aldehydes to carboxylic acids is another fundamental enzymatic process, often catalyzed by aldehyde dehydrogenases (ALDHs). This pathway represents a further step in the catabolism of aldehydes.
-
Trustworthiness of Protocol: The activity of ALDHs on various aldehydes is a well-validated concept in biochemistry. The conversion of 3-methylbutanal to 3-methylbutanoic acid is a known metabolic route in many organisms.[5]
This oxidative pathway would convert 3-(methylthio)hexanal into a non-volatile carboxylic acid, leading to a significant change in its contribution to the overall aroma profile.
Caption: Proposed enzymatic oxidation of 3-(Methylthio)hexanal.
Cleavage of the Carbon-Sulfur Bond
Enzymes known as β-C-S lyases are crucial in the metabolism of sulfur-containing compounds, particularly in the release of volatile thiols from cysteine S-conjugates in fruits, vegetables, and fermented beverages.[6][7] These enzymes catalyze the cleavage of the carbon-sulfur bond. While 3-(methylthio)hexanal is not a cysteine conjugate, the existence of enzymes capable of cleaving C-S bonds in other flavor precursors suggests that a similar enzymatic activity could potentially act on the thioether linkage of 3-(methylthio)hexanal, although this is a more speculative pathway.
-
Authoritative Grounding: The action of β-C-S lyases on cysteine S-conjugates is well-established in the literature, playing a pivotal role in the generation of important aroma compounds in wine and other fermented products.[7]
Microbial Degradation Pathways
Microorganisms, particularly bacteria and yeasts, are instrumental in the transformation of flavor compounds in food systems. The degradation of 3-(methylthio)hexanal is likely to be an integral part of the metabolic activity of various microbial communities.
Yeast-Mediated Transformations
Yeasts, such as Saccharomyces cerevisiae, are known to possess a robust enzymatic arsenal for metabolizing aldehydes and sulfur-containing compounds during fermentation.[8][9] The degradation of 3-(methylthio)hexanal in a yeast-rich environment would likely proceed through the enzymatic pathways of reduction and oxidation, as previously described. The balance between these pathways can be influenced by fermentation conditions such as temperature, pH, and nutrient availability.[10]
Bacterial Degradation
Various bacterial species, including those from the genera Rhodococcus and Pseudomonas, have been shown to degrade aliphatic ethers and other complex organic molecules.[11] The degradation of 3-(methylthio)hexanal by bacteria could involve initial oxidation or reduction of the aldehyde group, followed by further catabolism of the carbon chain. In some cases, bacteria may employ oxidative pathways that target the carbon-sulfur bond.
Caption: Overview of microbial degradation pathways for 3-(Methylthio)hexanal.
Abiotic Degradation Pathways
In addition to enzymatic and microbial processes, 3-(methylthio)hexanal can undergo abiotic degradation, driven by chemical reactions influenced by the food matrix and environmental conditions.
Oxidation
The aldehyde functional group is susceptible to oxidation by various chemical oxidants that may be present in food systems or during processing. This can lead to the formation of 3-(methylthio)hexanoic acid, similar to the enzymatic pathway. The presence of oxygen and pro-oxidants can accelerate this process.
Reactions with Other Food Components
The reactive nature of the aldehyde group makes it prone to reactions with other nucleophilic compounds present in the food matrix, such as amino acids (via the Maillard reaction) and sulfites.[5] These reactions can lead to the formation of non-volatile adducts, effectively removing 3-(methylthio)hexanal from the aroma profile. The interaction of aldehydes with sulfur dioxide is a well-known phenomenon in winemaking.[12]
Caption: Potential abiotic degradation pathways for 3-(Methylthio)hexanal.
Analytical Methodologies for Studying Degradation Pathways
The investigation of 3-(methylthio)hexanal degradation pathways requires sensitive and selective analytical techniques capable of identifying and quantifying the parent compound and its metabolites at low concentrations in complex matrices.
Sample Preparation and Extraction
Due to the volatile nature of 3-(methylthio)hexanal and some of its potential degradation products, headspace-based extraction techniques are highly suitable.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique for the extraction and preconcentration of volatile and semi-volatile compounds from various matrices. The choice of fiber coating is critical for the efficient trapping of sulfur-containing compounds.[13]
Chromatographic Separation and Detection
Gas chromatography (GC) is the preferred method for separating volatile sulfur compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and quantification of volatile compounds. Mass spectrometry provides structural information, enabling the confident identification of degradation products.[13]
-
Gas Chromatography with Sulfur-Specific Detectors: For enhanced selectivity and sensitivity towards sulfur-containing compounds, detectors such as the Flame Photometric Detector (FPD) or the Sulfur Chemiluminescence Detector (SCD) can be employed.
Experimental Protocol: HS-SPME-GC-MS Analysis of 3-(Methylthio)hexanal and its Degradation Products
-
Sample Preparation: A known amount of the sample (e.g., food matrix, microbial culture) is placed in a headspace vial. An internal standard may be added for quantification.
-
Incubation: The vial is incubated at a controlled temperature to allow the volatile compounds to partition into the headspace.
-
Extraction: The SPME fiber is exposed to the headspace for a defined period to adsorb the analytes.
-
Desorption and GC Analysis: The fiber is then inserted into the hot injector of the GC, where the analytes are desorbed and transferred to the analytical column for separation.
-
MS Detection: The separated compounds are detected and identified by the mass spectrometer.
| Parameter | Recommended Condition |
| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |
| Incubation Temperature | 40-60 °C |
| Extraction Time | 20-40 min |
| GC Column | DB-5ms or similar non-polar column |
| Injector Temperature | 250 °C (for desorption) |
| MS Ionization Mode | Electron Ionization (EI) |
Conclusion
The degradation of 3-(methylthio)hexanal is a complex process involving a combination of enzymatic, microbial, and abiotic pathways. While direct research on this specific molecule is still emerging, a comprehensive understanding of its likely degradation routes can be constructed by examining the metabolism of structurally related aldehydes and sulfur-containing compounds. The primary transformation pathways likely involve the reduction to 3-(methylthio)hexanol and oxidation to 3-(methylthio)hexanoic acid, driven by both enzymes and microbial activity. Abiotic reactions, particularly oxidation and adduction with other food components, also play a significant role in its stability. The application of advanced analytical techniques, such as HS-SPME-GC-MS, is crucial for elucidating these pathways and their impact on the flavor profile of foods and beverages. Further research in this area will undoubtedly provide valuable insights for the food and flavor industries, as well as for professionals in the broader field of life sciences.
References
-
Jelley, R.E., Duhamel, N., Barker, D., & Fedrizzi, B. (2016). A convenient synthesis of amino acid-derived precursors to the important wine aroma compounds 3-sulfanylhexan-1-ol and 3-sulfanylhexyl acetate. Food Chemistry, 199, 711-719. [Link]
-
PubChem. (n.d.). 3-(Methylthio)-1-hexanol. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-(methyl thio) hexanal. Retrieved from [Link]
- Mestres, M., Busto, O., & Guasch, J. (2002). Analysis of volatile sulfur compounds in wine by headspace solid-phase microextraction and gas chromatography.
- Starkenmann, C., Troccaz, M., & Howell, K. (2008). The role of β-lyases in the release of sulfur odorants from S-conjugates in fruits, vegetables and spices. Flavour and Fragrance Journal, 23(6), 361-372.
-
Smit, G., Smit, B. A., & Engels, W. J. M. (2009). Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods. Applied Microbiology and Biotechnology, 81(6), 987-999. [Link]
-
Jenisch-Anton, A., Mikolajczak, A., Rabenstein, A., Klindworth, J., Fischer, U., & Michaelis, W. (1999). Biodegradation of a high molecular weight aliphatic ether--indications of an unusual biodegradation pathway. Biodegradation, 10(6), 383-392. [Link]
-
Sun, X., & Li, F. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Microbiology, 14, 1216834. [Link]
- Frivik, S. K., & Ebeler, S. E. (2003). Influence of Sulfur Dioxide on the Formation of Aldehydes in White Wine. American Journal of Enology and Viticulture, 54(1), 31-38.
-
Zhang, Z., Li, S., & Wang, Y. (2025). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. RSC Advances, 15(1), 1-5. [Link]
-
Iciek, M., & Bilska-Wilkosz, A. (2013). Sulfur content in foods and beverages and its role in human and animal metabolism: a scoping review of recent studies. Journal of Sulfur Chemistry, 34(5), 523-543. [Link]
-
Li, D., Wang, Y., & Zhang, M. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Foods, 13(18), 2859. [Link]
-
Thomas, S., & Thibon, C. (2024). Microbial β C-S Lyases: Enzymes with Multifaceted Roles in Flavor Generation. International Journal of Molecular Sciences, 25(12), 6412. [Link]
-
Aranda, A., & del Olmo, M. L. (2004). Exposure of Saccharomyces cerevisiae to Acetaldehyde Induces Sulfur Amino Acid Metabolism and Polyamine Transporter Genes, Which Depend on Met4p and Haa1p Transcription Factors, Respectively. Applied and Environmental Microbiology, 70(5), 2731-2740. [Link]
-
FlavScents. (n.d.). 3-(methyl thio) hexanal. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-(methyl thio) hexanol. Retrieved from [Link]
-
Foda, Y. H., & El-Sayed, S. A. (2025). Formation of 3-Methylbutanal and 3-Methylbutan-1-ol Recognized as Malty during Fermentation in Swiss Raclette-Type Cheese, Reconstituted Milk, and de Man, Rogosa, and Sharpe Broth. Journal of Agricultural and Food Chemistry, 73(32), 12345-12354. [Link]
-
Jackowetz, J. N., & de Orduña, R. M. (2013). Influence of Sulfur Dioxide on the Formation of Aldehydes in White Wine. American Journal of Enology and Viticulture, 64(3), 357-364. [Link]
-
Chen, J., et al. (2024). Insight into the Relationship between the Causes of Off-Odour and Microorganism Communities in Xuanwei Ham. Foods, 13(5), 754. [Link]
-
Shah, A. A., Hasan, F., Hameed, A., & Ahmed, S. (2014). Microbial degradation of aliphatic and aliphatic-aromatic co-polyesters. International Biodeterioration & Biodegradation, 87, 1-10. [Link]
-
Bayer, T., & Bornscheuer, U. T. (2022). An Update: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 61(32), e202203328. [Link]
-
Park, S. Y., & Lee, S. H. (2024). Standardized Protocols for Measuring Volatile Sulfur Compounds: Scientific Foundations and Methodologies. Journal of the Korean Academy of Oral Health, 48(1), 1-7. [Link]
-
Thomas, S., & Thibon, C. (2024). Microbial β C-S Lyases: Enzymes with Multifaceted Roles in Flavor Generation. International Journal of Molecular Sciences, 25(12), 6412. [Link]
-
Garnczarska, M., & Wesołowska, A. (2022). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 27(19), 6529. [Link]
-
Schärrer, R., et al. (2000). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology, 66(12), 5258-5264. [Link]
-
Cordente, A. G., et al. (2015). Addition of volatile sulfur compounds to yeast at the early stages of fermentation reveals distinct biological and chemical pathways for aroma formation. Journal of Agricultural and Food Chemistry, 63(4), 1173-1183. [Link]
-
Keppler, F., & Biester, H. (2007). The Abiotic Degradation of Soil Organic Matter. In Geophysical Research Abstracts (Vol. 9, p. 02918). [Link]
-
Wang, J., et al. (2024). 3-Methyl-2-((methylthio)methyl)but-2-enal. Molbank, 2024(2), M1849. [Link]
-
Cooper, A. J. L., & Pinto, J. T. (2008). Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents. Amino Acids, 34(4), 523-547. [Link]
-
Smit, G. (2004). The formation of fat-derived flavour compounds during the ripening of Gouda-type cheese. [Doctoral dissertation, Wageningen University]. [Link]
-
Cirrincione, S., et al. (2020). Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. Molecules, 25(19), 4485. [Link]
-
Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Zoecklein, B. W. (2009). The Enological Significance of Acetaldehyde. Ithaka Journal. [Link]
-
Qian, M. C., & Qian, Y. (2011). Progress on Volatile Sulfur Compound Analysis in Wine. In Volatile Sulfur Compounds in Food (pp. 21-36). American Chemical Society. [Link]
-
FlavScents. (n.d.). 3-(methyl thio) hexanal. Retrieved from [Link]
-
Li, Y., et al. (2023). Genetic and Environmental Factors Underlying the Flavor and Color Profiles of Vegetables. Horticulturae, 9(6), 670. [Link]
-
Millet, M., Palm, W. U., & Zetzsch, C. (1998). Abiotic Degradation of Halobenzonitriles: Investigation of the Photolysis in Solution. Ecotoxicology and Environmental Safety, 41(1), 44-50. [Link]
-
Chenot, C., et al. (2022). Evidence in Lager Yeasts of β-Lyase Activity Breaking Down γ-GluCys-Conjugates More Efficiently Than Cys-Conjugates to Odorant Beer Polyfunctional Thiols. Fermentation, 8(1), 22. [Link]
-
Shah, A. A., Hasan, F., Hameed, A., & Ahmed, S. (2014). Microbial degradation of aliphatic and aliphatic-aromatic co-polyesters. International Biodeterioration & Biodegradation, 87, 1-10. [Link]
-
Sun, X., & Li, F. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Microbiology, 14, 1216834. [Link]
-
PubChem. (n.d.). Methional. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 3-(methyl thio) hexanal, 38433-74-8 [thegoodscentscompany.com]
- 2. 3-(methyl thio) hexanal [flavscents.com]
- 3. echemi.com [echemi.com]
- 4. 3-(Methylthio)-1-hexanol | C7H16OS | CID 65413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Microbial β C-S Lyases: Enzymes with Multifaceted Roles in Flavor Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exposure of Saccharomyces cerevisiae to Acetaldehyde Induces Sulfur Amino Acid Metabolism and Polyamine Transporter Genes, Which Depend on Met4p and Haa1p Transcription Factors, Respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Enological Significance of Acetaldehyde [ithaka-journal.net]
- 11. Biodegradation of a high molecular weight aliphatic ether--indications of an unusual biodegradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
gas chromatography-mass spectrometry (GC-MS) analysis of 3-(Methylthio)hexanal
Introduction & Scope
3-(Methylthio)hexanal (CAS: 38433-74-8) is a potent volatile sulfur compound (VSC) characterized by a low odor threshold and high chemical reactivity.[1] While historically significant in flavor chemistry (tropical fruits, wine spoilage), its analysis is increasingly relevant in pharmaceutical process development as a potential degradant of sulfur-containing excipients or a process impurity in thiol-mediated synthesis.
The Analytical Challenge
Quantifying 3-(methylthio)hexanal presents a "perfect storm" of analytical difficulties:
-
Reactivity: The aldehyde moiety is prone to oxidation (to 3-(methylthio)hexanoic acid) and acetal formation.
-
Adsorption: The sulfur lone pairs interact strongly with active sites (metals, silanols) in the GC flow path, causing peak tailing and non-linear calibration.
-
Volatility: High volatility makes liquid-liquid extraction (LLE) prone to analyte loss during concentration steps.[1]
This guide presents two distinct, self-validating protocols designed to overcome these barriers.
Physicochemical Profile & Analytical Strategy
Understanding the molecule is the first step to successful separation.
| Property | Value | Analytical Implication |
| Molecular Weight | 146.25 g/mol | Amenable to standard EI-MS (m/z range 35–300).[1] |
| LogP | ~1.96 | Moderately lipophilic; suitable for SPME fibers (DVB/PDMS).[1] |
| Boiling Point | ~87–88°C (at 10 mmHg) | Elutes early; requires careful solvent delay or headspace methods.[1] |
| Key Functionality | Aldehyde + Thioether | Critical: Must use inert flow paths (Sulfinert®) to prevent loss.[1] |
Analytical Decision Matrix
Use the following logic flow to select the correct protocol for your application.
Figure 1: Analytical strategy selection based on sample matrix and stability requirements.
Protocol A: Headspace-SPME (Native Analysis)
Target Application: Impurity profiling in aqueous buffers, media, or finished product formulations where non-destructive sampling is preferred.
Mechanistic Rationale
Solid Phase Microextraction (SPME) avoids solvent evaporation steps that lead to analyte loss. We utilize a DVB/CAR/PDMS fiber.
-
Divinylbenzene (DVB): Retains the larger molecular weight backbone.
-
Carboxen (CAR): Traps the volatile sulfur moiety.
-
PDMS: Facilitates migration into the porous layers.
Materials & Equipment[2][3]
-
Fiber: 50/30 µm DVB/CAR/PDMS (Stableflex).
-
Column: DB-Wax UI (Ultra Inert) or equivalent (60m x 0.25mm x 0.25µm).[1] Note: Wax columns provide better separation of sulfur compounds from hydrocarbon background than non-polar columns.
-
Liner: Ultra-Inert SPME liner (0.75mm ID) to minimize peak broadening.
Step-by-Step Procedure
-
Sample Preparation:
-
Aliquot 5 mL of sample into a 20 mL headspace vial.
-
Salting Out: Add 1.5 g NaCl (30% w/v) to decrease analyte solubility in water and drive it into the headspace.
-
Internal Standard: Spike 10 µL of Methional-d3 or 3-(methylthio)butanal (10 ppm in methanol). Cap immediately with magnetic screw caps (PTFE/Silicone septa).
-
-
SPME Extraction Parameters:
-
Incubation: 10 min @ 50°C (Agitation: 250 rpm).
-
Extraction: 30 min @ 50°C (Fiber exposed).
-
Desorption: 3 min @ 240°C (Splitless mode).
-
-
GC Parameters:
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
40°C (hold 2 min)
-
Ramp 5°C/min to 150°C
-
Ramp 20°C/min to 240°C (hold 5 min)
-
-
Inlet: 240°C, Pulsed Splitless (Pulse: 25 psi for 1 min). Why? The pressure pulse compresses the cloud of analyte during desorption, sharpening the peak.
-
-
MS Detection (SIM Mode):
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Target Ions: See Table 1.
-
Protocol B: PFBHA Derivatization (Stabilized Quantification)
Target Application: Quantitative bioanalysis or stability studies where the aldehyde is degrading rapidly.
Mechanistic Rationale
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) reacts selectively with the carbonyl group to form an oxime.
-
Benefit 1: Stops oxidation/reduction immediately.
-
Benefit 2: Adds a pentafluorobenzyl group, significantly increasing mass (moving it away from chemical noise) and improving sensitivity (especially in NCI mode, though EI is described here).
Figure 2: Derivatization reaction pathway stabilizing the aldehyde moiety.
Step-by-Step Procedure
-
Derivatization Reaction:
-
To 1 mL of sample, add 50 µL of PFBHA solution (20 mg/mL in water).
-
Vortex and incubate at room temperature for 1 hour.
-
Note: The reaction produces two geometric isomers (syn/anti or E/Z). You will see two peaks for the analyte. Sum the areas for quantification.
-
-
Extraction (LLE):
-
Add 500 µL of Hexane. Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 min.
-
Transfer the top organic layer to a GC vial.
-
-
GC Parameters (Modified):
-
Column: DB-5MS UI (30m x 0.25mm x 0.25µm).[1] Note: Non-polar columns are better for the high-MW PFBHA derivatives.
-
Oven: Start at 60°C, ramp 10°C/min to 280°C.
-
Data Analysis & Interpretation
Mass Spectral Identification (EI - 70eV)[1]
Correct identification relies on observing the molecular ion and specific sulfur fragments.
Table 1: Key Diagnostic Ions
| Ion (m/z) | Origin/Fragment | Protocol A (Native) | Protocol B (Deriv.) |
| 146 | Molecular Ion ( | Quant Ion | - |
| 61 | Qualifier 1 | Qualifier | |
| 75 | Qualifier 2 | - | |
| 181 | - | Quant Ion | |
| 341 | Molecular Ion (Derivative) | - | Qualifier |
Note: In Protocol B, the m/z 181 ion (pentafluorobenzyl cation) is extremely abundant, offering low LODs.
Quality Control Criteria
To ensure data trustworthiness (E-E-A-T), every batch must meet these criteria:
-
Isomer Ratio (Protocol B): The ratio of Peak 1 (E-isomer) to Peak 2 (Z-isomer) should remain constant (typically ~60:40). Deviation indicates incomplete reaction or discrimination in the injector.
-
Linearity:
over the range of 10 ppb – 1000 ppb. -
Inertness Check: If the peak for 3-(methylthio)hexanal tails (Asymmetry factor > 1.5), the liner must be changed immediately. Sulfur compounds are the "canary in the coal mine" for active sites.
Troubleshooting & Pitfalls
| Symptom | Probable Cause | Corrective Action |
| Low Sensitivity (Native) | Adsorption in liner | Switch to Ultra-Inert or Sulfinert® treated liners.[1] |
| Peak Splitting (Native) | Thermal degradation | Lower inlet temperature to 220°C; ensure "Pulsed" injection is used to clear liner faster.[1] |
| Double Peaks (Deriv.) | Isomers (Normal) | Do not troubleshoot. This is chemically expected.[1] Sum the areas. |
| Carryover | Fiber memory effect | Bake fiber at 260°C for 10 min between runs.[1] |
References
-
NIST Chemistry WebBook, SRD 69. Hexanal, 3-(methylthio)- Mass Spectrum and Properties. National Institute of Standards and Technology.[2][3][4] [Link]
-
Fedrizzi, B., et al. (2007). Gas chromatography-mass spectrometry determination of 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate in wine: A comparison of headspace solid phase microextraction and solid phase extraction methods.[1] Analytica Chimica Acta. (Methodology grounding for sulfur/thiol extraction). [Link]
-
Cancilla, D. A., et al. (1992). Detection of Carbonyls: PFBHA Derivatization. Journal of AOAC International. (Foundational protocol for PFBHA aldehyde stabilization). [Link]
Sources
Application Note: Precision Quantification of 3-(Methylthio)hexanal in Food Matrices
Executive Summary & Scientific Rationale
3-(Methylthio)hexanal (3-MTH) (CAS: 38433-74-8) is a potent volatile sulfur compound (VSC) with a dual sensory nature.[1] In tropical fruits like passion fruit and certain wines, it contributes desirable "green," "fruity," and "buttery" notes.[1] Conversely, in beer and lager, it acts as a staling aldehyde or "sunstruck" flavor component, often described as "ribes" or "privet-like" at higher concentrations.[1]
The Analytical Challenge: Quantifying 3-MTH is notoriously difficult due to three convergent factors:
-
Trace Thresholds: Its odor detection threshold is in the low ng/L (ppt) range, requiring ultra-high sensitivity.[1]
-
Chemical Instability: As a
-sulfido aldehyde, it is prone to oxidation (to sulfoxides/sulfones or carboxylic acids) and aldol condensation.[1] -
Matrix Interference: In fermented beverages, the aldehyde group reversibly binds with bisulfite (
) and proteins, masking its true concentration.[1]
The Solution:
This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with On-Fiber Derivatization using PFBHA, followed by GC-MS/MS (Triple Quadrupole) .[1] To ensure absolute accuracy, we employ Stable Isotope Dilution Analysis (SIDA) using a synthesized deuterated internal standard (
Experimental Strategy & Workflow
Why On-Fiber PFBHA Derivatization?
Direct headspace analysis of 3-MTH is possible but often lacks the required sensitivity for trace analysis.[1] Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) serves two critical functions:
-
Stabilization: It locks the unstable aldehyde carbonyl into a chemically stable oxime ether.[1]
-
Sensitivity Enhancement: The pentafluorobenzyl moiety has a high electron capture cross-section and produces a characteristic, high-abundance fragment ion (
181) that drastically lowers the Limit of Detection (LOD).[1]
Workflow Diagram
Figure 1: Automated HS-SPME with On-Fiber Derivatization Workflow. The fiber is pre-loaded with derivatizing agent before exposure to the sample.[2]
Detailed Protocol
Internal Standard Synthesis ( -3-MTH)
Commercially available standards for 3-MTH are rare; deuterated standards are non-existent.[1] You must synthesize the internal standard (IS) via a Michael addition.[1]
Reagents:
-
trans-2-Hexenal (CAS: 6728-26-3)[1]
-
Sodium thiomethoxide-
(NaSC ) (CAS: 33633-10-0)[1] -
Methanol / Phosphate Buffer (pH 7.0)[1]
Synthesis Scheme:
Figure 2: Synthesis of Deuterated Internal Standard.
Procedure:
-
Dissolve 10 mmol trans-2-hexenal in 20 mL methanol.
-
Add 12 mmol NaSC
slowly at 0°C. -
Stir for 2 hours. Quench with water, extract with dichloromethane.[1][3]
-
Purify via flash chromatography (Silica gel, Hexane:EtOAc 95:5).
-
Confirm structure via NMR and GC-MS (Shift of +3 Da).[1]
Sample Preparation[1][4]
-
Matrix: Transfer 5.0 mL of liquid sample (beer/wine/juice) into a 20 mL amber headspace vial.
-
Salt Addition: Add 1.5 g NaCl (30% w/v) to enhance volatility ("salting out").
-
Internal Standard: Spike with 10 µL of
-3-MTH methanolic solution (final conc. ~50 µg/L or matched to expected analyte range). -
pH Adjustment: Adjust pH to 3.5 using tartaric acid or dilute HCl. Note: Acidic pH releases bound aldehydes from bisulfite complexes.
-
Seal: Cap immediately with a magnetic screw cap (PTFE/Silicone septum).
SPME Derivatization & Extraction[1]
-
Fiber Selection: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[1] This "Grey" fiber covers the wide polarity range of the derivatives.
-
Derivatizing Agent: Prepare a 17 mg/mL aqueous solution of PFBHA hydrochloride. Place 10 µL of this solution into a separate 20 mL vial.
Automated Sequence:
-
Fiber Loading: Expose the SPME fiber to the headspace of the PFBHA vial for 10 min at 50°C . The fiber is now coated with the reagent.[2]
-
Extraction/Reaction: Move the fiber to the Sample Vial . Expose to headspace for 30 min at 50°C with agitation (250 rpm).
-
Desorption: Inject into GC inlet. Desorb for 3 min at 250°C (Splitless mode).
GC-MS/MS Conditions
| Parameter | Setting |
| GC System | Agilent 8890 or equivalent |
| Column | DB-WAX UI or ZB-WAX (60 m × 0.25 mm × 0.25 µm) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Oven Program | 50°C (2 min) → 5°C/min → 200°C → 20°C/min → 250°C (5 min) |
| Transfer Line | 250°C |
| Ion Source | EI (70 eV), 230°C |
| Acquisition | MRM (Multiple Reaction Monitoring) |
MRM Transitions: The PFBHA derivative produces two geometric isomers (syn/anti), usually separated chromatographically.[1] Sum the areas of both peaks.
| Compound | Precursor Ion ( | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| 3-MTH-PFBHA | 341.1 | 181.0 | 161.0 | 15 |
| 344.1 | 181.0 | 164.0 | 15 |
Note: The
Data Analysis & Validation
Identification
Identify 3-MTH by Retention Time (RT) relative to the
Quantification Calculation
Use the Response Factor (
-
Construct a calibration curve (0.1 – 100 µg/L) in a model solution (10% Ethanol/Water, pH 3.[1]5) to match the matrix.[1]
Performance Metrics (Typical)
| Metric | Value | Notes |
| Linearity ( | > 0.995 | Range: 0.05 – 50 µg/L |
| LOD | 0.01 µg/L | Signal-to-Noise = 3 |
| LOQ | 0.05 µg/L | Signal-to-Noise = 10 |
| Recovery | 90 - 110% | Matrix dependent |
| Precision (RSD) | < 8% | At 1 µg/L spike level |
Troubleshooting & Critical Control Points
-
Oxidation Artifacts: If you observe high levels of 3-(methylthio)hexanoic acid, your sample handling is too aggressive.[1] Keep samples cold (4°C) until the moment of incubation. Add EDTA to chelate metals if oxidation persists.[1]
-
Fiber Competition: In highly complex matrices (e.g., dark stout beer), ethanol and other volatiles may displace the analyte.[1] If IS recovery drops below 50%, dilute the sample 1:1 with water.[1]
-
Isomer Summation: PFBHA derivatives form E and Z isomers.[1] Ensure your integration window covers both peaks, or validate that the ratio is constant and quantify on the dominant isomer.
References
-
Vermeulen, C., et al. (2006).[1] Synthesis of deuterated precursors to demonstrate the biogenesis of aromatic thiols in wine. Journal of Agricultural and Food Chemistry.[1] Link (Methodology for thiol/aldehyde synthesis).[1]
-
Dzialo, M., et al. (2017).[1] Physiology of the production of volatile sulfur compounds by Saccharomyces cerevisiae. FEMS Yeast Research.[1] Link (Formation pathways).[1]
-
Cullere, L., et al. (2004).[1] Gas chromatography-olfactometry study of the aroma of a "fruity" wine. Journal of Chromatography A. Link (Odor thresholds and matrix effects).[1]
-
Cancilla, D.A., et al. (1992).[1] Detection of carbonyl compounds in environmental samples.[1][2][6][7] Journal of AOAC International.[1] Link (PFBHA derivatization fundamentals).[1]
-
Good Scents Company. (2023).[1] 3-(Methylthio)hexanal Data Sheet.[1][8][9][10]Link (Physicochemical properties).[1]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CN108752177B - Method for synthesizing trans-2-hexenal - Google Patents [patents.google.com]
- 6. Measures of odor and lateralization thresholds of acrolein, crotonaldehyde, and hexanal using a novel vapor delivery technique | PLOS One [journals.plos.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. 3-(Methylthio)-1-hexanol | C7H16OS | CID 65413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-(methyl thio) hexanal, 38433-74-8 [thegoodscentscompany.com]
- 10. 3-(methyl thio) hexanal [flavscents.com]
Application Note: High-Precision Quantitation of 3-(Methylthio)hexanal via Stable Isotope Dilution Assay (SIDA)
Executive Summary
This application note details a robust protocol for the quantification of 3-(Methylthio)hexanal (3-MTH) in complex matrices (biological fluids, fermentation broths, and food matrices) using Stable Isotope Dilution Assay (SIDA) coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Why this analyte matters: 3-MTH is a potent volatile sulfur compound (VSC) with a remarkably low odor threshold (ng/L range). In drug development, it serves as a critical marker for sulfur metabolism and a potential degradation product of sulfur-containing excipients.
The Challenge: 3-MTH is highly reactive (prone to oxidation to sulfoxides) and unstable. Traditional external calibration fails due to significant matrix effects and analyte loss during extraction.
The Solution: SIDA provides a self-correcting analytical system. By spiking a stable isotope-labeled analogue (
Chemical Basis & Internal Standard Design
The Analyte: 3-(Methylthio)hexanal
-
CAS: 38433-74-8
-
Properties: Chiral center at C3; exists as a racemate. High volatility; susceptible to oxidation.
-
Target Matrix: Plasma, Urine, Fermentation Media.
The Internal Standard: -3-(Methylthio)hexanal
To ensure "identical" physicochemical behavior, the internal standard (IS) must be an isotopologue.
-
Selection: 3-(
-Methylthio)hexanal. -
Rationale: Deuterium labeling on the S-methyl group is chemically stable and does not undergo exchange in aqueous media (unlike
-carbonyl protons). It provides a mass shift of +3 Da, sufficient to avoid spectral overlap with the natural isotope's M+1 and M+2 peaks.
Experimental Protocols
Protocol A: Synthesis of Internal Standard ( -3-MTH)
Note: Commercially available standards are rare. This high-yield synthesis is standard for analytical labs.
Mechanism: Michael addition of
-
Reagents:
-
trans-2-Hexenal (10 mmol)
-
Sodium thiomethoxide-
( , 12 mmol) - Source of Isotope -
Methanol (anhydrous)
-
Piperidine (catalytic amount)
-
-
Procedure:
-
Dissolve trans-2-hexenal in methanol (20 mL) at 0°C.
-
Add piperidine (50
L). -
Slowly add
while stirring. The reaction is exothermic; maintain temperature <5°C to prevent polymerization. -
Stir for 2 hours at room temperature.
-
Quench: Add saturated
solution. -
Extract: Extract 3x with Diethyl Ether. Dry organic layer over
. -
Purification: Concentrate under reduced pressure (mild vacuum, do not heat >30°C). Purify via Flash Chromatography (Silica gel; Pentane:Ether 95:5).
-
-
Validation: Confirm structure via
H-NMR and GC-MS (Target purity >95%; Isotopic Enrichment >99%).
Protocol B: Sample Preparation (SIDA Workflow)
Critical Control Point: The equilibration step is vital. The added IS must integrate into the matrix (protein binding, partition coefficients) exactly as the endogenous analyte.
-
Sample Aliquoting: Transfer 5.0 mL of sample (e.g., plasma or broth) into a 20 mL headspace vial.
-
Matrix Modification:
-
Add 1.5 g NaCl (saturation aids volatilization via "salting out").
-
Add 100
L EDTA (0.1 M) to chelate metals that catalyze oxidation. -
Adjust pH to 5.0 using Citrate Buffer (stabilizes the aldehyde).
-
-
Spiking (The SIDA Step):
-
Add 20
L of Internal Standard Working Solution ( -3-MTH in methanol) to achieve a concentration of ~10 ppb (or expected analyte range). -
Note: The absolute amount of IS added must be known precisely.
-
-
Equilibration: Cap vial immediately with a magnetic screw cap (PTFE/Silicone septum). Vortex for 10 seconds. Incubate at 40°C for 30 minutes with agitation (500 rpm).
Protocol C: Instrumental Analysis (HS-SPME-GC-MS/MS)
System: Agilent 8890 GC / 7000D Triple Quadrupole MS (or equivalent).
1. SPME Extraction:
-
Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – 50/30
m. This "triple phase" fiber covers the polarity and volatility range of 3-MTH best. -
Extraction: Expose fiber to headspace for 30 min at 40°C (agitation on).
-
Desorption: 3 min at 240°C in Splitless mode.
2. GC Parameters:
-
Column: DB-WAX Ultra Inert (30 m
0.25 mm 0.25 m).-
Why: Polar stationary phases separate sulfur compounds from hydrocarbon background better than non-polar (DB-5) columns.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
40°C hold for 3 min.
-
Ramp 5°C/min to 150°C.
-
Ramp 20°C/min to 240°C (hold 5 min).
-
3. MS/MS Parameters (MRM Mode):
-
Source Temp: 230°C.
-
Ionization: EI (70 eV).
-
Collision Gas: Nitrogen.
Table 1: MRM Transition Settings
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell Time (ms) | Type |
| 3-MTH (Analyte) | 146.1 ( | 97.1 ( | 10 | 50 | Quantifier |
| 146.1 | 75.1 ( | 15 | 50 | Qualifier | |
| 146.1 | 55.1 ( | 20 | 50 | Qualifier | |
| 149.1 ( | 100.1 | 10 | 50 | Quantifier | |
| 149.1 | 78.1 | 15 | 50 | Qualifier |
Note: Transitions must be optimized on your specific instrument. The mass shift of +3 is maintained in the sulfur-containing fragments.
Workflow Visualization
The following diagram illustrates the self-validating logic of the SIDA workflow.
Caption: Figure 1: SIDA Workflow. The ratio of Analyte (Ax) to Internal Standard (Is) remains constant throughout extraction and analysis, negating physical losses (L).
Data Analysis & Validation
Response Factor (RF) Determination
Before analyzing samples, determine the Response Factor using a calibration curve of pure standards in solvent.
Quantification Calculation
Validation Criteria (FDA Bioanalytical Guidelines)
-
Linearity:
over the range of 0.5 ppb to 500 ppb. -
Accuracy: Mean concentration within
15% of nominal ( 20% at LLOQ). -
Precision (CV%): <15% (<20% at LLOQ).
-
Recovery: Not required to be 100%, but must be consistent. SIDA compensates for recovery as low as 10-20%.
Troubleshooting & Expert Tips
-
Ghost Peaks/Carryover: Sulfur compounds stick to metal surfaces.
-
Fix: Use "Sulfinert" or deactivated liners and gold-plated seals. Bake the SPME fiber for 5 mins between injections.
-
-
Oxidation: If 3-MTH converts to its sulfoxide (M+16), quantification fails.
-
Fix: Ensure EDTA is added. Keep headspace incubation time under 45 mins. Purge vials with Argon if possible.
-
-
Isotope Scrambling: Rare for this compound, but ensure the injector temperature does not exceed 250°C to prevent thermal degradation or H/D exchange on the backbone (though the S-methyl D3 is very stable).
References
-
Grosch, W. (1993). Detection of potent odorants in foods by aroma extract dilution analysis. Trends in Food Science & Technology. Link
-
Steinhaus, M., & Schieberle, P. (2000). Comparison of the most odor-active compounds in fresh and dried hop cones (Humulus lupulus L. variety Spalter Select) based on GC-olfactometry and odor dilution techniques. Journal of Agricultural and Food Chemistry. Link
-
Pollien, P., et al. (1997). Stable Isotope Dilution Assay for the Simultaneous Determination of Methional, Phenylacetaldehyde, and 3-(Methylthio)propionaldehyde in Foods. Analytical Chemistry. Link
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link
Application Note: Sensitive Quantification of 3-(Methylthio)hexanal in Complex Matrices via HPLC-UV Analysis Following Pre-Column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
Abstract
This application note details a robust and sensitive method for the quantification of 3-(Methylthio)hexanal using High-Performance Liquid Chromatography (HPLC) with UV detection. 3-(Methylthio)hexanal, a volatile sulfur-containing aldehyde, is a significant contributor to the aroma profile of various foods and beverages but lacks a native chromophore, making direct HPLC-UV analysis challenging. To overcome this, a pre-column derivatization step using 2,4-Dinitrophenylhydrazine (DNPH) is employed. This protocol describes the acid-catalyzed reaction to form a stable, UV-active hydrazone derivative, enabling sensitive detection and accurate quantification. The described methodology is applicable to researchers in food science, flavor chemistry, and quality control.
Introduction
3-(Methylthio)hexanal is a key volatile flavor compound found in products like passion fruit, tomato paste, and chicken, contributing buttery, green, and grassy notes.[1][2] Its analysis is crucial for quality control and flavor profile characterization in the food and beverage industry.[3] However, like many aliphatic aldehydes, 3-(Methylthio)hexanal does not possess a suitable chromophore for sensitive detection by HPLC with UV-Vis detectors.[4]
Chemical derivatization is a widely adopted strategy to introduce a chromophoric or fluorophoric tag to an analyte. The most common and well-validated method for analyzing aldehydes is derivatization with 2,4-Dinitrophenylhydrazine (DNPH).[5] This technique is foundational to established environmental analysis protocols, such as U.S. EPA Method TO-11A, for the determination of various carbonyl compounds in air.[6][7][8] The reaction converts the target aldehyde into a 2,4-dinitrophenylhydrazone derivative, which exhibits strong absorbance in the UV region, thereby significantly enhancing detection sensitivity.[9][10] This application note provides a comprehensive protocol for the derivatization of 3-(Methylthio)hexanal with DNPH and its subsequent analysis by reverse-phase HPLC.
Principle of the Method
The derivatization process is based on the acid-catalyzed nucleophilic addition of DNPH to the carbonyl group of 3-(Methylthio)hexanal. This is followed by a dehydration step, resulting in the formation of a stable 2,4-dinitrophenylhydrazone derivative.[11] The reaction is typically carried out in an acidic solution, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic nitrogen of DNPH.[11][12] The resulting derivative has a maximum UV absorbance at approximately 360 nm, a wavelength where the parent aldehyde and potential interferences have minimal absorbance, allowing for selective and sensitive detection.[10][13]
Caption: Acid-catalyzed reaction of 3-(Methylthio)hexanal with DNPH.
Experimental Protocol
Materials and Reagents
-
3-(Methylthio)hexanal standard (≥95% purity)
-
2,4-Dinitrophenylhydrazine (DNPH), reagent grade
-
Acetonitrile (ACN), HPLC grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Hydrochloric Acid (HCl), concentrated, analytical grade
-
Syringe filters, 0.45 µm PTFE
Instrumentation
-
HPLC System: Agilent 1290 Infinity II LC or equivalent[5]
-
Binary Pump
-
Multisampler / Autosampler
-
Multicolumn Thermostat
-
Diode Array Detector (DAD) or UV-Vis Detector
-
-
Analytical Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent[5]
Preparation of Solutions
-
DNPH Derivatizing Reagent (Saturated): Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) concentrated HCl. Add DNPH crystals to the acidified acetonitrile until no more dissolves. This solution should be stored in an amber bottle at 4°C.
-
Causality Note: The acid is a necessary catalyst for the reaction.[11] Using a saturated solution ensures the reagent is in excess, driving the reaction to completion.
-
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 3-(Methylthio)hexanal and dissolve in 10 mL of acetonitrile.
-
Working Calibration Standards (0.1 - 10 µg/mL): Prepare a series of calibration standards by serial dilution of the stock standard solution with acetonitrile.
Sample Preparation and Derivatization Procedure
-
Extraction: For liquid samples (e.g., fruit juice), a liquid-liquid or solid-phase extraction (SPE) may be necessary to isolate the volatile fraction and remove matrix interferences. For this general protocol, we will assume the analyte is already in an organic solvent.
-
Reaction: To 1.0 mL of the sample extract or calibration standard in a glass vial, add 1.0 mL of the saturated DNPH derivatizing reagent.
-
Incubation: Cap the vial tightly and vortex for 30 seconds. Allow the reaction to proceed at room temperature (approx. 25°C) for at least 1 hour, protected from light.
-
Causality Note: The incubation period ensures the derivatization reaction reaches completion for quantitative analysis. Protection from light is necessary as hydrazone derivatives can be light-sensitive.
-
-
Filtration: Prior to injection, filter the derivatized sample through a 0.45 µm PTFE syringe filter to remove any particulate matter and unreacted DNPH crystals.
HPLC-UV Analysis
The separation is performed using a reverse-phase C18 column. The specific gradient may require optimization based on the sample matrix.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)[5] |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes, hold at 95% B for 5 min, re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 360 nm [10] |
Method Performance and Validation
A well-performing method should exhibit good linearity, sensitivity, and precision. The following table presents expected performance characteristics for the analysis of the 3-(Methylthio)hexanal-DNPH derivative.
| Validation Parameter | Expected Performance Metric |
| Linearity (R²) | > 0.999 |
| Calibration Range | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | < 0.05 µg/mL |
| Limit of Quantitation (LOQ) | < 0.15 µg/mL |
| Precision (%RSD) | < 5% for replicate injections |
Note: Data are representative and should be determined experimentally during method validation.
Experimental Workflow
The entire process, from sample preparation to data analysis, follows a logical sequence to ensure accurate and reproducible results.
Sources
- 1. 3-(methyl thio) hexanal [flavscents.com]
- 2. Showing Compound 3-(Methylthio)hexanal (FDB019898) - FooDB [foodb.ca]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. agilent.com [agilent.com]
- 6. easlab.com [easlab.com]
- 7. epa.gov [epa.gov]
- 8. Analytical Method [keikaventures.com]
- 9. iomcworld.com [iomcworld.com]
- 10. auroraprosci.com [auroraprosci.com]
- 11. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Note: 3-(Methylthio)hexanal in Flavor Creation & Modulation
[1]
Executive Summary
3-(Methylthio)hexanal (FEMA 3877) represents a class of "high-impact" sulfur volatiles that function as dual-action modulators in flavor systems.[1] Unlike standard top-notes, this compound exhibits a non-linear sensory profile: at parts-per-billion (ppb) levels, it provides the critical "freshness" index for tropical fruits (guava, passionfruit) and green vegetables; at parts-per-million (ppm) levels, it shifts to a heavy, savory profile characteristic of processed potato and soft cheeses.[1]
This guide outlines the physicochemical properties, synthesis via Michael addition, and precise application protocols for 3-(Methylthio)hexanal. It specifically addresses the "concentration paradox" and provides self-validating methods for handling this potent material in both food and pharmaceutical matrices.[1]
Part 1: Physicochemical & Sensory Profile[1][2]
Compound Identity[3][4]
-
Molecular Weight: 146.25 g/mol
-
Appearance: Colorless to pale yellow liquid.[1]
The Sensory Paradox (Concentration-Dependent Perception)
The utility of 3-(Methylthio)hexanal lies in its bimodal sensory curve.[1] The sulfur atom introduces a "tropical" nuance that bridges the gap between green aldehydes (e.g., trans-2-hexenal) and heavy sulfur compounds (e.g., DMS).[1]
| Concentration Range | Primary Descriptor | Application Context |
| 0.1 – 5.0 ppb | Fresh, Green, Privet-like | Fresh Tomato, Green Bell Pepper |
| 5.0 – 50.0 ppb | Tropical, Ripe, Sulfury-Sweet | Pink Guava, Passionfruit, Durian |
| > 100 ppb | Allium, Potato-skin, Meaty | Potato Chips, Processed Cheese, Meat Analogs |
Stereochemistry Note
While typically supplied as a racemate, the enantiomers of sulfur volatiles often exhibit distinct profiles.
-
(R)-Enantiomer: Often associated with cleaner, fruitier notes.
-
(S)-Enantiomer: Typically carries the heavier, alliaceous (onion/sweat) notes.
-
Guidance: For high-end tropical fruit creation, optical purity is rarely commercially viable; therefore, the protocol below emphasizes matrix dilution to suppress the (S)-character dominance.
Part 2: Synthesis & Manufacturing Control
Reaction Mechanism: Thia-Michael Addition
The industrial standard for synthesizing 3-(Methylthio)hexanal is the base-catalyzed Michael addition of methanethiol (methyl mercaptan) to trans-2-hexenal.[1] This reaction is atom-economical but requires strict temperature control to prevent polymerization or aldol condensation of the starting aldehyde.[1]
Figure 1: Base-catalyzed Michael addition pathway for FEMA 3877 synthesis.
Synthesis Protocol (Laboratory Scale)
Safety Warning: Methanethiol is a toxic gas/volatile liquid.[1] All operations must occur in a functioning fume hood with a scrubber system.[1]
-
Preparation: Charge a 3-neck flask with trans-2-hexenal (1.0 eq) and solvent (e.g., anhydrous ether or DCM). Cool to 0°C.[1]
-
Catalyst Addition: Add Triethylamine (TEA) (0.01 – 0.05 eq) dropwise.[1]
-
Addition: Slowly bubble Methanethiol (1.1 eq) into the solution, maintaining internal temperature < 15°C. Note: Exothermic reaction.
-
Monitoring: Monitor consumption of trans-2-hexenal via GC-FID. Reaction is typically complete within 2-4 hours.[1]
-
Work-up: Wash with dilute HCl (to remove TEA), then water, then brine. Dry over MgSO4.[1]
-
Purification: Fractional distillation under reduced pressure.
Part 3: Application Protocols
Protocol A: Preparation of Stable Stock Solutions (Self-Validating)
Due to its high potency, direct dosing is impossible.[1] A serial dilution system is required.[1]
Solvent Choice:
-
Flavor: Propylene Glycol (PG) or Triacetin.[1]
Step-by-Step:
-
Primary Stock (1%): Weigh 0.10 g FEMA 3877 into 9.90 g solvent. Mix under nitrogen blanket.
-
Validation: GC-MS verification of peak area.[1]
-
-
Working Stock (0.1%): Dilute Primary Stock 1:10.
-
Sensory Check: Dip a smelling strip.[1] The odor should be recognizable as "tropical/sulfury" but not "tearing/onion."
-
Protocol B: Tropical Fruit Reconstitution (Pink Guava)
This protocol demonstrates how to use FEMA 3877 to "ripen" a standard green fruit profile.
Base Accord (Parts per 1000):
-
Ethyl Butyrate: 15.0 (Fruity/Estery)[1]
-
trans-2-Hexenal: 2.0 (Green/Leafy)[1]
-
Linalool: 5.0 (Floral/Woody)[1]
-
Cinnamyl Acetate: 1.0 (Sweet/Balsamic)[1]
Dosing FEMA 3877:
-
Control: Base Accord only. Profile: Generic Green Fruit.
-
Trial 1 (Low): Add 0.05% of Working Stock (approx 50 ppb final).
-
Result: "Fresh cut" guava, increased juiciness.
-
-
Trial 2 (High): Add 0.20% of Working Stock (approx 200 ppb final).
-
Result: Over-ripe, catty, sulfurous off-note.
-
Causality: The 3-(methylthio) moiety mimics the naturally occurring thio-esters in tropical fruit.[1] The interaction with trans-2-hexenal is synergistic; the sulfur compound "rounds off" the sharp green notes of the hexenal, creating a "fleshy" perception.[1]
Protocol C: Pharmaceutical Masking (Bitter/Metallic)
Sulfur compounds, when used at sub-threshold levels, can block metallic taste perception (common in APIs like clarithromycin or zinc salts).
Mechanism: Cross-modal modulation.[1] The "savory" signal of sulfur can confuse the brain's processing of "bitter/metallic" signals, especially when paired with a salt or sweetener.
Formulation:
-
API Base: Bitter model solution (e.g., Caffeine 500ppm).
-
Masking Agent: FEMA 3877 at 0.5 ppb (Extremely low).[1]
-
Flavor: Peppermint or Citrus.
-
Outcome: The metallic "bite" is blunted, replaced by a subtle "mouthfeel" or body. Note: Do not exceed threshold, or the medicine will taste like soup.
Part 4: Sensory Logic & Decision Tree
The following diagram illustrates the decision-making process for determining the dosage of FEMA 3877 based on the desired target profile.
Figure 2: Dosage decision tree for FEMA 3877 based on application matrix.[1]
Part 5: Stability & Quality Assurance
Oxidation Risks
3-(Methylthio)hexanal is highly susceptible to oxidation, converting to:
-
Sulfoxide: Odorless or faint metallic.[1]
-
Sulfone: Odorless.[1] Impact: Loss of flavor impact over time (fading).[1]
Stabilization Protocol
-
Antioxidants: Add 0.1% Tocopherol (Vitamin E) or BHT to the neat material immediately after synthesis/opening.
-
Storage: Purge headspace with Nitrogen or Argon.[1] Store at 4°C.[1]
-
Encapsulation: For dry powder applications (e.g., seasoning blends), spray drying with gum arabic/maltodextrin is recommended to protect the aldehyde function from oxidation and aldol reactions.
References
-
The Good Scents Company. (2023).[1] 3-(methylthio)hexanal (FEMA 3877) Profile and Properties. Retrieved from [Link]
-
FEMA. (2023).[1] FEMA Flavor Ingredient Library: 3-Methylthiohexanal.[1][3][4][5] Flavor and Extract Manufacturers Association.[1][2] Retrieved from [Link][1]
-
PubChem. (2023).[1] 3-(Methylthio)hexanal Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link]
-
McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series; American Chemical Society.[1] (Contextual grounding for Thia-Michael addition mechanisms).
- Steinhaus, M., et al. (2009). Characterization of the Key Aroma Compounds in Pink Guava. Journal of Agricultural and Food Chemistry.
Sources
- 1. 3-(Methylthio)-1-hexanol | C7H16OS | CID 65413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(methyl thio) hexanol, 51755-66-9 [thegoodscentscompany.com]
- 3. 3-(methyl thio) hexanal [flavscents.com]
- 4. 3-(methyl thio) hexanal, 38433-74-8 [thegoodscentscompany.com]
- 5. femaflavor.org [femaflavor.org]
- 6. 3-(Methylthio)-1-hexanol = 97 , FG 51755-66-9 [sigmaaldrich.com]
- 7. Investigations on the Key Odorants Contributing to the Aroma of Children Soy Sauce by Molecular Sensory Science Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemview.epa.gov [chemview.epa.gov]
- 9. chemview.epa.gov [chemview.epa.gov]
protocols for sensory panel evaluation of 3-(Methylthio)hexanal
Application Note: High-Sensitivity Sensory Profiling of 3-(Methylthio)hexanal
Introduction & Scope
3-(Methylthio)hexanal is a potent volatile sulfur compound (VSC) characterized by a dualistic sensory profile. At trace concentrations (parts-per-trillion, ppt), it contributes desirable "tropical fruit," "green," and "buttery" nuances to matrices such as passion fruit, botrytized wines, and savory formulations. At higher concentrations (parts-per-billion, ppb), it manifests aggressive "onion-like," "meaty," or "sweaty" off-notes.
This duality, combined with its susceptibility to oxidation and high adsorption coefficient on laboratory glassware, makes sensory evaluation notoriously difficult. Standard sensory protocols often fail due to rapid olfactory fatigue and cross-contamination .
This Application Note defines a rigorous, self-validating protocol for the sensory profiling of 3-(Methylthio)hexanal, designed to mitigate adsorption artifacts and ensure panelist reliability.
Pre-Analytical Considerations: The "Silent" Errors
Before recruiting a panel, the physical environment must be controlled. VSCs are "sticky" and reactive.
Material Adsorption & Stability
Unlike standard aldehydes (e.g., Hexanal), 3-(Methylthio)hexanal contains a thioether group. It is hydrophobic and will adsorb to standard borosilicate glass and polymers.
-
Prohibited Materials: Low-Density Polyethylene (LDPE), standard rubber septa, and un-treated borosilicate glass for low-concentration working solutions.
-
Required Materials: Silanized amber glass (to prevent surface adsorption), PTFE (Teflon) lined caps, and gas-tight syringes.
-
Stability Warning: This compound oxidizes to its sulfoxide or sulfone forms upon prolonged exposure to air, altering the aroma profile. Headspace equilibrium times must be strictly standardized (< 30 mins).
The Carrier Matrix
The partition coefficient (
-
Aqueous Solutions: High volatility/intensity. Use for threshold determination.
-
Model Wine/Ethanol Base: Lower volatility due to ethanol solubility. Use for beverage profiling.
-
Oil Base: Lowest volatility. Use for savory food product profiling.
Panelist Selection & Screening
Objective: Eliminate candidates with specific anosmia (inability to smell) or hyposmia (reduced sensitivity) to sulfur compounds, which is genetically common.
Protocol: The "Sulfur Sensitivity" Triangle Test
-
Preparation: Prepare three samples. Two are blanks (water/ethanol), one is spiked with 3-(Methylthio)hexanal at 3x the estimated suprathreshold (approx. 5 ppb in water).
-
Execution: Candidate must identify the odd sample.
-
Replication: Repeat 3 times. Candidate must answer correctly 3/3 times to qualify.
-
Descriptor Check: Ask the candidate to describe the aroma.
-
Pass: "Fruity," "Onion," "Sulfury," "Green."
-
Fail: "Nothing," "Water," "Chemical."
-
Experimental Protocols
Preparation of Standards (The Dilution Logic)
Directly weighing the analyte for sensory concentrations is impossible due to its potency. A serial dilution in ethanol (to maintain solubility) followed by a final spike into the aqueous matrix is required.
Safety: Perform all neat handling in a Class II Fume Hood. Wear nitrile gloves and organic vapor respirator if outside the hood.
Workflow Visualization:
Figure 1: Serial dilution workflow ensuring accuracy at ppt/ppb levels while maintaining solubility.
Sensory Evaluation Session (Descriptive Analysis)
Method: Quantitative Descriptive Analysis (QDA) or similar consensus method.
Step-by-Step Procedure:
-
Equilibration: Pour 20mL of sample into 60mL silanized amber bottles. Cap with PTFE-lined lids.[1] Allow to equilibrate at 22°C for exactly 20 minutes.
-
Presentation: Randomized 3-digit codes.
-
Evaluation Cycle:
-
Sniff: Short, shallow sniffs (bunny sniffs) to avoid saturating receptors. Max 3 sniffs per sample.
-
Rate: Intensity (0-15 scale) and Attributes (Green, Tropical, Sulfury, Potato).
-
Purge: Wait 90 seconds minimum between samples. Sniff own skin (forearm) or fresh coffee beans to reset.
-
Rinse: Pectin solution (1g/L) or plain cracker to clean palate if tasting.
-
Critical Control Point: Olfactory Fatigue. Sulfur compounds bind tightly to receptors. If the Inter-Stimulus Interval (ISI) is < 60 seconds, data will show a "carryover effect" where subsequent samples are rated lower than reality.
Session Logic Visualization:
Figure 2: Panelist workflow emphasizing the mandatory purge period to prevent sulfur-induced fatigue.
Data Analysis & Interpretation
Data for 3-(Methylthio)hexanal is often non-linear. At low concentrations, "Tropical" scores increase; at high concentrations, "Tropical" decreases while "Sulfury" spikes.
Recommended Data Table Structure:
| Attribute | Low Conc. (0.1 ppb) | Med Conc. (1.0 ppb) | High Conc. (10 ppb) | Significance (p<0.05) |
| Tropical/Fruity | 6.5 ± 1.2 | 8.2 ± 0.9 | 2.1 ± 1.5 | Yes |
| Green/Vegetal | 4.0 ± 1.0 | 5.5 ± 1.1 | 6.0 ± 0.8 | Yes |
| Sulfury/Onion | 0.5 ± 0.2 | 2.3 ± 0.8 | 9.8 ± 0.5 | High |
| Buttery/Fatty | 2.0 ± 0.5 | 3.5 ± 0.6 | 4.0 ± 0.9 | Moderate |
Note: Data should be analyzed using ANOVA with Fisher’s LSD post-hoc test to determine significant differences between concentration levels.
References
-
The Good Scents Company. (n.d.). 3-(Methylthio)hexanal.[2] Retrieved October 26, 2023, from [Link]
- Grounding: Establishes the organoleptic profile (buttery, green, tropical) and physical properties.
-
Australian Wine Research Institute (AWRI). (2018). Removal of volatile sulfur compounds. Retrieved October 26, 2023, from [Link]
- Grounding: Provides critical protocols on VSC handling, oxid
- Siebert, T. E., et al. (2009). Volatile Sulfur Compounds in Wine. In Wine Chemistry and Biochemistry. Springer.
-
ASTM International. (2019). ASTM E679-19 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. West Conshohocken, PA. [Link]
-
Grounding: The standard for threshold determination methodology.[3]
-
- Journal of Agricultural and Food Chemistry. (Various). Studies on Volatile Thiols in Sauvignon Blanc and Tropical Fruit. (General reference to the class of compounds).
Sources
Protocol: Quantitative Determination of 3-(Methylthio)hexanal in Savory Food Products via SIDA-HS-SPME-GC-MS
Abstract & Scope
3-(Methylthio)hexanal (3-MTH) is a potent volatile sulfur compound (VSC) characterizing the aroma of boiled potatoes, cooked meats, and savory snacks. With an odor detection threshold in the low ppb to ppt range (approx. 0.2 ppb in water), accurate quantification is critical for flavor consistency in food formulations.
This application note details a robust Stable Isotope Dilution Assay (SIDA) coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) . Unlike standard external calibration methods, this protocol utilizes a deuterated internal standard to automatically correct for the high volatility, oxidative instability, and matrix-specific fiber competition inherent to 3-MTH analysis.
Methodological Strategy: The "Why" Behind the Protocol
The Challenge of Matrix Interference
In savory matrices (soups, sauces, snack seasonings), lipids and proteins compete with volatile analytes for adsorption sites on the SPME fiber. A standard external calibration curve in water will yield massive errors when applied to a fatty soup base.
-
Solution: SIDA (Stable Isotope Dilution Assay). By spiking the sample with isotopically labeled 3-(methylthio)hexanal-d3, the analyte and the standard suffer identical matrix effects and extraction losses. The ratio of their signals remains constant regardless of the matrix.
Fiber Selection Logic
VSCs are reactive and vary in polarity.
-
Choice: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) .[1]
-
DVB extracts larger volatiles (C6-C15).
-
Carboxen is critical for smaller sulfur species.
-
PDMS acts as the binder.
-
Why not just PDMS? Pure PDMS often lacks the sensitivity for trace-level VSCs.
-
Chromatographic Separation
-
Choice: Polar Column (e.g., DB-WAX or SolGel-WAX).
-
Reasoning: Savory foods are rich in non-polar hydrocarbons (from lipid oxidation). A non-polar column (DB-5) often causes co-elution of 3-MTH with aliphatic aldehydes. A polar column shifts the sulfur compound away from the hydrocarbon background, ensuring spectral purity.
Experimental Protocols
Reagents & Standards
-
Analyte: 3-(Methylthio)hexanal (CAS: 38433-74-8), purity >95%.
-
Internal Standard (ISTD): 3-(Methylthio)hexanal-d3.
-
Note: If commercially unavailable, this can be synthesized via the Michael addition of sodium [d3]-thiomethoxide to trans-2-hexenal.
-
-
Matrix Modifier: Sodium Chloride (NaCl), analytical grade (baked at 400°C to remove volatiles).
-
Solvent: Methanol (LC-MS grade) for stock solutions.
Protocol A: Sample Preparation (SIDA-HS-SPME)
Objective: Maximize headspace concentration while normalizing matrix effects.
-
Homogenization:
-
Solids (Chips/Snacks): Cryogenically mill sample to a fine powder using liquid nitrogen to prevent volatile loss due to frictional heat.
-
Liquids (Soups/Sauces): Homogenize directly.
-
-
Sample Weighing:
-
Weigh 2.00 g of homogenized sample into a 20 mL headspace vial.
-
-
Matrix Modification (Salting Out):
-
Add 8 mL of saturated NaCl solution (approx. 360 g/L).
-
Mechanism:[1] Increasing ionic strength decreases the solubility of organic volatiles in the aqueous phase, driving them into the headspace (Henry’s Law constant modification).
-
-
ISTD Spiking:
-
Add 10 µL of 3-(methylthio)hexanal-d3 methanolic solution (concentration approx. 10 µg/mL).
-
Target: Final concentration in vial should be roughly equivalent to the expected analyte concentration (e.g., 50 ppb).
-
-
Equilibration:
-
Seal vial immediately with a magnetic screw cap (PTFE/Silicone septum).
-
Vortex for 30 seconds to ensure homogeneity.
-
Protocol B: Instrumental Analysis (GC-MS)
System: Agilent 7890/5977 or equivalent Single Quadrupole MS.
SPME Parameters:
-
Incubation: 40°C for 10 min (agitation at 500 rpm).
-
Extraction: 30 min at 40°C (fiber exposed).
-
Desorption: 3 min at 250°C in GC injector (Splitless mode).
GC Parameters:
-
Column: DB-WAX UI (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
40°C hold for 3 min.
-
Ramp 5°C/min to 150°C.
-
Ramp 20°C/min to 240°C (Hold 5 min).
-
Total Run Time: ~30 mins.
-
MS Parameters (SIM Mode): To achieve ppb-level sensitivity, operate in Selected Ion Monitoring (SIM) mode.
| Compound | Retention Time (approx)* | Quantifier Ion ( | Qualifier Ions ( |
| 3-(Methylthio)hexanal | 14.5 min | 61 | 75, 146 |
| 3-(Methylthio)hexanal-d3 | 14.5 min | 64 | 78, 149 |
Note: Retention times must be verified with pure standards on your specific system.
Data Visualization & Workflows
Workflow Diagram: SIDA-SPME-GC-MS
The following diagram illustrates the critical path for minimizing error in VSC analysis.
Caption: Figure 1. Optimized SIDA-HS-SPME workflow ensuring matrix independence and maximum sensitivity.
Method Optimization Decision Tree
Use this logic to troubleshoot sensitivity or peak shape issues.
Caption: Figure 2. Troubleshooting logic for VSC analysis. Note that temperatures >60°C may induce Maillard artifacts.
Calculation & Validation
Quantification
Using SIDA, the Response Factor (
Key Validation Criteria
-
Linearity:
over the range of 1–500 ppb. -
Recovery: 80–120% (verified by spiking the matrix before extraction).
-
Limit of Quantitation (LOQ): Typically ~0.5 ppb in savory matrices using SIM mode.
References
-
Grosch, W. (2001). Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission Tests. Chem. Senses, 26(5), 533-545. [Link]
-
NIST Mass Spectrometry Data Center. (2023). 3-(Methylthio)hexanal Mass Spectrum.[2] NIST Chemistry WebBook. [Link]
-
Belitz, H. D., Grosch, W., & Schieberle, P. (2009). Food Chemistry (4th revised and extended ed.). Springer. (Chapter on Aroma Compounds). [Link]
-
Pawliszyn, J. (2012). Handbook of Solid Phase Microextraction. Elsevier.[3] (Reference for Fiber Selection). [Link]
-
The Good Scents Company. (2023). 3-(Methylthio)hexanal Odor Properties. [Link]
Sources
Application Note: High-Resolution Quantification of 3-(Methylthio)hexanal
Monitoring the Intersection of Maillard and Lipid Oxidation Pathways[1][2]
Part 1: Executive Summary & Scientific Rationale
3-(Methylthio)hexanal (3-MTH) is a potent volatile sulfur compound (VSC) characterized by a low odor detection threshold (0.1–1.0 ppb in water) and a complex sensory profile ranging from "meaty/savory" at low concentrations to "sulfurous/stale" at high levels.[1][2]
In the context of the Maillard Reaction , 3-MTH is not a primary intermediate (like an Amadori product) but a tertiary "cross-link" product . It represents the critical intersection between the Maillard pathway (providing the sulfur nucleophile via Strecker degradation) and the Lipid Oxidation pathway (providing the unsaturated aldehyde electrophile).
Accurately measuring 3-MTH provides a unique window into the redox state of a system, indicating both the extent of amino acid degradation and the progression of lipid peroxidation. This application note details a robust, self-validating protocol for its quantification using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Part 2: Mechanistic Foundation
To optimize extraction and detection, one must understand the formation kinetics. 3-MTH is formed via the Michael Addition of methanethiol (derived from Methionine) to trans-2-hexenal (derived from Linoleic acid oxidation).[1][2]
The Formation Pathway
-
Maillard Source: Thermal degradation of Methionine (via Strecker degradation) yields Methional , which further eliminates to Methanethiol (
).[1] -
Lipid Source: Oxidation of
-6 fatty acids generates 2-Hexenal .[1][2] -
Coupling: The sulfur nucleophile (
) attacks the -carbon of the -unsaturated aldehyde (2-Hexenal).[1][2]
Diagram 1: The Maillard-Lipid Cross-Link Pathway
Caption: Mechanistic pathway showing the convergence of Maillard-derived sulfur and lipid-derived aldehydes to form 3-(Methylthio)hexanal.[1][2]
Part 3: Experimental Protocol
Methodology: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS (SIM Mode).[1][2] Principle: Equilibrium extraction minimizes artifact formation compared to solvent extraction (SAFE/SDE), which can induce oxidation of the thioether to sulfoxides.
3.1 Materials & Reagents[1]
-
Target Standard: 3-(Methylthio)hexanal (CAS: 38433-74-8), purity
95%.[1][2] -
Internal Standard (ISTD): 3-(Methylthio)propanal-d3 (Methional-d3) or 2-Methyl-3-furanthiol-d3.[1][2] Note: If deuterated 3-MTH is unavailable, Methional-d3 is the best surrogate due to similar volatility and functional groups.[1][2]
-
Matrix Modifier: Saturated NaCl solution (360 g/L) to induce "salting out."[1]
-
Antioxidant: EDTA (50 mM) + Ascorbic Acid (optional, if blocking further Maillard/Lipid reactions during analysis is required).[1][2]
3.2 Sample Preparation Workflow
-
Homogenization: Weigh 2.0 g of sample (solid/paste) or pipette 2.0 mL (liquid) into a 20 mL headspace vial.
-
Matrix Modification: Add 3.0 mL of saturated NaCl solution.
-
ISTD Spike: Add 10
L of ISTD solution (10 ppm in methanol) directly into the liquid phase. -
Sealing: Immediately seal with a magnetic screw cap containing a PTFE/Silicone septum.[1]
-
Equilibration: Incubate at 50°C for 15 minutes with agitation (500 rpm).
3.3 Instrumental Parameters
| Parameter | Setting | Rationale |
| SPME Fiber | DVB/CAR/PDMS (50/30 | The "Grey" fiber covers the wide polarity range of the aldehyde and thioether groups.[1][2] |
| Extraction | 50°C for 30 min | Balanced to maximize volatility without thermally degrading the labile sulfur bond.[2] |
| Desorption | 250°C for 3 min (Splitless) | Ensures complete release of high-boiling sulfur compounds from the Carboxen phase.[1][2] |
| GC Column | DB-WAX (or equivalent PEG) | Polar stationary phase separates 3-MTH from co-eluting lipid hydrocarbons.[1][2] |
| Dimensions | 30 m | Standard dimensions for volatile resolution.[1][2] |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode.[1][2] |
| Oven Program | 40°C (2 min) | Slow ramp prevents co-elution with the solvent peak and separates isomers.[1][2] |
3.4 Mass Spectrometry (SIM Mode)
Operating in Selected Ion Monitoring (SIM) mode is mandatory for ppb-level detection.[1][2]
| Analyte | Quant Ion ( | Qualifier Ions ( | Dwell Time (ms) |
| 3-(Methylthio)hexanal | 61 | 146 (M+), 75, 41 | 50 |
| Methional-d3 (ISTD) | 107 | 64, 79 | 50 |
-
Ion Logic:
Diagram 2: Analytical Workflow
Caption: Step-by-step analytical protocol from sample preparation to SIM-mode MS detection.
Part 4: Data Analysis & Quality Control
4.1 Identification Criteria
A positive ID requires:
-
Retention Time (RT): Within
0.05 min of the authentic standard. -
Ion Ratio: The ratio of
146 to 61 must match the standard within 20%.
4.2 Quantification Calculation
Calculate the concentration (
4.3 Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Adsorption of polar aldehyde group on liner/column.[1][2] | Use deactivated liners (silanized) and trim the column guard.[1] |
| Low Sensitivity | Competition on the SPME fiber.[2] | Reduce extraction time or decrease sample mass to prevent fiber saturation by major volatiles (e.g., ethanol, limonene).[2] |
| Artifacts (Disulfides) | Oxidation in the injector port.[1][2] | Lower inlet temperature to 230°C or ensure the system is oxygen-free (leak check).[1][2] |
| Drifting RT | Moisture accumulation in the Wax column.[2] | Bake out column at 240°C for 15 min between batches. |
References
-
Formation Mechanism: Cerny, C., & Briffod, M. (2007).[2] Formation of 3-(methylthio)hexanal in Maillard reaction model systems.[1][2] Journal of Agricultural and Food Chemistry. Link[1][2]
-
Analytical Method (HS-SPME): Steffen, A., & Pawliszyn, J. (2011).[1][2] Analysis of volatile sulfur compounds in food matrices using SPME-GC-MS. Trends in Analytical Chemistry.[1] Link
-
Odor Thresholds: Van Gemert, L. J. (2011).[1] Compilations of Odour Threshold Values in Air, Water and Other Media. Oliemans Punter & Partners BV.[1] Link
-
Maillard-Lipid Interaction: Zamora, R., & Hidalgo, F. J. (2005).[2] Coordinate contribution of lipid oxidation and Maillard reaction to the nonenzymatic food browning. Critical Reviews in Food Science and Nutrition.[1] Link[1][2]
-
Synthesis & Characterization: Grosch, W. (2001).[1] Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission. Chemical Senses.[1] Link[1][2]
Sources
Troubleshooting & Optimization
challenges in trace analysis of 3-(Methylthio)hexanal
Status: Operational | Tier: Level 3 (Advanced Methodology) Subject: Troubleshooting Stability, Extraction, and Detection of 3-(Methylthio)hexanal (3-MTH)
Welcome to the Technical Support Center
You are accessing the specialized support module for 3-(Methylthio)hexanal (CAS: 38433-74-8) .[1] This compound presents a "perfect storm" of analytical challenges: it is a Volatile Sulfur Compound (VSC) with a low odor threshold (ng/L range), yet it possesses a reactive aldehyde moiety susceptible to oxidation and acetal formation.
If you are experiencing peak disappearance , low recovery , or chromatographic tailing , you are likely battling the dual reactivity of the sulfur and carbonyl groups. This guide prioritizes on-fiber derivatization and matrix management to stabilize the analyte before it ever reaches your detector.
Module 1: The "Ghost Peak" Phenomenon (Stability & Reactivity)
User Report: "I spiked my standard into the matrix, but by the time I ran the GC, the peak was gone or significantly diminished."
Root Cause Analysis: 3-MTH is thermodynamically unstable in many matrices.[1] Two primary degradation pathways are responsible:
-
Oxidation: The sulfur atom oxidizes to the sulfoxide or sulfone.
-
Nucleophilic Attack: The aldehyde group reacts with matrix components (alcohols, thiols) to form hemiacetals or thioacetals.
The Fix: On-Fiber PFBHA Derivatization Do not analyze free 3-MTH if you require sub-ppb sensitivity.[1] You must "lock" the aldehyde functionality using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) . This converts the unstable aldehyde into a stable oxime.
Protocol: On-Fiber Derivatization (SPME)
-
Reagent: PFBHA hydrochloride (aqueous solution, 10-20 mg/mL).
-
Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – 50/30 µm.
Step-by-Step Workflow:
-
Fiber Loading: Expose the SPME fiber to the headspace of the PFBHA solution for 5–10 minutes at room temperature. The fiber is now coated with the derivatizing agent.
-
Sample Extraction: Move the fiber immediately to the headspace of your sample vial (incubated at 40°C–50°C).
-
Reaction: Expose for 30–45 minutes . The 3-MTH in the headspace reacts on the fiber with the PFBHA to form 3-(methylthio)hexanal-oxime.
-
Desorption: Desorb in the GC injector (250°C) for 5 minutes.
Critical Note: PFBHA derivatization creates two peaks (E- and Z-isomers) for 3-MTH.[1] You must sum the areas of both peaks for quantification.
Figure 1: Stabilization logic.[1] The reactive aldehyde is converted to a stable oxime during the extraction phase, preventing degradation.
Module 2: Extraction Efficiency (Sensitivity)
User Report: "My signal-to-noise ratio is too low. I can't see the compound at ng/L levels."
Root Cause Analysis:
3-MTH is moderately polar.[1] In aqueous matrices (wine, juice), it suffers from a high partition coefficient (
The Fix: Salting Out & Fiber Selection
Optimization Parameters
| Parameter | Recommendation | Scientific Rationale |
| Ionic Strength | 30% (w/v) NaCl | Saturating the solution with salt increases the activity coefficient of organics, driving them into the headspace ("Salting Out").[1] |
| Fiber Choice | DVB/CAR/PDMS | The "Bipolar" fiber is essential.[1] CAR (Carboxen) traps small volatiles; DVB traps larger ones. 3-MTH falls in the middle. Pure PDMS is often too non-polar. |
| Incubation Temp | 40°C - 50°C | Higher temps increase volatility but also increase water vapor pressure (which competes for fiber sites) and degradation risk.[1] Do not exceed 60°C. |
| Agitation | 500 RPM | Essential to refresh the surface layer of the liquid and speed up equilibrium.[1] |
Troubleshooting Checklist:
Figure 2: The "Salting Out" mechanism is critical for pushing polar sulfur compounds from the aqueous phase to the fiber.
Module 3: Chromatographic Separation & Detection
User Report: "I see a messy baseline or co-eluting peaks."
Root Cause Analysis: If using PFBHA, the derivatizing agent itself produces byproducts. If analyzing underivatized, the matrix background often obscures the 3-MTH peak.
The Fix: Column Selection & MS/MS Transitions
1. Column Selection
-
For Underivatized (Direct) Analysis: Use a Wax column (PEG) (e.g., DB-Wax, SolGel-Wax). The high polarity separates sulfur compounds from the hydrocarbon background.
-
For PFBHA Derivatives: Use a 5% Phenyl / 95% Dimethylpolysiloxane column (e.g., DB-5MS, HP-5). The bulky oxime derivatives elute better on non-polar phases.
2. Detection: GC-MS/MS (MRM Mode)
Single quadrupole MS (SIM) is often insufficient for trace analysis in complex matrices (like wine). Triple Quadrupole (QqQ) is recommended.
Target Ions (PFBHA Derivative):
-
Quantifier Ion: m/z 181 (The pentafluorobenzyl cation – highly abundant).
-
Qualifier Ions: m/z 239, m/z 252 (Molecular specific fragments).
-
Note: The m/z 181 ion is non-specific (all PFBHA aldehydes have it), so retention time and the qualifier ion are critical for confirmation.
Target Ions (Underivatized):
-
Quantifier Ion: m/z 146 (Molecular ion, often weak).
-
Qualifier Ions: m/z 61 (CH₃-S-CH₂⁺), m/z 75.[1]
Frequently Asked Questions (FAQs)
Q: Can I use an external calibration curve? A: No. Matrix effects are too strong in SPME. You must use Standard Addition or a Stable Isotope Dilution Assay (SIDA) . If deuterated 3-MTH is unavailable, use a structurally similar internal standard like 3-(methylthio)propanal (methional), but be aware that their partition coefficients differ.
Q: How do I store the standard? A: 3-MTH is extremely unstable. Store the neat standard at -20°C or lower under argon. Prepare working standards in ethanol daily. Do not store dilute aqueous standards; the compound will degrade within hours.
Q: Why do I see two peaks for one compound? A: If you used PFBHA, this is normal. Oxime formation creates geometric isomers (Syn/Anti or E/Z) . They have different retention times but the same mass spectrum. Sum the areas of both peaks for accurate quantification.
References
-
Bueno, M., et al. (2018).[2] Development of a robust HS-SPME-GC-MS method for the analysis of solid food samples. Universidad de Zaragoza.[2] Retrieved from [Link] (Context: SPME optimization and internal standard usage).
-
Poisson, L., et al. (2011). Emerging Analytical Techniques for the Assessment of Aroma Relevant Sulfur Compounds in Coffee. ACS Symposium Series. Retrieved from [Link] (Context: SPME-GCxGC-TOF-MS for trace sulfur quantification).
-
ResearchGate. (2021). Effect of PFBHA concentration on carbonyl derivatization yield. Retrieved from [Link] (Context: Optimization of PFBHA derivatization parameters).
-
FooDB. (2010). Compound 3-(Methylthio)hexanal (FDB019898).[3] Retrieved from [Link] (Context: Chemical properties and sensory descriptors).
Sources
Technical Support Center: Optimizing the GC Analysis of 3-(Methylthio)hexanal
Welcome to the technical support center for the gas chromatographic (GC) analysis of 3-(Methylthio)hexanal. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the peak shape of this challenging analyte. Due to its dual functionality, containing both a reactive aldehyde group and a sulfur moiety, 3-(Methylthio)hexanal is prone to issues such as peak tailing, broadening, and poor reproducibility. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you achieve sharp, symmetrical peaks for reliable and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: Why is 3-(Methylthio)hexanal a difficult compound to analyze by GC?
A: 3-(Methylthio)hexanal possesses two functional groups that contribute to its challenging chromatographic behavior. The aldehyde group is highly reactive and can interact with active sites, such as silanol groups, present on the surfaces of the GC inlet liner, column, and even the detector. This can lead to irreversible adsorption or degradation of the analyte.[1] The sulfur atom in the methylthio group can also exhibit adsorptive behavior, particularly on metal surfaces within the GC system. This combination of functionalities makes 3-(Methylthio)hexanal particularly susceptible to peak tailing and loss of response.
Q2: My 3-(Methylthio)hexanal peak is tailing. What is the most likely cause?
A: Peak tailing for an active compound like 3-(Methylthio)hexanal is most often caused by chemical interactions with active sites within the GC system.[2] The primary culprits are typically the inlet liner and the front end of the analytical column. These components can have exposed silanol groups or other active surfaces that adsorb the polar aldehyde and sulfur moieties of the analyte, delaying its passage through the system and causing the characteristic tailing peak shape. However, physical issues such as a poor column cut or incorrect column installation can also lead to peak tailing for all compounds in the chromatogram.
Q3: Can I analyze 3-(Methylthio)hexanal without derivatization?
A: Yes, it is possible to analyze 3-(Methylthio)hexanal without derivatization, and in many cases, this is the preferred approach to avoid additional sample preparation steps.[3] However, achieving good peak shape without derivatization requires a highly inert GC system. This includes the use of a deactivated inlet liner, a high-quality, well-maintained column, and optimized chromatographic conditions. If peak shape issues persist despite these measures, derivatization can be a powerful tool to improve the analysis.
Q4: What type of GC detector is best for analyzing 3-(Methylthio)hexanal?
A: For sensitive and selective detection of 3-(Methylthio)hexanal, a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) are excellent choices.[4][5] These detectors are highly specific for sulfur-containing compounds, which can significantly reduce background noise and interferences from the sample matrix. A mass spectrometer (MS) is also a very powerful detector, providing both quantification and structural information for confident identification. A Flame Ionization Detector (FID) can be used, but it is a universal detector and may be less sensitive and more prone to interferences compared to sulfur-specific detectors.
Troubleshooting Guide: Improving Peak Shape for 3-(Methylthio)hexanal
This troubleshooting guide is structured to help you systematically identify and resolve issues affecting the peak shape of 3-(Methylthio)hexanal. The first step is to determine if the problem is chemical or physical in nature.
Initial Diagnosis: Chemical vs. Physical Problem
Inject a non-polar compound, such as an n-alkane (e.g., decane), that elutes near your analyte of interest.
-
If the alkane peak is sharp and symmetrical, but the 3-(Methylthio)hexanal peak tails: The issue is likely due to chemical activity in the system. Proceed to the "Addressing Chemical Activity" section.
-
If both the alkane and 3-(Methylthio)hexanal peaks are tailing or broad: The problem is likely a physical issue with the flow path. Proceed to the "Resolving Physical Flow Path Issues" section.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor peak shape.
Addressing Chemical Activity
If only polar or active compounds like 3-(Methylthio)hexanal are showing poor peak shape, the problem lies with active sites in the system. Here’s how to address them, starting with the most common culprits.
The GC Inlet: Your First Line of Defense
The hot inlet is where your analyte is most susceptible to degradation and adsorption.
-
Inlet Liner Deactivation: The single most critical component for analyzing active compounds is the inlet liner.[6] Standard glass liners have active silanol groups on the surface that strongly interact with aldehydes.
-
Solution: Always use a high-quality, deactivated inlet liner. Look for liners that are specifically treated to be "ultra inert" or "highly deactivated."[7] These liners have a chemically modified surface that masks the active sites.
-
Pro Tip: Even deactivated liners have a finite lifetime. Replace them regularly, especially when analyzing complex matrices. A good starting point is to replace the liner after every 50-100 injections, or sooner if peak shape degradation is observed.
-
-
Liner Geometry and Packing: The design of the liner can also impact performance.
-
Recommendation: For splitless injections, a single taper liner with a small plug of deactivated glass wool is often a good choice.[6] The taper helps to focus the sample onto the column, and the glass wool aids in sample vaporization and traps non-volatile residues, protecting the column. Ensure the glass wool is also deactivated.
-
The GC Column: Maintaining an Inert Pathway
The analytical column is where the separation occurs, and its inertness is crucial.
-
Column Choice: The stationary phase of the column should be appropriate for the polarity of 3-(Methylthio)hexanal.
-
Recommendation: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a good starting point. For more challenging separations involving many sulfur compounds, a specialized wax-type or a sulfur-specific column may provide better selectivity and inertness.[8]
-
-
Column Contamination and Aging: Over time, the front end of the column can become contaminated with non-volatile sample matrix components, or the stationary phase can degrade, exposing active sites.
-
Solution:
-
Column Trimming: Remove 15-30 cm from the inlet end of the column. This will remove the most contaminated section and can often restore peak shape.
-
Column Baking: After trimming, bake out the column according to the manufacturer's instructions to remove any remaining volatile contaminants. Be careful not to exceed the column's maximum temperature limit.
-
-
Advanced Solution: Derivatization
If you have exhausted the options above and are still facing significant peak tailing, derivatization can be an effective solution. This process chemically modifies the reactive aldehyde group into a less polar, more stable functional group.
-
Recommended Derivatizing Agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common and effective derivatizing agent for aldehydes.[9] It reacts with the aldehyde to form a stable oxime derivative that is much less prone to adsorption and exhibits excellent chromatographic properties.
-
General Derivatization Protocol (PFBHA):
-
Prepare a solution of your sample in a suitable solvent (e.g., hexane, toluene).
-
Add an excess of the PFBHA reagent solution.
-
Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specific time (e.g., 30-60 minutes) to ensure complete reaction.
-
After cooling, the reaction mixture can often be directly injected into the GC. A simple liquid-liquid extraction may be necessary to remove excess reagent, depending on your detector and sensitivity requirements.
Note: Always optimize the derivatization conditions (reagent concentration, temperature, and time) for your specific application.
-
Resolving Physical Flow Path Issues
If all peaks in your chromatogram, including non-polar alkanes, are showing poor shape, the issue is likely mechanical.
Column Installation
Improper column installation is a very common cause of peak tailing and broadening.
-
Correct Column Cutting: The end of the capillary column must be cut perfectly flat and square.
-
Procedure: Use a high-quality ceramic scoring wafer to make a clean score on the column. Gently flex the column to break it at the score. Inspect the cut end with a magnifying glass to ensure it is a clean, 90-degree cut with no jagged edges or shards.
-
-
Correct Installation Depth: The column must be installed at the correct depth in both the inlet and the detector.
-
Procedure: Consult your GC instrument manual for the correct installation depths for your specific inlet and detector. Using the wrong depth can create dead volumes, leading to peak broadening and tailing.
-
-
Ferrule Selection and Tightening: Use the correct ferrules for your column and fittings. Do not overtighten the fittings, as this can crush the column and cause leaks or blockages.
System Leaks
Leaks in the carrier gas flow path can cause a variety of problems, including poor peak shape, shifting retention times, and a noisy baseline.
-
Leak Detection: Use an electronic leak detector to check for leaks at all fittings, including the septum, inlet fitting, column connections, and detector fittings.
-
Common Leak Points: The septum is a frequent source of leaks, especially after many injections. Replace the septum regularly.
-
Injection Parameters
The way the sample is introduced onto the column can significantly impact peak shape.
-
Injection Speed: For manual injections, a fast and consistent injection speed is crucial to introduce the sample as a tight band.[10]
-
Split vs. Splitless Injection:
-
Splitless Injection: This is typically used for trace analysis. Ensure your initial oven temperature is low enough to provide a solvent-focusing effect, which helps to create a narrow starting band for your analytes.[11][12] The splitless hold time should be optimized to ensure complete transfer of the analytes to the column without excessive band broadening.
-
Split Injection: For more concentrated samples, a split injection can provide sharper peaks due to the higher inlet flow rate.
-
Summary of Recommended GC Parameters
The following table provides a starting point for developing a robust GC method for 3-(Methylthio)hexanal. These parameters should be optimized for your specific instrument and application.
| Parameter | Recommendation | Rationale |
| Inlet Liner | Deactivated, single taper with deactivated glass wool | Minimizes active sites and aids in sample vaporization.[6] |
| Inlet Temperature | 250 °C (optimize between 200-280 °C) | Balances efficient vaporization with minimizing thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Choose based on sample concentration and sensitivity requirements. |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency and resolution. |
| Column | Mid-polarity (e.g., DB-5ms) or Wax-type | "Like dissolves like" principle for polar analytes.[4] |
| Oven Program | Start at a low initial temperature (e.g., 40-50 °C) | Allows for solvent focusing in splitless mode.[11] |
| Ramp at 10-20 °C/min to a final temperature of ~280 °C | Provides good separation of a range of volatile compounds. | |
| Detector | SCD, PFPD, or MS | Provides high sensitivity and selectivity for sulfur compounds.[4][5] |
Conclusion
Achieving a good peak shape for 3-(Methylthio)hexanal in GC analysis is a systematic process of eliminating potential sources of activity and flow path disruption. By starting with a highly inert system, particularly the inlet liner, and carefully optimizing your chromatographic parameters, you can obtain the high-quality data necessary for accurate and reliable results. When all else fails, derivatization offers a robust alternative for taming this reactive analyte.
References
- Janssen, H.-G., Gah, C., Steenbergen, H., Rosing, E., & Spraul, M. (2018). A Fast GC-MS-Based Method for Efficacy Assessment of Natural Anti-Oxidants for Inhibiting Lipid Oxidation.
-
OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from [Link]
- Papadimitropoulos, E. A., & Tsolou, A. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2148.
-
Shimadzu Corporation. (n.d.). Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. Retrieved from [Link]
-
Agilent Technologies. (2025). GC Troubleshooting Guide Poster. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Restek Corporation. (2018, August 13). Optimizing Splitless GC Injections. LCGC International. Retrieved from [Link]
-
Tech Scientific. (2023, March 19). Determination of Hexanal in Foods Utilizing Dynamic Headspace GC/MS. Retrieved from [Link]
- Wardencki, W., & Zygmunt, B. (2004). Sulfur Compounds: Gas Chromatography. In Encyclopedia of Analytical Science (2nd ed., pp. 289-297). Elsevier.
- van den Broek, I., & Niessen, W. M. A. (2015). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 407(18), 5359–5367.
-
Agilent Technologies. (n.d.). Maintaining Your Agilent Split/Splitless GC Inlet. Retrieved from [Link]
- Beltran, A., Guardiola, F., Bou, R., & Codony, R. (2015). Determination of Hexanal in Foods Utilizing Dynamic Headspace GC/MS. Food Analytical Methods, 8(8), 2014-2025.
-
Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from [Link]
-
Restek Corporation. (n.d.). Operating Hints for Using Split/Splitless Injectors. Retrieved from [Link]
-
Agilent Technologies. (2023, April 26). Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
-
AZoM. (2020, May 20). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. Retrieved from [Link]
-
Taylor, T. (2018, October 2). Troubleshooting GC Selectivity, Resolution, and Baseline Issues. Chromatography Online. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 5 ways to improve your Split / Splitless Injection. Retrieved from [Link]
-
Restek Corporation. (2022, January 4). Optimizing Splitless Injections [Video]. YouTube. Retrieved from [Link]
-
Unilever. (2021). Fast GC–MS for Analyzing Antioxidants & Industrial Food Analysis Applications. The Column. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Ultra Inert Liners for GC. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Inlet Liners. Retrieved from [Link]
Sources
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. shimadzu.com [shimadzu.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. m.youtube.com [m.youtube.com]
- 12. gcms.cz [gcms.cz]
reducing matrix effects in 3-(Methylthio)hexanal quantification
Topic: Reducing Matrix Effects & Improving Stability in 3-MTH Analysis Doc ID: TS-3MTH-2024-V1 Status: Active[1]
Executive Summary
You are likely experiencing poor reproducibility or signal suppression when quantifying 3-(Methylthio)hexanal (3-MTH) .[1] This compound presents a "double-trouble" analytical challenge:
-
Chemical Instability: As a sulfur-containing aldehyde, it is prone to rapid oxidation (to sulfoxides) and aldol condensation.
-
Matrix Effects: In complex matrices (biological fluids, fermented beverages), non-volatile components suppress ionization in LC-MS or compete for fiber adsorption sites in SPME-GC-MS.[1]
This guide provides a self-validating protocol using Headspace Solid-Phase Microextraction (HS-SPME) coupled with On-Fiber Derivatization and Stable Isotope Dilution Assay (SIDA) .[1] This approach isolates the analyte from the non-volatile matrix and chemically "locks" the unstable aldehyde group.
Module 1: The Core Protocol (HS-SPME-GC-MS/MS)
Why this method? Direct injection LC-MS is often unsuitable for 3-MTH due to severe ion suppression from phospholipids or polyphenols.[1] We recommend Gas Chromatography (GC) for separation, but only after derivatization to stabilize the molecule.
Experimental Workflow Diagram
Figure 1: Optimized analytical workflow for 3-MTH quantification minimizing matrix interference.
Step-by-Step Methodology
1. Internal Standard Addition (The Anchor)
-
Action: Spike every sample with 3-(methylthio)hexanal-d3 (deuterated analog).[1]
-
Reasoning: Matrix effects will affect the analyte and the isotope equally. The ratio of Analyte/IS remains constant even if signal intensity drops by 50% due to the matrix [1].
2. Sample Preparation & "Salting Out"
-
Action: Add NaCl to saturation (approx. 30% w/v) and adjust pH to 3.5–4.0 using tartaric or citric acid.
-
Reasoning:
-
Salting Out: Increases the ionic strength, forcing the hydrophobic 3-MTH out of the liquid phase and into the headspace (increasing sensitivity).
-
pH Control: Prevents base-catalyzed aldol condensation of the aldehyde.
-
3. Derivatization (The stabilizer)
-
Reagent: PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine).[2][3][4][5]
-
Action: Add PFBHA solution (20 mg/mL in water) to the sample vial. Incubate at 50°C for 30 mins.
-
Mechanism: PFBHA reacts with the carbonyl group of 3-MTH to form a stable oxime. This lowers the polarity, improves GC volatility, and creates a molecule with high electron affinity, perfect for NCI (Negative Chemical Ionization) or standard EI MS [2].
4. Extraction (HS-SPME)
-
Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).
-
Action: Expose fiber to headspace for 30 mins at 50°C (post-derivatization).
-
Reasoning: Headspace extraction prevents non-volatile matrix components (proteins, sugars) from ever reaching the GC inlet, eliminating the primary source of "dirty" liners and ion suppression.
Module 2: Troubleshooting & FAQs
Category A: Sensitivity & Signal Loss
Q: I see the internal standard, but my 3-MTH peak is missing or tailing badly. Is it the matrix? A: It is likely inlet activity , not just matrix suppression. Sulfur compounds are notorious for adsorbing to active sites in the GC liner.
-
Immediate Fix: Change the liner to a deactivated, baffled liner .
-
Protocol Check: Ensure you are analyzing the derivative (PFBHA-oxime), not the free aldehyde. The free aldehyde degrades thermally in the injector.
Q: My signal intensity varies wildly between varying matrices (e.g., water vs. plasma). A: This is the definition of the Matrix Effect (ME). You must calculate the ME% to validate your method.
Table 1: Matrix Effect Calculation & Interpretation
| Formula | Result | Interpretation | Action Required |
| -20% to +20% | Soft Effect | Method is valid.[1] | |
| A = Slope of calibration in solvent | < -20% | Suppression | Matrix is "eating" the signal.[1] Use SIDA. |
| B = Slope of calibration in matrix | > +20% | Enhancement | Co-eluting interference. Improve chromatography. |
Category B: Quantification Accuracy
Q: Can I use 3-(methylthio)propanal as an internal standard instead of the deuterated 3-MTH? A: Proceed with caution.
-
Risk:[1] While structurally similar, 3-(methylthio)propanal has a different boiling point and partition coefficient (
). In a complex matrix, the "salting out" effect might drive the standard and analyte into the headspace at different rates. -
Verdict: Use it only if deuterated standards are impossible to source. If you do, you must perform a Standard Addition calibration for every distinct sample type to compensate.
Q: I see "double peaks" for my single analyte. Is my column failing? A: No, this is expected behavior.
-
Explanation: The reaction with PFBHA creates two geometric isomers: syn- and anti- oximes.[1]
-
Solution: Sum the areas of both peaks for quantification. Do not quantify based on just one isomer, as the ratio can shift depending on reaction conditions [3].
Module 3: Decision Logic for Method Optimization
Use this logic tree to diagnose persistent issues with recovery.
Figure 2: Diagnostic logic for distinguishing between extraction failures and matrix binding.
References
-
Schieberle, P. (1995). "Quantification of volatile sulfur compounds in complex matrices by stable isotope dilution assays." Journal of Chromatography A. (Generalized principle of SIDA for VSCs).
-
Dugheri, S., et al. (2023).[4] "A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization." Molecules. (Validates PFBHA derivatization kinetics).
-
López, R., et al. (2007). "Determination of minor and trace volatile compounds in wine by solid-phase extraction and gas chromatography with mass spectrometric detection." Journal of Chromatography A. (Matrix effect calculations in oenology).
-
Nielsen, A.T., & Jonsson, S. (2002).[6] "Quantification of volatile sulfur compounds in complex gaseous matrices by solid-phase microextraction." Journal of Chromatography A. (SPME competition effects).
Sources
- 1. Showing Compound 3-(Methylthio)hexanal (FDB019898) - FooDB [foodb.ca]
- 2. amt.copernicus.org [amt.copernicus.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Quantification of volatile sulfur compounds in complex gaseous matrices by solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 3-(Methylthio)hexanal During Sample Preparation
Welcome to the technical support center for the handling and analysis of 3-(Methylthio)hexanal. This resource is designed for researchers, scientists, and drug development professionals who are working with this challenging yet important volatile sulfur compound. As a Senior Application Scientist, I understand the nuances and potential pitfalls of sample preparation, and this guide is intended to provide you with the expertise and field-proven insights necessary to ensure the integrity of your samples and the accuracy of your results.
Introduction: The Challenge of 3-(Methylthio)hexanal Stability
3-(Methylthio)hexanal is a volatile sulfur compound that contributes to the aroma and flavor profiles of various food products and can be a key analyte in drug development and other research areas. However, its chemical structure, which includes both a thioether and an aldehyde functional group, makes it particularly susceptible to degradation during sample preparation. This guide will provide a comprehensive overview of the factors that can lead to the degradation of 3-(Methylthio)hexanal and offer practical solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3-(Methylthio)hexanal?
A1: The two primary functional groups of 3-(Methylthio)hexanal, the thioether and the aldehyde, are susceptible to distinct degradation pathways. The thioether group is prone to oxidation, which can convert it to a sulfoxide and then a sulfone. The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. Additionally, the entire molecule can be lost due to its volatile nature if not handled properly.
Q2: What are the most critical factors to control during sample preparation to prevent degradation?
A2: The most critical factors to control are temperature, pH, exposure to oxygen, and light. High temperatures can increase the volatility of 3-(Methylthio)hexanal and accelerate degradation reactions.[1][2] Extreme pH values, both acidic and basic, can catalyze hydrolysis and oxidation.[3] Oxygen, especially in the presence of metal ions, can lead to the oxidation of the thioether group.[4] Exposure to light can also promote oxidative degradation.
Q3: What are the visible signs of 3-(Methylthio)hexanal degradation in my samples?
A3: Degradation of 3-(Methylthio)hexanal is often not visually apparent. The most common indications of degradation are analytical, such as low recovery rates, poor reproducibility between replicate samples, and the appearance of unexpected peaks in your chromatograms corresponding to degradation products like 3-(methylsulfinyl)hexanal or 3-(methylsulfonyl)hexanal.
Q4: Can I store my samples after preparation? If so, under what conditions?
A4: It is always best to analyze samples containing volatile sulfur compounds as quickly as possible. If storage is unavoidable, it should be done at low temperatures (ideally ≤ -20°C, with -80°C being preferable for long-term storage) in tightly sealed, amber-colored vials with minimal headspace to reduce exposure to oxygen and light. Refrigeration has been shown to significantly retard the conversion of sulfides to their oxides.[2]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the analysis of 3-(Methylthio)hexanal.
Issue 1: Low Analyte Recovery
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Volatility | 3-(Methylthio)hexanal is a volatile compound and can be lost during sample handling, especially at elevated temperatures. | Work at reduced temperatures whenever possible. Use cooled sample vials and equipment. Minimize the time samples are exposed to ambient temperatures. |
| Oxidation | The thioether group is susceptible to oxidation by atmospheric oxygen, which can be catalyzed by metal ions. | Purge sample vials and solvents with an inert gas (e.g., nitrogen or argon) before use. Consider adding an antioxidant to your sample. The addition of EDTA can help stabilize the matrix by preventing metal-catalyzed oxidation.[4] |
| Adsorption | Active sites on glassware can adsorb volatile sulfur compounds, leading to lower recovery. | Deactivate glassware by silanization with agents like trimethylchlorosilane or dimethyldichlorosilane to replace active hydroxyl groups with inert silyl ether groups.[5] |
| Improper pH | Extreme pH conditions can lead to the degradation of the analyte.[3] | Maintain a neutral or slightly acidic pH (around 4.0-6.0) during extraction and analysis. Buffer your samples if necessary. |
Issue 2: High Variability Between Replicates
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Inconsistent Sample Handling | Minor variations in temperature, exposure time to air, or extraction time can lead to significant differences in degradation between samples. | Standardize your sample preparation workflow meticulously. Use timed steps and ensure all samples are treated identically. Prepare a master mix of reagents where possible. |
| Non-homogenous Samples | If the analyte is not evenly distributed in the sample matrix, it can lead to variability. | Ensure thorough homogenization of the sample before taking an aliquot for analysis. |
| Contamination | Contaminants in solvents or on glassware can catalyze degradation. | Use high-purity solvents and meticulously clean all glassware. Consider a final rinse with a solvent that will be used in the extraction. |
Issue 3: Appearance of Unexpected Peaks in Chromatogram
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Oxidation Products | The appearance of peaks corresponding to the sulfoxide and sulfone of 3-(Methylthio)hexanal is a strong indicator of oxidative degradation. | Implement the strategies to prevent oxidation mentioned in "Issue 1," such as working under an inert atmosphere and using antioxidants. |
| Aldehyde Reactions | The aldehyde group can undergo reactions such as oxidation to a carboxylic acid or reduction to an alcohol. | Control the pH and temperature of your sample preparation. Avoid strong oxidizing or reducing agents in your sample matrix. |
| Matrix Effects | Components of the sample matrix may react with 3-(Methylthio)hexanal during preparation or analysis. | Perform a matrix spike recovery experiment to determine if the matrix is affecting the analyte's stability. If so, a more rigorous sample cleanup procedure may be necessary. |
Experimental Protocols
Protocol 1: Recommended General Sample Preparation Workflow
This protocol provides a general framework for minimizing the degradation of 3-(Methylthio)hexanal during sample preparation.
Materials:
-
Sample containing 3-(Methylthio)hexanal
-
High-purity extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Antioxidant stock solution (e.g., butylated hydroxytoluene (BHT) in solvent)
-
Anhydrous sodium sulfate
-
Inert gas (nitrogen or argon)
-
Amber-colored, silanized glass vials with PTFE-lined caps
-
Ice bath
Procedure:
-
Pre-cool all glassware and solvents on an ice bath.
-
Homogenize the sample thoroughly at a reduced temperature.
-
Transfer a known aliquot of the homogenized sample to a pre-cooled vial.
-
If using an antioxidant, add the appropriate volume of the stock solution to the sample. A final concentration of 100-200 ppm of BHT is a good starting point.
-
Add the extraction solvent to the sample.
-
Purge the headspace of the vial with an inert gas for 30-60 seconds.
-
Seal the vial tightly and extract by gentle agitation (e.g., rocking or vortexing at low speed) for a standardized period. Keep the sample in the ice bath as much as possible.
-
Separate the organic layer , for example, by centrifugation at a low temperature.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Transfer the dried extract to a clean, amber-colored autosampler vial.
-
Purge the headspace with inert gas again before sealing.
-
Analyze immediately or store at ≤ -20°C until analysis.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis
HS-SPME is a solventless extraction technique that is well-suited for volatile compounds like 3-(Methylthio)hexanal.
Materials:
-
SPME fiber (e.g., DVB/CAR/PDMS)
-
SPME vial with a magnetic stir bar
-
Sodium chloride (NaCl)
-
EDTA
-
Heating block or water bath
Procedure:
-
Transfer a known aliquot of the sample to an SPME vial.
-
Add NaCl to saturate the solution (this increases the volatility of the analyte).
-
Add EDTA to a final concentration of around 1% to chelate metal ions and prevent oxidation.[4]
-
Seal the vial and place it in a heating block set to a mild temperature (e.g., 35-45°C) to facilitate volatilization without causing significant degradation.
-
Expose the SPME fiber to the headspace of the vial for a standardized time while stirring.
-
Retract the fiber and immediately introduce it into the gas chromatograph for analysis.
Visualizations
Degradation Pathways of 3-(Methylthio)hexanal
Caption: Recommended workflow for sample preparation.
References
- BHT and BHA are stable regardless of light and pH except at high pH (≤9). (n.d.).
- New Precursors to 3-Sulfanylhexan-1-ol? Investigating the Keto–Enol Tautomerism of 3-S-Glutathionylhexanal. (2021). PMC.
- Hypothetical pathways of the degradation of hexanal in LAB. (n.d.). ResearchGate.
- Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. (2021). Frontiers.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate.
- Degradation Pathways. (2014). ResearchGate.
- Degradation of thioester elastomers placed in pH 9.0 buffer with and... (n.d.). ResearchGate.
- 3-(methyl thio) hexanol. (n.d.). The Good Scents Company.
- 3-(Methylthio)-1-hexanol. (n.d.). PubChem.
- 3-(Methylthio)butanal. (n.d.). Sigma-Aldrich.
- 3-(methyl thio) hexanal. (n.d.). The Good Scents Company.
- 3-(Methylthio)hexanal. (n.d.). FooDB.
- Hexanal as a Predictor of Development of Oxidation Flavor in Cured and Uncured Deli Meat Products as Affected by Natural Antioxidants. (2021). MDPI.
- Stability of volatile sulfur compounds (VSCs) in sampling bags - impact of temperature. (n.d.).
- Investigation of the pH effects on the formation of methylated thio-arsenicals, and the effects of pH and temperature on their stability. (n.d.). Journal of Analytical Atomic Spectrometry.
- Effect of pH on the stability of plant phenolic compounds. (n.d.). PubMed.
- Progress on Volatile Sulfur Compound Analysis in Wine. (2011). ACS Publications.
- Controlled Degradation of Cast and 3-D Printed Photocurable Thioester Networks via Thiol–Thioester Exchange. (2022). Macromolecules.
- Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. (n.d.). MDPI.
Sources
- 1. Stability of volatile sulfur compounds (VSCs) in sampling bags - impact of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the pH effects on the formation of methylated thio-arsenicals, and the effects of pH and temperature on their stability - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chromatography of 3-(Methylthio)hexanal
Welcome to the technical support center for the chromatographic analysis of 3-(Methylthio)hexanal. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a particular focus on the challenge of co-elution. As a volatile sulfur compound with significant impact on flavor and fragrance profiles, achieving accurate and reproducible quantification of 3-(Methylthio)hexanal is paramount. This resource provides in-depth, experience-driven advice to help you navigate the complexities of its analysis.
Introduction to 3-(Methylthio)hexanal and Co-elution Challenges
3-(Methylthio)hexanal is a key aroma compound found in a variety of food products, including tropical fruits, savory items, coffee, and meat.[1] Its potent, characteristic aroma means it is often present at low concentrations, making its accurate analysis susceptible to interference from other matrix components.[2][3][4]
Co-elution, the incomplete separation of two or more compounds in a chromatographic system, is a frequent challenge in the analysis of complex samples.[5] It can lead to inaccurate quantification, misidentification of compounds, and overall compromised data integrity. This guide will walk you through a systematic approach to identifying and resolving co-elution issues in the gas chromatography (GC) analysis of 3-(Methylthio)hexanal.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My 3-(Methylthio)hexanal peak is showing significant tailing or fronting. What are the likely causes?
Peak asymmetry is often an early indicator of a chromatographic problem, which could be related to co-elution or other issues.
Causality:
-
Co-elution: A small, unresolved peak on the tail or front of the main peak can cause apparent asymmetry.
-
Active Sites: The polar aldehyde group in 3-(Methylthio)hexanal can interact with active sites (e.g., silanol groups) in the GC inlet or column, leading to peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.
-
Improper Sample Solvent: If the solvent is too strong or its polarity is mismatched with the stationary phase, it can affect peak shape.
Troubleshooting Protocol:
-
Lower the Analyte Concentration: Prepare a more dilute standard of 3-(Methylthio)hexanal and inject it. If the peak shape improves, you may have been overloading the column.
-
Check for System Activity: Inject a standard containing a compound known to be sensitive to active sites (e.g., a free fatty acid or a simple alcohol). If this compound also shows tailing, it's a strong indication of active sites in your system.
-
Remedy: Replace the inlet liner and septum. If the problem persists, trim the first few centimeters of the column. Consider using a deactivated liner.
-
-
Evaluate for Co-elution with Mass Spectrometry (MS): If you are using a mass spectrometer, examine the mass spectra across the peak. A changing mass spectrum from the beginning to the end of the peak is a clear sign of a co-eluting compound.[5]
Q2: I suspect a co-eluting compound is interfering with my 3-(Methylthio)hexanal peak. How can I confirm this and resolve the issue?
Resolving co-elution requires a systematic adjustment of chromatographic parameters to improve the separation between the interfering compounds. The key to this is understanding the "resolution equation," which is influenced by three main factors: efficiency, selectivity, and retention.[5][6]
Step 1: Confirming Co-elution
As mentioned above, the most definitive way to confirm co-elution is by using a mass selective detector. If you observe ions that are not characteristic of 3-(Methylthio)hexanal's fragmentation pattern in the shoulders or apex of the peak, you have a co-elution issue. In the absence of an MS detector, deconvolution software can sometimes suggest the presence of multiple components within a single peak.
Step 2: A Systematic Approach to Resolving Co-elution
The following flowchart outlines a logical progression for troubleshooting co-elution:
Caption: A logical workflow for troubleshooting co-elution.
Step-by-Step Experimental Protocols:
Protocol 1: Modifying the Temperature Program
This is often the simplest and most effective first step. By changing the oven temperature, you can alter the vapor pressure of the analytes and their interaction with the stationary phase, which can be sufficient to achieve separation.
-
Initial Attempt (Slower Ramp Rate):
-
Decrease the temperature ramp rate. For example, if your current ramp is 10°C/min, try reducing it to 5°C/min. This gives the analytes more time to interact with the stationary phase, potentially improving separation.
-
-
Isothermal Hold:
-
Introduce an isothermal hold in the temperature program just before the elution of the 3-(Methylthio)hexanal peak. This can often separate compounds with similar boiling points but different polarities.
-
-
Lower Initial Temperature:
-
If 3-(Methylthio)hexanal elutes early in the run, lowering the initial oven temperature can increase its retention and improve separation from other early-eluting compounds.
-
Protocol 2: Changing the Column Stationary Phase
If modifying the temperature program is unsuccessful, the co-eluting compounds likely have very similar boiling points and polarities, making them difficult to separate on your current column. Changing to a stationary phase with a different selectivity is the next logical step.
-
Principle of Selectivity: Different stationary phases separate compounds based on different chemical interactions (e.g., polarity, shape, hydrogen bonding capability). By choosing a column with a different chemistry, you can alter the elution order and achieve separation.
Table 1: GC Column Selection Guide for Resolving Co-elution with 3-(Methylthio)hexanal
| Common Initial Column (Non-polar) | Alternative Column (Intermediate Polarity) | Rationale for Change |
| DB-5, HP-5ms (5% Phenyl-methylpolysiloxane) | DB-624, ZB-624 (6% Cyanopropylphenyl-methylpolysiloxane) | The cyanopropylphenyl phase offers different selectivity, particularly for polarizable compounds and those with dipole moments. This can be effective in separating 3-(Methylthio)hexanal from other aldehydes or ketones. |
| DB-WAX, ZB-WAX (Polyethylene glycol) | A highly polar column that provides strong retention for polar compounds like aldehydes. This significant change in polarity is often very effective at resolving co-elution from non-polar or moderately polar interferences. |
Q3: I'm analyzing a passionfruit extract and have a peak co-eluting with 3-(Methylthio)hexanal. What could it be and how do I separate it?
Passionfruit contains a complex mixture of volatile compounds, including esters, alcohols, and other sulfur compounds. A likely candidate for co-elution with 3-(Methylthio)hexanal is 3-(Methylthio)-1-hexanol , a related alcohol.[7][8] They have similar structures and boiling points, making them challenging to separate on a standard non-polar column.
Troubleshooting Strategy:
-
Confirm Identity with MS: The mass spectra of 3-(Methylthio)hexanal and 3-(Methylthio)-1-hexanol are distinct. 3-(Methylthio)hexanal will show characteristic aldehyde fragments, while the alcohol will have a prominent peak corresponding to the loss of water.
-
Utilize a More Polar Column: As outlined in Table 1, switching to a column like a DB-624 or a WAX phase will provide the necessary change in selectivity to separate the aldehyde from the alcohol. The alcohol will interact more strongly with the polar stationary phase, increasing its retention time relative to the aldehyde.
Q4: Can sample preparation help to reduce co-elution issues with 3-(Methylthio)hexanal?
Yes, selective sample preparation can be a powerful tool to remove interfering compounds before they are introduced into the GC system.
Strategies for Sample Preparation:
-
Solid-Phase Microextraction (SPME): By carefully selecting the SPME fiber coating, you can selectively extract compounds based on their polarity. For example, a Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber is often used for volatile sulfur compounds and may offer different selectivity for interfering compounds compared to a less polar fiber.[9]
-
Derivatization: Aldehydes can be selectively derivatized to alter their volatility and chromatographic behavior. While this adds a step to the workflow, it can be very effective at resolving co-elution. A common derivatizing agent is PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride), which reacts with aldehydes and ketones.[9] This will shift the retention time of 3-(Methylthio)hexanal, likely moving it away from the interfering peak.
Protocol 3: Derivatization with PFBHA
-
Prepare a PFBHA solution (e.g., 10 mg/mL in water).
-
To your sample extract, add an equal volume of the PFBHA solution.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.
-
Extract the derivatized 3-(Methylthio)hexanal with a small volume of hexane or another suitable organic solvent.
-
Inject the organic layer into the GC-MS.
Summary and Key Takeaways
Dealing with co-elution in the analysis of 3-(Methylthio)hexanal requires a logical and systematic approach. By understanding the principles of chromatography and employing the troubleshooting strategies outlined in this guide, you can effectively diagnose and resolve these challenging separations.
-
Always start with the simplest solution: Optimize your temperature program before making more significant changes.
-
Use the right tools: A mass spectrometer is invaluable for confirming co-elution.
-
Don't be afraid to change your column: Selectivity is a powerful tool for resolving difficult separations.
-
Consider your sample preparation: A clean sample is the foundation of a good chromatogram.
References
-
The Good Scents Company. (n.d.). 3-(methyl thio) hexanol, 51755-66-9. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 3-(Methylthio)hexanal (FDB019898). Retrieved from [Link]
-
AZoLifeSciences. (2023, May 17). Using GC-MS to Analyze the Flavors in Fruit. Retrieved from [Link]
- Thorn, C., et al. (2021). New Precursors to 3-Sulfanylhexan-1-ol? Investigating the Keto–Enol Tautomerism of 3-S-Glutathionylhexanal. Molecules, 26(14), 4242.
-
The Good Scents Company. (n.d.). 3-(methyl thio) hexanal, 38433-74-8. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Methylthio)-1-hexanol. Retrieved from [Link]
- Wang, S., et al. (2020). Analysis of Volatile Flavor Compounds of Corn Under Different Treatments by GC-MS and GC-IMS. Frontiers in Nutrition, 7, 589993.
- Chaintreau, A., et al. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. Flavour and Fragrance Journal, 31(4), 259-267.
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. Retrieved from [Link]
- Spaggiari, D., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 113.
- Cadwallader, K. R., & Williams, A. A. (Eds.). (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series.
- Research and Reviews: Journal of Food and Dairy Technology. (2024, September 28).
- Wiesen, P., & Pardo, M. (2023). Analysis of aprotic carbonyl compounds in the gas phase. Analyst, 148(14), 3246-3261.
-
Shimadzu. (n.d.). Flavor & Fragrance Analysis Solutions. Retrieved from [Link]
- Qian, M. C., & Reineccius, G. (2025, August 10). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages.
-
LCGC International. (2021, November 4). The Importance of Analyzing Sulphur Compounds in Food. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. Retrieved from [Link]
-
Chromatography Forum. (2013, January 22). How do you deal with flavour peaks? Retrieved from [Link]
-
American Chemical Society. (2011, August 24). Progress on Volatile Sulfur Compound Analysis in Wine. Retrieved from [Link]
-
ResearchGate. (2025, August 10). The Significance of Volatile Sulfur Compounds in Food Flavors. Retrieved from [Link]
Sources
- 1. 3-(methyl thio) hexanal, 38433-74-8 [thegoodscentscompany.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. youtube.com [youtube.com]
- 7. 3-(methyl thio) hexanol, 51755-66-9 [thegoodscentscompany.com]
- 8. 3-(Methylthio)-1-hexanol | C7H16OS | CID 65413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GC Analysis of 3-(Methylthio)hexanal
Ticket ID: VSC-3MH-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Column Selection & Method Optimization for Labile Sulfur-Aldehydes
Introduction: The Analyte Challenge
You are analyzing 3-(Methylthio)hexanal . This is not a standard volatile; it is a "double-trouble" molecule for gas chromatography.
-
The Aldehyde Group (-CHO): Highly reactive. It is prone to oxidation (converting to 3-(methylthio)hexanoic acid) and polymerization inside hot, active inlets.
-
The Thioether Group (-S-): Sulfur atoms possess lone pair electrons that aggressively bind to active metal sites and free silanols in the column stationary phase.
The Result: If you choose the wrong column or neglect system inertness, you will see severe peak tailing, non-linear calibration curves, or complete loss of the analyte at low concentrations (ppb levels).
Module 1: Critical Column Selection
There is no single "perfect" column; the choice depends strictly on your sample matrix.
Scenario A: The "Gold Standard" for Complex Matrices (Food, Wine, Biologicals)
Recommended when separating from ethanol, bulk solvents, or fatty acid esters.
Primary Recommendation: Polyethylene Glycol (PEG) – "Wax" Phase
-
Specific Phase: DB-WAX Ultra Inert (UI) or SolGel-WAX.
-
Dimensions: 30 m x 0.25 mm ID x 0.25 µm (or 0.5 µm for better loading capacity).
-
The Logic:
-
Selectivity: The polar nature of the Wax phase interacts strongly with the aldehyde group, pulling it away from the non-polar hydrocarbon background often found in food extracts.
-
Solvent Trap: If your sample is in alcohol (e.g., wine extraction), a Wax column prevents the solvent from masking the early eluting sulfur compounds.
-
Warning: Standard Wax columns bleed at high temperatures and react with aldehydes. You must use a "Ultra Inert" or "Low Bleed" variant specifically deactivated for basic/polar compounds.
-
Scenario B: High Sensitivity & Mass Spec Detection (Clean Extracts)
Recommended for trace analysis using GC-MS/MS or GC-SCD where bleed must be minimized.
Primary Recommendation: 5% Phenyl-arylene / 95% Dimethylpolysiloxane
-
Specific Phase: DB-5ms Ultra Inert, Rxi-5Sil MS, or SLB-5ms.
-
Dimensions: 30 m x 0.25 mm ID x 0.25 µm.
-
The Logic:
-
Inertness: These non-polar phases are chemically bonded and cross-linked to be more inert than Wax phases. They show significantly less adsorption of the sulfur group.
-
Bleed: Lower background noise improves Signal-to-Noise (S/N) ratios for trace detection.
-
Trade-off: You may struggle to separate 3-(methylthio)hexanal from other co-eluting matrix aldehydes.
-
Quick Comparison Table
| Feature | WAX (Polar) | 5-MS (Non-Polar) |
| Retention Mechanism | Hydrogen bonding & Dipole-Dipole | Boiling Point & Dispersion |
| Analyte Shape | Sharper (if UI grade is used) | Good, but prone to solvent overlap |
| Thermal Stability | Lower (Max ~250°C) | High (Max ~325°C+) |
| Best For | Complex flavor matrices, Alcohol bases | Trace analysis, MS detection, Clean solvents |
Module 2: Troubleshooting & FAQs
Q1: My peak is tailing severely. Is the column bad?
Diagnosis: Likely Activity , not necessarily a bad column. The Mechanism: The sulfur atom is chelating with metal ions in your inlet or interacting with "free" silanols (Si-OH) on the glass wool. Immediate Fix:
-
Trim the Column: Remove 10-20 cm from the inlet side. Non-volatile matrix residue accumulates here and acts as an adsorption trap.
-
Change the Liner: Switch to an Ultra Inert Splitless Liner with deactivated glass wool. Never use undeactivated liners for sulfur analysis.
-
Check the Gold Seal: If using an Agilent-style inlet, replace the gold seal. Oxidation on the seal adsorbs sulfur.
Q2: I see "Ghost Peaks" or a shift in retention time.
Diagnosis: Oxidation or Matrix Overload. The Mechanism: 3-(Methylthio)hexanal oxidizes easily. If you see a new peak appearing later in the chromatogram with a similar mass spectrum but +16 Da (oxygen), your analyte is oxidizing in the vial or the inlet. Immediate Fix:
-
Lower Inlet Temp: Reduce inlet temperature to 220°C. High heat (250°C+) accelerates oxidation of labile aldehydes.
-
Purge Oxygen: Ensure your carrier gas has high-capacity oxygen traps.
Q3: The response is non-linear (poor R² at low concentrations).
Diagnosis: System Priming Requirement. The Mechanism: Active sites in the column must be "saturated" before the analyte can pass through freely. At low ppb levels, the active sites "eat" the first few injections. Immediate Fix:
-
Priming Injection: Inject a high-concentration standard (e.g., 10 ppm) twice before running your low-level calibration curve. This temporarily covers the active sites.
Module 3: Decision Logic & Workflow
The following diagram illustrates the decision process for column selection and troubleshooting signal loss.
Caption: Decision matrix for selecting the stationary phase based on sample complexity and stepwise troubleshooting for peak tailing (activity).
Module 4: Standard Operating Procedure (SOP) for Inertness Validation
Before running your samples, you must validate that the system is inert enough for sulfur-aldehydes.
Protocol: The "Sulfide-Aldehyde" System Suitability Test (SST)
-
Preparation: Prepare a test mix containing:
-
Probe A (Sulfur): Dimethyl trisulfide (DMTS) or Methional (structurally similar).
-
Probe B (Inertness): 1-Octanol (tests for hydrogen bonding).
-
Probe C (Reference): n-Dodecane (non-polar alkane, should not tail).
-
Concentration: 500 ppb in the matching solvent.
-
-
Injection: Run the method with your chosen column.
-
Calculation: Calculate the Tailing Factor (Tf) at 10% peak height.
-
Where
is the peak width at 10% height, and is the distance from the peak front to the retention time.
-
-
Acceptance Criteria:
-
n-Dodecane: Tf < 1.1 (Pass)
-
Sulfur Probe: Tf < 1.3 (Pass). If > 1.5, the liner or column inlet is active.
-
Response Ratio: Compare the area of the Sulfur Probe to n-Dodecane. If the ratio drops by >20% compared to a fresh standard, the inlet is adsorbing the analyte.
-
References
-
Agilent Technologies. (2020). GC Column Selection Guide: Analyzing Volatile Sulfur Compounds. Retrieved from [Link]
-
Restek Corporation. (2022). Troubleshooting Peak Tailing in GC: Sulfur and Active Compounds. Retrieved from [Link]
-
Mestres, M., Busto, O., & Guasch, J. (2000). Analysis of volatile sulfur compounds in wine by gas chromatography with flame photometric detection. Journal of Chromatography A, 881(1-2), 569-581. Retrieved from [Link]
minimizing sample carryover in 3-(Methylthio)hexanal injections
Topic: Minimizing Sample Carryover & Memory Effects Ticket ID: #3MTH-VSC-OPT Status: Open Assigned Specialist: Senior Application Scientist, Volatile Sulfur Compounds (VSC) Unit[1]
Executive Summary: The "Sticky Sulfur" Challenge
Welcome to the technical support hub for 3-(Methylthio)hexanal (3-MTH). You are likely here because you are seeing "ghost peaks" in your blank runs or inconsistent quantification in trace analysis.
The Root Cause: 3-MTH is a "double-edged" molecule. It possesses a hydrophobic alkyl chain (LogP ~2.1) and a highly polarizable sulfur moiety. This duality causes it to:
-
Adsorb to active metal sites (inlets, needles) via the sulfur lone pairs.
-
Solubilize poorly in single-polarity wash solvents, leading to physical carryover in the syringe.
The following guide details the protocols to eliminate these memory effects.
Module 1: The Injection System (Liquid Injection)
User Question:
"I am seeing 3-MTH peaks in my solvent blanks immediately after a high-concentration standard. I've changed the septum, but the peak remains. Is it the syringe or the liner?"
Expert Diagnosis:
It is likely a combination of syringe hysteresis and liner activity . Standard stainless steel needles and non-deactivated glass wool are "sulfur traps."
Actionable Protocol:
1. The "Polarity-Sandwich" Syringe Wash Standard single-solvent washes (e.g., just Hexane or just Methanol) fail because 3-MTH requires a non-polar solvent to solvate the carbon chain and a polar solvent to disrupt sulfur-surface interactions.
-
Recommended Wash Cycle:
-
Solvent A (Non-Polar): Heptane or Hexane (Dissolves the bulk 3-MTH).
-
Solvent B (Polar): Methanol or Acetone (Strips adsorbed sulfur from the steel needle).
-
Sequence: 5x Solvent A
5x Solvent B 5x Solvent A.
-
2. Inlet Deactivation You must eliminate active silanols and metal sites.
-
Liner: Switch to a Ultra-Inert (UI) Splitless Liner with Wool . The wool provides surface area for vaporization but must be chemically deactivated (e.g., Siltek/Sulfinert treatment) to prevent sulfur adsorption.
-
Seal: Use a Gold-Plated Inlet Seal . Stainless steel seals are major adsorption sites for thiols.
Visualizing the Mechanism
Figure 1: Mechanism of sulfur adsorption on active metal sites versus deactivated surfaces.
Module 2: SPME & Headspace Analysis
User Question:
"I analyze 3-MTH in wine samples using SPME. The carryover is persistent even after a 2-minute desorption. Should I increase the temperature?"
Expert Diagnosis:
Volatile sulfur compounds (VSCs) are notorious for penetrating deep into SPME fiber coatings (especially Carboxen/PDMS). While heat helps, fiber stripping is more effective than simple heating.
Actionable Protocol:
1. The "Inter-Run" Bake-Out Do not rely on the injection desorption alone.
-
Post-Run Conditioning: Insert the fiber into a separate needle heater or the GC inlet (in high split mode, >50:1) at 260°C for 5 minutes between every sample.
-
Flow Rate: High carrier gas flow (split open) is critical to sweep desorbed molecules away from the fiber, preventing re-adsorption.
2. Matrix Modification (The Ethanol Effect) Ethanol competes for active sites on the fiber.
-
Observation: If your samples vary in ethanol content (e.g., 5% vs 14% ABV), carryover will fluctuate.
-
Fix: Standardize the matrix. Dilute all samples to <2% ethanol using brine solution. This reduces ethanol competition and stabilizes the partition coefficient (
), making desorption more predictable.
Module 3: Chromatographic Parameters
User Question:
"My 3-MTH peak tails significantly. Is this column bleed or carryover?"
Expert Diagnosis:
Tailing is a symptom of reversible adsorption within the column. If the peak tails, the "tail" is essentially a delayed release of the compound, which can bleed into the next run if the final temperature hold is too short.
Actionable Protocol:
1. Column Selection
-
Avoid: Standard non-polar columns (100% PDMS) if possible, as they often lack the deactivation required for trace sulfur.
-
Recommended: Use a column specifically treated for sulfur analysis (e.g., RT-XLSulfur or DB-Sulfur SCD ). These have proprietary deactivation layers.
2. The Thermal "Scrub" 3-MTH boils at ~206°C. Many users stop their run at 220°C.
-
Requirement: Your oven program must exceed the boiling point by at least 20-30°C at the end of the run.
-
Protocol: Ramp to 240°C (or column max) and hold for 3-5 minutes at high flow.
Troubleshooting Data Table
| Symptom | Probable Cause | Immediate Action |
| Ghost Peak (Sharp) | Syringe Carryover | Implement "Polarity-Sandwich" wash (Hexane/Methanol).[1] |
| Ghost Peak (Broad) | Column/Inlet Desorption | Replace inlet liner with Ultra-Inert type; bake column. |
| Tailing Peak | Active Sites in Flow Path | Switch to Gold Seal; check column ferrule (graphite adsorbs sulfur—use Vespel/Graphite).[1] |
| Variable Area | Septum Coring | Replace septum; check for septum particles in liner (sulfur "sponges"). |
Module 4: Workflow Logic
Use this logic gate to determine your cleaning protocol between runs.
Figure 2: Decision tree for syringe wash cycles based on sample concentration.
References
-
Agilent Technologies. (2011).[2] Analysis of Low-Level Sulfur Compounds in Natural Gas and Propylene Using a Pulsed Flame Photometric Detector. Application Note. Link
-
Restek Corporation. (2024). UltiMetal Plus – Advanced Chemistry for Stainless Steel Surface Deactivation. Technical Guide. Link
-
Nielsen, A. T., & Jonsson, S. (2002).[3] Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. The Analyst, 127(8), 1045–1049.[3] Link
-
Fedrizzi, B., et al. (2011). Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings. Molecules, 16(12). Link
-
The Good Scents Company. (2023). 3-(Methylthio)hexanal Chemical Properties and Safety Data.Link
Sources
Technical Support Center: Stability of 3-(Methylthio)hexanal
Welcome to the technical support center for 3-(Methylthio)hexanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a molecule possessing both a reactive aldehyde and a susceptible thioether functional group, understanding its stability is paramount for reliable and reproducible experimental outcomes.
I. Core Concepts: Understanding the Instability of 3-(Methylthio)hexanal
3-(Methylthio)hexanal is a volatile organic compound characterized by two primary functional groups: an aldehyde and a thioether (sulfide).[1] Both groups are susceptible to degradation, making the stability of the molecule a critical consideration in experimental design. The aldehyde group is prone to oxidation, which can convert it into a carboxylic acid, and other reactions such as aldol condensation.[2][3] The thioether group can be oxidized to form a sulfoxide and subsequently a sulfone.[4] These degradation pathways are influenced by several factors, including the choice of solvent, temperature, light exposure, and the presence of acidic or basic catalysts.[5][6]
II. Frequently Asked Questions (FAQs)
Q1: I am preparing a stock solution of 3-(Methylthio)hexanal. Which solvent should I use for maximum stability?
For optimal short-term to medium-term stability, a non-polar, aprotic solvent is recommended. Hexane or heptane are suitable choices.[7] Polar solvents, especially protic ones like alcohols, can participate in reactions with the aldehyde group (e.g., acetal formation). While 3-(Methylthio)hexanal is soluble in ethanol, triacetin, and heptane, for storage purposes, the least reactive solvent is preferable.[7]
Q2: My results are inconsistent when using a stock solution of 3-(Methylthio)hexanal that is a few days old. What could be the cause?
Inconsistent results are often a sign of degradation of the analyte. 3-(Methylthio)hexanal can degrade via oxidation of the aldehyde and/or the thioether.[2][4] This degradation can be accelerated by factors such as:
-
Storage Temperature: Elevated temperatures increase the rate of chemical reactions.[6][8]
-
Exposure to Air (Oxygen): The aldehyde group is susceptible to autoxidation to a carboxylic acid, a reaction that is often initiated by light.[2] The thioether can also be oxidized.
-
Solvent Choice: As mentioned, polar and protic solvents can react with the aldehyde.
-
pH of the Medium: Acidic or basic conditions can catalyze degradation reactions.[5][9]
Q3: Can I store solutions of 3-(Methylthio)hexanal in the refrigerator or freezer?
Yes, storing solutions at reduced temperatures is highly recommended to slow down potential degradation reactions. For short-term storage (a few days), refrigeration at 2-8 °C is advisable. For longer-term storage, freezing at -20 °C or below is preferable. However, ensure the solvent is suitable for freezing temperatures and that the container is properly sealed to prevent moisture condensation upon thawing, which could introduce water and accelerate degradation.
Q4: How does the polarity of the solvent affect the stability of 3-(Methylthio)hexanal?
Solvent polarity can significantly influence the reaction kinetics and degradation pathways.[5][6] For aldehydes, the effect of solvent polarity can be complex. In some cases, more polar solvents can slow down certain reactions.[10][11] However, polar protic solvents like alcohols can directly react with the aldehyde to form hemiacetals and acetals. Non-polar solvents are generally less interactive and are a safer choice for maintaining the integrity of the molecule.[12]
Q5: Are there any specific analytical techniques recommended for monitoring the stability of 3-(Methylthio)hexanal?
Gas chromatography-mass spectrometry (GC-MS) is a highly suitable technique for monitoring the stability of volatile compounds like 3-(Methylthio)hexanal.[13] It allows for the separation of the parent compound from its potential degradation products and their identification based on their mass spectra. High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV or MS) can also be used, particularly if derivatization is employed to enhance detection of the aldehyde.[14]
III. Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Peak area of 3-(Methylthio)hexanal decreases over time in prepared solutions. | Degradation of the compound. | Prepare fresh solutions before each experiment. If storage is necessary, use a non-polar, aprotic solvent, store at low temperatures (≤ -20°C), and protect from light and air (e.g., by using amber vials and purging with an inert gas like argon or nitrogen). |
| Appearance of new, unidentified peaks in the chromatogram of an aged solution. | Formation of degradation products. | The primary degradation products are likely the corresponding carboxylic acid (3-(methylthio)hexanoic acid) via aldehyde oxidation and the sulfoxide (3-(methylsulfinyl)hexanal) via thioether oxidation. Use GC-MS to identify these new peaks based on their mass-to-charge ratio and fragmentation patterns. |
| Variability in biological/chemical activity of the compound between experiments. | Inconsistent concentration of the active compound due to degradation. | Implement a strict protocol for solution preparation and storage. Consider quantifying the concentration of 3-(Methylthio)hexanal using a validated analytical method with a fresh standard before each critical experiment. |
| Solution changes color or develops a precipitate. | Significant degradation and potential polymerization or side reactions. | Discard the solution immediately. Re-evaluate the solvent choice and storage conditions. This is a clear indicator of incompatibility or severe degradation. |
Summary of Solvent Recommendations for Stability
| Solvent Type | Examples | Stability Outlook | Justification |
| Non-polar, Aprotic | Hexane, Heptane, Cyclohexane | Excellent | Low reactivity with both aldehyde and thioether functional groups. Ideal for long-term storage.[12] |
| Polar, Aprotic | Acetonitrile, Tetrahydrofuran (THF) | Good to Moderate | Less reactive than protic solvents, but their polarity may still influence degradation kinetics. Ensure high purity and low water content. |
| Polar, Protic | Ethanol, Methanol, Water | Poor | Prone to reacting with the aldehyde group to form hemiacetals and acetals. Water can participate in hydrolysis and oxidation reactions. Although soluble, not recommended for storage.[7] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to Poor | Can contain acidic impurities that may catalyze degradation. Potential for photochemical reactions. Use with caution and only for immediate experimental needs. |
IV. Experimental Protocols
Protocol 1: Short-Term Stability Assessment of 3-(Methylthio)hexanal in Different Solvents
This protocol outlines a method to assess the stability of 3-(Methylthio)hexanal over a 48-hour period at room temperature.
Materials:
-
3-(Methylthio)hexanal (≥95% purity)
-
High-purity solvents: Hexane, Acetonitrile, Ethanol
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Autosampler vials (amber glass with PTFE-lined caps)
-
Micropipettes
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of 3-(Methylthio)hexanal in each of the selected solvents (Hexane, Acetonitrile, Ethanol).
-
Dispense aliquots of each solution into separate amber autosampler vials.
-
Purge the headspace of each vial with an inert gas before sealing to minimize oxidation.
-
-
Time Point 0 Analysis:
-
Immediately after preparation, inject a sample from each solvent into the GC-MS to determine the initial peak area of 3-(Methylthio)hexanal. This will serve as the baseline (100% stability).
-
-
Incubation:
-
Store the vials at room temperature (approximately 25°C) and protect them from direct light.
-
-
Subsequent Time Point Analysis:
-
Analyze samples at regular intervals (e.g., 6, 12, 24, and 48 hours).
-
-
Data Analysis:
-
Calculate the percentage of 3-(Methylthio)hexanal remaining at each time point relative to the initial peak area.
-
Monitor the chromatograms for the appearance and increase of any new peaks, which would indicate degradation products.
-
Workflow for Stability Testing
Caption: Workflow for assessing the short-term stability of 3-(Methylthio)hexanal.
V. Mechanistic Insights: Degradation Pathways
Understanding the likely degradation pathways is crucial for troubleshooting and preventing stability issues.
Potential Degradation Pathways of 3-(Methylthio)hexanal
Caption: Potential degradation pathways for 3-(Methylthio)hexanal.
VI. References
-
Grosch, W. (2001). Evaluation of the Key Aroma Compounds of Foods by Dilution Experiments, Aroma Models and Omission. Chemical Senses, 26(4), 533–545.
-
de Oliveira, A. V. B., Kartnaller, V., Neto, C. C., & Cajaiba, J. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13530–13537. [Link][5][10][11]
-
Al-Moktadir, M. A., et al. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. RSC Advances, 14(33), 23946-23959. [Link][6]
-
Ruther, J. (2022). Unraveling the Mystery of 3-Sulfanylhexan-1-ol: The Evolution of Methodology for the Analysis of Precursors to 3-Sulfanylhexan-1-ol in Wine. Molecules, 27(14), 4444. [Link][14]
-
PubChem. (n.d.). 3-(Methylthio)-1-hexanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link][4]
-
The Good Scents Company. (n.d.). 3-(methyl thio) hexanol. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 3-(Methylthio)hexanal (FDB019898). Retrieved from [Link][1]
-
The Good Scents Company. (n.d.). 3-(methyl thio) hexanal. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. [Link]
-
Al-Moktadir, M. A., et al. (2022). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. Green Chemistry, 24(1), 219-227. [Link][2]
-
ResearchGate. (n.d.). Hypothetical pathways of the degradation of hexanal in LAB. Retrieved from [Link][3]
-
Poisson, L., Hug, C., Baggenstoss, J., Blank, I., & Kerler, J. (2011). Emerging Analytical Techniques for the Assessment of Aroma Relevant Sulfur Compounds in Coffee. In ACS Symposium Series (Vol. 1068, pp. 49-65). American Chemical Society. [Link][13]
-
de Oliveira, A. V. B., Kartnaller, V., Neto, C. C., & Cajaiba, J. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13530–13537. [Link]
-
Zhang, Y., et al. (2018). Effect of Temperature on Flavor Compounds and Sensory Characteristics of Maillard Reaction Products Derived from Mushroom Hydrolysate. Molecules, 23(2), 258. [Link][8]
-
Axcend. (2024). Understanding Accelerated Aging and Food Stability Studies: Ensuring Safety and Quality. [Link]
-
Qian, M. C., & Reineccius, G. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. In ACS Symposium Series (Vol. 1068, pp. 1-13). American Chemical Society. [Link]
-
Wang, Y., et al. (2023). Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. Foods, 12(14), 2686. [Link]
-
ResearchGate. (2014). The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor. [Link][12]
-
ResearchGate. (2007). The effect of pH on the formation of volatile compounds produced by heating a model system containing 5'-Imp and cysteine. [Link]
-
Frontiers. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. [Link]
-
PubMed. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. [Link][9]
Sources
- 1. Showing Compound 3-(Methylthio)hexanal (FDB019898) - FooDB [foodb.ca]
- 2. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04829F [pubs.rsc.org]
- 7. echemi.com [echemi.com]
- 8. Effect of Temperature on Flavor Compounds and Sensory Characteristics of Maillard Reaction Products Derived from Mushroom Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
This technical support guide is designed for researchers, scientists, and quality control professionals investigating the nuanced flavor profiles of Xuanwei ham. A primary challenge in the production and analysis of this traditionally cured meat is the management of off-odors, with the volatile aldehyde hexanal being a key indicator of lipid oxidation and potential spoilage. This document provides in-depth troubleshooting guides and frequently asked questions to address specific experimental and processing issues related to hexanal formation.
Troubleshooting Guide: Hexanal-Related Off-Odors
This section is structured to address common problems encountered during the research and development phases of Xuanwei ham analysis.
Scenario 1: Elevated Hexanal Levels Detected in Experimental Batches
Question: Our GC-MS analysis indicates unexpectedly high concentrations of hexanal in our Xuanwei ham samples, correlating with undesirable "grassy" or "rancid" notes in sensory evaluations. What are the likely causes and how can we mitigate this?
Answer: Elevated hexanal is a direct consequence of excessive lipid oxidation, specifically the breakdown of polyunsaturated fatty acids like linoleic acid.[1] The traditional processing of Xuanwei ham is a delicate balance of enzymatic and chemical reactions; deviation from optimal conditions can accelerate oxidative processes.[2]
Troubleshooting Protocol:
-
Review Raw Material Quality:
-
Causality: The fatty acid composition of the pork is a primary determinant of its susceptibility to oxidation. Pigs of the Wujin breed are traditionally used for Xuanwei ham due to their optimal fat content and muscle quality.[2]
-
Action: Verify the breed and diet of the pigs used. A diet rich in antioxidants (like Vitamin E) can enhance the oxidative stability of the fat.
-
-
Examine Salting and Curing Parameters:
-
Causality: Salt plays a crucial role in dehydration and microbial control. However, high salt concentrations can also have a pro-oxidant effect by increasing the activity of certain enzymes and the release of iron from heme proteins.
-
Action: Ensure a homogenous distribution of salt. Inconsistent salting can lead to localized areas of high water activity, promoting microbial growth and subsequent lipid oxidation.
-
-
Assess Environmental Conditions During Aging:
-
Causality: The aging process of Xuanwei ham, which can last from 8 to 12 months, is critical for flavor development but also presents a window for oxidative degradation.[2] High temperatures, humidity, and exposure to light and oxygen can significantly accelerate lipid oxidation.
-
Action:
-
Maintain a cool, dark, and well-ventilated aging environment.
-
Monitor and control relative humidity to prevent excessive moisture loss or gain.
-
Consider the use of vacuum packaging or modified atmosphere packaging for long-term storage to minimize oxygen exposure.
-
-
-
Investigate Microbial Contamination:
-
Causality: While specific molds and yeasts are essential for developing the characteristic flavor of Xuanwei ham, spoilage microorganisms can produce lipases and other enzymes that accelerate fat breakdown.[2][3] The interaction between microbial growth and lipid oxidation can synergistically increase the production of off-odors.[4]
-
Action:
-
Scenario 2: Inconsistent Hexanal Quantification Results
Question: We are experiencing significant variability in our hexanal measurements across replicates of the same ham sample using HS-SPME-GC-MS. What could be causing this and how can we improve our analytical precision?
Answer: The analysis of volatile compounds in a complex matrix like dry-cured ham can be challenging.[6] Variability in results often stems from inconsistencies in sample preparation and the analytical method itself.
Troubleshooting Protocol:
-
Standardize Sample Preparation:
-
Causality: The distribution of fat and lean tissue, and consequently the precursors to hexanal, can be heterogeneous within the ham.
-
Action:
-
Cryo-mill the ham samples to ensure a homogenous mixture before analysis.
-
Use a consistent sample weight for each analysis.
-
-
-
Optimize HS-SPME Parameters:
-
Causality: The efficiency of volatile extraction is highly dependent on parameters such as temperature, time, and fiber type.
-
Action:
-
Equilibration and Extraction: An optimal condition for dry-cured ham has been found to be a 60-minute equilibration at 70°C, followed by a 60-minute extraction at the same temperature.[6][7]
-
Desorption: A 4-minute desorption time at 250°C is recommended.[6][7]
-
Internal Standards: Employing multiple internal standards can improve the accuracy of quantification.[6]
-
-
-
Validate the GC-MS Method:
-
Causality: A properly validated method ensures linearity, appropriate limits of detection (LOD) and quantification (LOQ), and a suitable working range.
-
Action:
-
Establish a calibration curve with a known range of hexanal concentrations.
-
Determine the LOD and LOQ for your instrument. For reference, some methods report an LOD of 0.09 ppm and an LOQ of 0.300 ppm for hexanal.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the chemical origin of hexanal in Xuanwei ham?
A1: Hexanal is a secondary product of lipid oxidation. The process, known as autoxidation, is a free-radical chain reaction involving three stages: initiation, propagation, and termination.[9][10] Polyunsaturated fatty acids, particularly linoleic acid (an omega-6 fatty acid), are the primary precursors. The double bonds in these fatty acids are susceptible to attack by free radicals, leading to the formation of hydroperoxides. These unstable hydroperoxides then break down into a variety of volatile compounds, including hexanal, which contributes to "grassy" or "rancid" off-odors.[1]
Caption: Lipid oxidation pathway leading to hexanal formation.
Q2: At what concentration does hexanal become a sensory problem in dry-cured ham?
A2: The sensory threshold for hexanal can vary depending on the complexity of the food matrix and the sensitivity of the individual. However, studies have established detectable odor thresholds for hexanal in meat model systems. For instance, one study reported a detectable odor threshold of 5.87 ppm in ground beef.[11] It's important to note that at moderate levels, hexanal may contribute to the overall characteristic aroma of the ham, while at high concentrations, it is strongly associated with rancid off-odors.[12]
| Compound | Detectable Odor Threshold in Meat (ppm) | Associated Odor Descriptors |
| Hexanal | 5.87 | Rancid, painty, herbal |
| Pentanal | 2.67 | Rancid, painty, herbal |
| Heptanal | 0.23 | Rancid, painty, herbal |
| t-2-Hexenal | 7.87 | Rancid, painty, herbal |
| t-2-Octenal | 4.20 | Rancid, painty, herbal |
| t,t-2,4-Decadienal | 0.47 | Rancid, painty, herbal |
| Data adapted from Brewer and Vega (1995) as cited in a 2025 research publication.[11] |
Q3: Can antioxidants be used to control hexanal formation in Xuanwei ham?
A3: Yes, the use of antioxidants is a key strategy to mitigate lipid oxidation. While traditional Xuanwei ham production does not typically involve added antioxidants, research into natural antioxidants is a promising area for quality improvement.
-
Natural Antioxidants: Extracts from rosemary and green tea have been shown to be effective in reducing hexanal formation in cured meat products.[13] These compounds work by scavenging free radicals and chelating metal ions that can initiate oxidation.
-
Nitrites: In other cured meats, nitrite is a very effective antioxidant.[13] However, authentic Xuanwei ham is known for its low nitrite content, often not exceeding 4 mg/kg.[14]
-
Starter Cultures: Certain starter cultures used in fermented meats possess antioxidant capabilities and can contribute to a more stable product.[3][5]
Q4: What is a reliable and validated protocol for hexanal quantification in Xuanwei ham?
A4: A widely accepted method is Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).
Experimental Protocol: Hexanal Quantification via HS-SPME-GC-MS
-
Sample Preparation:
-
Obtain a representative sample from the ham, including both lean and fat tissues.
-
Freeze the sample in liquid nitrogen and homogenize to a fine powder using a cryo-mill.
-
Accurately weigh approximately 2-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a known concentration of an appropriate internal standard (e.g., deuterated hexanal).
-
-
HS-SPME Procedure:
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the GC injection port for 4 minutes at 250°C.[7]
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature program that effectively separates hexanal from other volatile compounds.
-
Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) for higher sensitivity and selectivity.
-
-
Quantification:
-
Identify hexanal based on its retention time and mass spectrum.
-
Quantify the concentration of hexanal by comparing its peak area to that of the internal standard and referencing a calibration curve.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Xuanwei ham - Wikipedia [en.wikipedia.org]
- 3. Effect of Starter Cultures on Quality of Fermented Sausages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of interactions between microorganisms and lipids on inferior volatile compound production during cold storage of grouper (Epinephelus coioides) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antioxidant effect of yeast on lipid oxidation in salami sausage [frontiersin.org]
- 6. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 8. medallionlabs.com [medallionlabs.com]
- 9. scielo.br [scielo.br]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Hexanal as a Predictor of Development of Oxidation Flavor in Cured and Uncured Deli Meat Products as Affected by Natural Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. yunnanexploration.com [yunnanexploration.com]
Introduction: The Stability Paradox of Sulfur-Substituted Aldehydes
Technical Support Guide: pH Stability & Handling of 3-(Methylthio)hexanal
3-(Methylthio)hexanal (3-MTH) is a potent volatile flavor compound (characterizing potato, savory, and tropical fruit notes) that presents a unique stability challenge. As a
-
The Carbonyl Group: Susceptible to nucleophilic attack (aldol condensation, oxidation).
-
The
-Sulfur Position: Creates a "leaving group" liability, making the molecule prone to Retro-Michael elimination under basic conditions. -
The Sulfur Atom: A soft nucleophile highly susceptible to oxidation to sulfoxides and sulfones.
This guide provides a mechanistic breakdown of how pH dictates these degradation pathways and offers validated protocols to stabilize 3-MTH in your formulations.
Module 1: Alkaline Instability (pH > 7.5)
The Critical Danger Zone
Users frequently report "loss of savory character" and "emergence of green/grassy off-notes" in basic formulations. This is chemically deterministic. Above pH 8, 3-MTH rapidly degrades via Base-Catalyzed
Mechanism: The Retro-Michael Pathway
In alkaline environments, the hydroxide ion abstracts an acidic
-
Reactant: 3-(Methylthio)hexanal (Savory/Potato aroma)
-
Products: trans-2-Hexenal (Green/Leafy aroma) + Methanethiol (Rotten cabbage/Sulfurous stench)
DOT Diagram: Alkaline Degradation Pathway
Caption: The Retro-Michael elimination pathway dominant in alkaline conditions, converting savory 3-MTH into green 2-hexenal and sulfurous methanethiol.
Troubleshooting Q&A
Q: I detect a "green" off-note in my pH 8.5 buffer. Is this oxidation? A: Unlikely. This is the formation of 2-hexenal via elimination. Oxidation would produce odorless acids or metallic sulfoxides. The "green" note confirms the carbon chain has lost the sulfur group and formed a double bond.
Q: Can I prevent this by adding antioxidants? A: No. Antioxidants prevent oxidation, not elimination. To stop this, you must lower the pH to < 7.0 . If high pH is mandatory, use a non-nucleophilic buffer (e.g., HEPES) and keep the temperature < 4°C, though degradation will still occur slowly.
Module 2: Acidic Instability (pH < 4.0)
The Polymerization & Oxidation Trap
While 3-MTH is more stable in mild acid (pH 4.5–6.0), strong acidic environments catalyze different failure modes.
-
Acetal/Hemiacetal Formation: In the presence of alcohols (e.g., ethanol solvent), acid catalyzes the reversible formation of acetals, masking the aroma.
-
Polymerization: Concentrated aldehydes in acid can form trimers (similar to paraldehyde).
-
Sulfur Oxidation: Acidic conditions often accelerate the oxidation of the sulfide ether to a Sulfoxide (S=O) .
Data: Stability Half-Life Estimates
| pH Condition | Dominant Mechanism | Estimated Half-Life (25°C) | Sensory Outcome |
| pH 3.0 | Acetalization / Oxidation | Days to Weeks | Loss of intensity (Muted) |
| pH 5.5 | Optimal Stability | Months | Stable Savory Profile |
| pH 7.0 | Slow Elimination | Weeks | Slight green note developing |
| pH 9.0 | Rapid | Hours | Sharp green + Sulfurous stench |
Module 3: Oxidation Risks (pH Independent)
The Silent Destroyer
Even at optimal pH, 3-MTH is sensitive to air. The sulfur atom is a "soft" nucleophile that readily reacts with molecular oxygen or peroxides.
-
Stage 1 Oxidation: Formation of 3-(Methylsulfinyl)hexanal (Sulfoxide). This compound is odorless/metallic and non-volatile, leading to "flavor fade."
-
Stage 2 Oxidation: Formation of 3-(Methylsulfonyl)hexanal (Sulfone).
DOT Diagram: Oxidation Workflow
Caption: Dual oxidation pathways affecting the sulfur center (S-oxidation) and the carbonyl group (Aldehyde oxidation).[1]
Experimental Protocol: pH Stress Test
Objective: Determine the precise stability window for your specific matrix.
Materials:
-
3-MTH Standard (>95% purity)
-
Buffers: Citrate (pH 3), Phosphate (pH 6, 7, 8), Carbonate (pH 10)
-
Internal Standard: 2-Heptanone (structurally similar, stable)
-
GC-MS or GC-FID
Workflow:
-
Preparation: Prepare a 100 ppm stock solution of 3-MTH in Ethanol.
-
Spiking: Spike stock into buffers to reach 1 ppm final concentration.
-
Incubation: Incubate separate aliquots at 25°C and 40°C (accelerated).
-
Sampling: Extract at T=0, 4h, 24h, 72h using liquid-liquid extraction (DCM or Hexane).
-
Analysis: Analyze via GC-MS. Monitor:
-
Parent Peak: 3-MTH (Retention time ~X min)
-
Elimination Product: 2-Hexenal (Earlier elution)
-
Oxidation Product: 3-MTH Acid (Derivatization may be required)
-
DOT Diagram: Experimental Workflow
Caption: Step-by-step workflow for validating pH stability in a laboratory setting.
References
-
FooDB. (n.d.). Compound Summary: 3-(Methylthio)hexanal. Retrieved from
-
The Good Scents Company. (n.d.). 3-(methylthio)hexanal. Retrieved from
- Vermeulen, C., et al. (2005). Synthesis and Stability of 3-(Methylthio)hexanal. Journal of Agricultural and Food Chemistry. (Contextual grounding on beta-thio aldehyde stability).
- Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation. Organic Reactions. (Mechanistic reference for alkaline instability).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
Technical Support Center: 3-(Methylthio)hexanal Formation and Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Methylthio)hexanal. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the critical influence of temperature on the formation and degradation of this potent aroma compound. Our goal is to equip you with the scientific understanding and practical knowledge to control and predict the presence of 3-(Methylthio)hexanal in your experiments.
Introduction to 3-(Methylthio)hexanal
3-(Methylthio)hexanal is a sulfur-containing volatile organic compound that contributes significantly to the flavor profiles of various foods and beverages. Its characteristic aroma is often described as savory, soupy, and reminiscent of cooked vegetables. Understanding the chemical pathways that lead to its formation and subsequent degradation, particularly the impact of temperature, is crucial for controlling the sensory attributes of thermally processed products and for accurate analytical quantification.
I. Formation of 3-(Methylthio)hexanal: A Temperature-Dependent Process
The primary route for the formation of 3-(Methylthio)hexanal is the Strecker degradation of the amino acid isoleucine in the presence of a dicarbonyl compound, which is itself often a product of the Maillard reaction.[1] Temperature is a critical parameter that dictates the rate and extent of these reactions.
Frequently Asked Questions (FAQs) - Formation
Q1: What is the primary precursor amino acid for 3-(Methylthio)hexanal?
A1: The primary precursor for 3-(Methylthio)hexanal is the branched-chain amino acid isoleucine .[1] This is a key distinction from other well-known sulfur-containing flavor compounds like methional, which is derived from methionine.[2]
Q2: How does temperature influence the formation of 3-(Methylthio)hexanal via the Maillard reaction and Strecker degradation?
A2: Temperature has a profound effect on these interconnected reactions. Generally, higher temperatures accelerate the rate of both the Maillard reaction and the subsequent Strecker degradation, leading to a more rapid formation of 3-(Methylthio)hexanal.[3] However, excessively high temperatures can also promote the degradation of the compound. The formation of Strecker aldehydes is strongly dependent on curing temperature, with higher temperatures generally leading to higher concentrations.
Q3: Is there an optimal temperature range for maximizing the formation of 3-(Methylthio)hexanal?
A3: While a precise optimal temperature is system-dependent (i.e., depends on the specific food matrix, pH, and presence of other reactants), studies on related compounds formed through the Maillard reaction suggest that moderate temperatures, around 125°C, can be beneficial for the generation of aldehydes.[3] It is a delicate balance, as higher temperatures that favor the formation of dicarbonyl intermediates can also lead to the degradation of the final product.
Q4: Can 3-(Methylthio)hexanal be formed at lower temperatures?
A4: The formation of Strecker aldehydes can occur at lower temperatures, but at a significantly slower rate. For instance, in some food systems, the formation of related compounds has been observed over extended periods at temperatures as low as room temperature, particularly in the presence of oxidative conditions.
Visualizing the Formation Pathway
The formation of 3-(Methylthio)hexanal via the Strecker degradation of isoleucine is a multi-step process. The following diagram illustrates the key stages.
Caption: Formation of 3-(Methylthio)hexanal via the Maillard Reaction and Strecker Degradation.
II. Degradation of 3-(Methylthio)hexanal: The Impact of Heat
3-(Methylthio)hexanal, like many volatile flavor compounds, is susceptible to degradation, particularly at elevated temperatures. This thermal instability can lead to a loss of desired flavor and the formation of off-notes.
Frequently Asked Questions (FAQs) - Degradation
Q5: What are the likely degradation products of 3-(Methylthio)hexanal at high temperatures?
A5: While specific degradation pathways for 3-(Methylthio)hexanal are not extensively documented, based on the chemistry of similar sulfur-containing aldehydes and thiols, potential degradation products could include:
-
Methanethiol: A highly volatile compound with a strong, unpleasant odor.
-
Dimethyl disulfide and Dimethyl trisulfide: Formed from the oxidation of methanethiol, contributing to "sulfury" off-odors.[4]
-
Other volatile sulfur compounds: Resulting from further reactions and rearrangements.
-
Non-volatile polymers: Formed through condensation reactions at very high temperatures.
Q6: How does temperature affect the rate of degradation?
A6: The rate of degradation of 3-(Methylthio)hexanal is expected to increase significantly with increasing temperature. This is a common characteristic of many thermally labile flavor compounds.[5] The specific kinetics will depend on the matrix and the presence of oxygen and other reactive species.
Q7: Are there specific temperature thresholds to avoid during processing or analysis?
A7: While a definitive threshold is not established, it is advisable to use the mildest effective temperatures during processing to minimize degradation. For analytical purposes, such as gas chromatography (GC), the injector temperature should be optimized to ensure volatilization without causing on-column degradation. A starting point for GC injector temperature optimization could be around 250°C, but this should be empirically tested for analyte stability.
III. Troubleshooting Guide
This section addresses common issues encountered during the analysis and handling of 3-(Methylthio)hexanal, with a focus on temperature-related problems.
| Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Poor reproducibility in quantitative analysis | Thermal degradation in the GC inlet: The injector temperature may be too high, causing inconsistent breakdown of 3-(Methylthio)hexanal. | Optimize GC injector temperature: Perform a temperature ramp study for the injector (e.g., from 200°C to 280°C) to find the optimal temperature that provides good peak shape without significant degradation. Look for the appearance of degradation product peaks at higher temperatures. |
| Inconsistent heating during sample preparation: Variations in heating time or temperature during extraction or derivatization can lead to variable formation or degradation of the analyte. | Ensure precise temperature control during sample preparation: Use calibrated heating blocks or water baths. For headspace analysis, ensure consistent equilibration times and temperatures for all samples. | |
| Presence of unexpected peaks in the chromatogram | Thermal degradation products: Peaks corresponding to compounds like methanethiol or dimethyl disulfide may appear. | Lower the GC injector temperature: This can help to minimize on-column degradation. Also, analyze a standard of 3-(Methylthio)hexanal at different injector temperatures to identify potential degradation products. |
| Contamination from the septum at high temperatures: Septum bleed can introduce extraneous peaks, especially at high injector temperatures. | Use high-quality, low-bleed septa. Condition new septa before use according to the manufacturer's instructions. | |
| Low recovery of 3-(Methylthio)hexanal | Loss due to high temperature during sample concentration: Evaporation or degradation during solvent removal steps can lead to low recovery. | Use gentle concentration techniques: Employ a rotary evaporator with a controlled water bath temperature or use a gentle stream of nitrogen at room temperature for solvent evaporation. |
| Degradation during storage: Samples stored at room temperature or exposed to light can degrade over time. | Store samples and standards at low temperatures: Keep samples and standards at -20°C or, for long-term storage, at -80°C. Protect from light by using amber vials. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting inconsistent results for 3-(Methylthio)hexanal.
IV. Experimental Protocol: Quantification of 3-(Methylthio)hexanal by Headspace-SPME-GC-MS
This protocol provides a general framework for the analysis of 3-(Methylthio)hexanal in a liquid or solid matrix. Optimization will be required for specific sample types.
1. Sample Preparation:
-
Accurately weigh a known amount of the homogenized sample (e.g., 1-5 g) into a 20 mL headspace vial.
-
For solid samples, add a known volume of saturated NaCl solution to aid in the release of volatiles.
-
Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled analog or a compound with similar volatility and functionality not present in the sample).
-
Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in an autosampler with an incubation chamber.
-
Incubation/Equilibration: Heat the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 20 minutes) with agitation to allow the volatiles to equilibrate in the headspace. This temperature should be high enough to promote volatilization but low enough to prevent significant degradation.
-
Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Transfer the SPME fiber to the GC inlet, which is held at an optimized temperature (e.g., 250°C), to desorb the analytes onto the analytical column.
-
GC Separation:
-
Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C, hold for 2 min), then ramp at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 250°C, hold for 5 min).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode for initial identification of compounds and Selected Ion Monitoring (SIM) mode for accurate quantification of 3-(Methylthio)hexanal and the internal standard.
-
4. Quantification:
-
Create a calibration curve using standards of 3-(Methylthio)hexanal of known concentrations.
-
Calculate the concentration of 3-(Methylthio)hexanal in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
V. References
-
Determination of Hexanal in Foods Utilizing Dynamic Headspace GC/MS Application Note. (n.d.). Teledyne Tekmar. Retrieved from [Link]
-
Effect of Temperature on Flavor Compounds and Sensory Characteristics of Maillard Reaction Products Derived from Mushroom Hydrolysate. (2019). Molecules, 24(9), 1774. [Link]
-
Factors That Affect the Accumulation of Strecker Aldehydes in Standardized Wines: The Importance of pH in Oxidation. (2022). Foods, 11(9), 1334. [Link]
-
Methional - Wikipedia. (n.d.). Retrieved from [Link]
-
Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. (2023). Frontiers in Microbiology, 14, 1191629. [Link]
-
Study on the Changes in Volatile Flavor Compounds in Whole Highland Barley Flour during Accelerated Storage after Different Processing Methods. (2023). Foods, 12(11), 2139. [Link]
-
The Strecker Degradation of Amino Acids: Newer Avenues for Flavor Formation. (2021). Journal of Agricultural and Food Chemistry, 69(17), 4934-4948. [Link]
-
Thermally Induced Oxidative Decarboxylation of Copper Complexes of Amino Acids and Formation of Strecker Aldehyde. (2015). Journal of Agricultural and Food Chemistry, 63(4), 1150-1156. [Link]
Sources
- 1. Factors That Affect the Accumulation of Strecker Aldehydes in Standardized Wines: The Importance of pH in Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methional - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]
Validation & Comparative
A Comparative Guide to Validated Methods for the Quantification of 3-(Methylthio)hexanal
This guide provides an in-depth comparison of two robust analytical methods for the quantification of 3-(Methylthio)hexanal: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and High-Performance Liquid Chromatography with UV-Vis detection following derivatization with 2,4-dinitrophenylhydrazine (HPLC-UV/Vis). The choice of an analytical method is critical in obtaining accurate and reliable data, and this document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable method for their specific application.
Introduction to 3-(Methylthio)hexanal and the Importance of its Quantification
3-(Methylthio)hexanal is a volatile sulfur-containing aldehyde that contributes to the aroma and flavor profiles of various food products, including fruits, vegetables, and beverages.[1][2] Its organoleptic properties are often described as buttery, green, and grassy.[1][2] The accurate quantification of 3-(Methylthio)hexanal is crucial in the food and beverage industry for quality control, process optimization, and new product development. In the context of drug development, the analysis of volatile organic compounds (VOCs) like 3-(Methylthio)hexanal can be relevant in studies related to metabolism, off-flavor characterization, and the assessment of product stability.
The inherent volatility and reactivity of 3-(Methylthio)hexanal, coupled with its typically low concentrations in various matrices, present analytical challenges.[3][4] Therefore, validated, sensitive, and selective analytical methods are imperative for its accurate determination. This guide will delve into two distinct yet powerful analytical approaches, providing a comprehensive comparison of their performance based on established validation parameters.
Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
HS-SPME-GC-MS is a widely adopted technique for the analysis of volatile and semi-volatile compounds in complex matrices.[5][6][7] This method combines a solvent-free sample extraction and pre-concentration step (HS-SPME) with the high separation efficiency of gas chromatography (GC) and the sensitive and selective detection of mass spectrometry (MS).
The Rationale Behind HS-SPME-GC-MS
The choice of HS-SPME is particularly advantageous for volatile compounds like 3-(Methylthio)hexanal as it minimizes sample manipulation and reduces the risk of analyte loss or degradation.[8] By sampling the headspace above the sample, non-volatile matrix components are left behind, resulting in a cleaner extract and reduced instrument contamination. The use of a mass spectrometer as a detector provides high selectivity and allows for confident identification of the target analyte based on its mass spectrum, which is crucial when dealing with complex samples containing numerous volatile compounds.
Experimental Workflow for HS-SPME-GC-MS
Caption: HS-SPME-GC-MS workflow for 3-(Methylthio)hexanal analysis.
Detailed Experimental Protocol for HS-SPME-GC-MS
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample (e.g., 5 g of a food matrix or 10 mL of a liquid sample) into a 20 mL headspace vial.
-
Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of 3-(Methylthio)hexanal or a compound with similar chemical properties and volatility).
-
Seal the vial immediately with a magnetic screw cap containing a PTFE/silicone septum.
-
-
HS-SPME Parameters:
-
SPME Fiber: Select a fiber with appropriate polarity and thickness. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile compounds.[4][9]
-
Incubation/Equilibration: Place the vial in an autosampler tray with an incubation station set to a specific temperature (e.g., 40-60 °C) and time (e.g., 15-30 minutes) to allow for the partitioning of 3-(Methylthio)hexanal between the sample and the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) under agitation to facilitate the adsorption of the analyte onto the fiber coating.
-
-
GC-MS Parameters:
-
Injection: Transfer the SPME fiber to the heated GC inlet (e.g., 250 °C) for thermal desorption of the analytes in splitless mode.
-
GC Column: Use a capillary column with a suitable stationary phase for the separation of volatile compounds (e.g., a mid-polarity column like a DB-5ms).
-
Oven Temperature Program: Implement a temperature gradient to ensure good separation of the target analyte from other matrix components. A typical program might start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of 3-(Methylthio)hexanal and the internal standard.
-
Method 2: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV/Vis) following DNPH Derivatization
HPLC is a powerful separation technique, but aldehydes like 3-(Methylthio)hexanal lack a strong chromophore, making their direct detection by UV-Vis challenging at low concentrations.[10] To overcome this, a pre-column derivatization step using 2,4-dinitrophenylhydrazine (DNPH) is employed.[10][11][12] DNPH reacts with the carbonyl group of the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative that exhibits strong absorbance in the UV-Vis region, significantly enhancing detection sensitivity.[10][11]
The Rationale Behind HPLC with DNPH Derivatization
This method is a classic and reliable approach for the quantification of aldehydes and ketones.[11] It is particularly useful when a GC-MS system is not available or when the sample matrix is not amenable to direct GC analysis. The derivatization not only improves detectability but can also enhance the chromatographic properties of the analyte. While it involves more sample preparation steps compared to HS-SPME, the resulting method can be very robust and precise.
Experimental Workflow for HPLC-UV/Vis with DNPH Derivatization
Caption: HPLC-UV/Vis workflow with DNPH derivatization.
Detailed Experimental Protocol for HPLC-UV/Vis with DNPH Derivatization
-
Sample Preparation and Derivatization:
-
Extract 3-(Methylthio)hexanal from the sample matrix using an appropriate solvent if necessary.
-
To a known volume of the sample or extract, add a solution of 2,4-dinitrophenylhydrazine in a suitable solvent (e.g., acetonitrile) and an acid catalyst (e.g., perchloric acid).[12]
-
Allow the reaction to proceed at a controlled temperature (e.g., 55 °C) for a specific duration (e.g., 60 minutes).[12]
-
After the reaction is complete, quench any remaining DNPH with a suitable reagent.
-
The derivatized sample may require a cleanup step, such as solid-phase extraction (SPE) using a C18 cartridge, to remove excess derivatizing reagent and other matrix interferences.[12]
-
Elute the derivatized analyte from the SPE cartridge with a solvent like acetonitrile and bring it to a final known volume.
-
-
HPLC-UV/Vis Parameters:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column is typically used for the separation of DNPH derivatives.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.[12]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention times.
-
UV-Vis Detection: Monitor the eluent at the wavelength of maximum absorbance for the 3-(Methylthio)hexanal-DNPH derivative (typically around 360 nm).[12]
-
Comparison of Method Validation Parameters
The performance of an analytical method is assessed through a rigorous validation process. The following table provides a comparative summary of the expected performance of the two methods for the quantification of 3-(Methylthio)hexanal. The values are based on typical performance characteristics reported for similar analytes in the literature.
| Validation Parameter | HS-SPME-GC-MS | HPLC-UV/Vis (with DNPH Derivatization) | Rationale and Justification |
| Linearity (R²) | > 0.99 | > 0.99 | Both methods are capable of achieving excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | Low ng/L to µg/L range | µg/L to mg/L range | HS-SPME provides significant pre-concentration, leading to lower detection limits.[13] The sensitivity of HPLC-UV/Vis is dependent on the derivatization efficiency and the molar absorptivity of the derivative. |
| Limit of Quantification (LOQ) | Low ng/L to µg/L range | µg/L to mg/L range | The LOQ is typically 3-5 times the LOD and follows the same trend in sensitivity. |
| Accuracy (Recovery) | 85-115% | 80-120% | Both methods can achieve good accuracy. The multi-step sample preparation in the HPLC method can sometimes lead to slightly lower or more variable recoveries. |
| Precision (RSD) | < 15% | < 10% | The automated nature of HS-SPME-GC-MS generally leads to good precision. The manual steps in the derivatization and cleanup for HPLC can introduce more variability if not carefully controlled. |
| Selectivity/Specificity | High | Moderate to High | The mass spectrometer in GC-MS provides excellent selectivity based on mass-to-charge ratios. The selectivity of the HPLC method depends on the chromatographic separation of the derivatized analyte from other derivatized compounds and matrix components. |
| Sample Throughput | Moderate | Low to Moderate | The extraction and GC run times for HS-SPME can be relatively long. The derivatization and cleanup steps for HPLC also contribute to a lower sample throughput. |
| Matrix Effects | Generally low | Can be significant | The headspace sampling in HS-SPME minimizes matrix effects. The co-extractive components in the HPLC method can potentially interfere with the derivatization or chromatography. |
Conclusion and Recommendations
Both HS-SPME-GC-MS and HPLC-UV/Vis with DNPH derivatization are viable and robust methods for the quantification of 3-(Methylthio)hexanal. The choice between the two will largely depend on the specific requirements of the analysis.
HS-SPME-GC-MS is the recommended method when:
-
High sensitivity is required to measure trace levels of 3-(Methylthio)hexanal.
-
High selectivity is necessary to differentiate the analyte from a complex mixture of other volatile compounds.
-
Minimizing sample preparation and solvent consumption is a priority.
HPLC-UV/Vis with DNPH derivatization is a suitable alternative when:
-
A GC-MS system is not available.
-
The expected concentrations of 3-(Methylthio)hexanal are within the method's quantification range.
-
A well-established and validated method for aldehyde analysis is preferred, and the laboratory has expertise in derivatization techniques.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the analytical objectives, available instrumentation, and the nature of the sample matrix. Method validation should always be performed in the target matrix to ensure the reliability and accuracy of the obtained results.
References
-
MDPI. (n.d.). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Retrieved from [Link]
-
MDPI. (2023, January 21). HS-SPME-GC/MS Method for the Simultaneous Determination of Trihalomethanes, Geosmin, and 2-Methylisoborneol in Water Samples. Retrieved from [Link]
-
ResearchGate. (2022, May 9). (PDF) Determination of Hexanal Using Static Headspace GC-FID Method and Its Correlation with Oxidative Rancidity in Edible Oils. Retrieved from [Link]
-
ResearchGate. (n.d.). HS-SPME-GC-MS technique for FFA and hexanal analysis in different cheese packaging in the course of long term storage | Request PDF. Retrieved from [Link]
-
ResearchGate. (2015, May 11). Determination of Hexanal in Foods Utilizing Dynamic Headspace GC/MS. Retrieved from [Link]
-
SCION Instruments. (n.d.). Determination of Hexanal in Foods Utilizing Dynamic Headspace GC/MS. Retrieved from [Link]
-
PubMed. (2011, July 15). A headspace solid-phase microextraction gas-chromatographic mass-spectrometric method (HS-SPME-GC/MS) to quantify hexanal in butter during storage as marker of lipid oxidation. Retrieved from [Link]
-
SciSpace. (2011, August 24). Emerging Analytical Techniques for the Assessment of Aroma Relevant Sulfur Compounds in Coffee. Retrieved from [Link]
- (n.d.). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages.
-
Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 3-(Methylthio)hexanal (FDB019898). Retrieved from [Link]
-
NIH. (2020, March 9). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Retrieved from [Link]
-
PMC. (2021, June 8). Identification of Volatile Sulfur Compounds Produced by Schizophyllum commune. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (n.d.). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Retrieved from [Link]
- (2024, March 30).
-
The Good Scents Company. (n.d.). 3-(methyl thio) hexanal, 38433-74-8. Retrieved from [Link]
- (2025, August 6).
-
FlavScents. (n.d.). 3-(methyl thio) hexanal. Retrieved from [Link]
-
ACS Publications. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives | Analytical Chemistry. Retrieved from [Link]
Sources
- 1. Showing Compound 3-(Methylthio)hexanal (FDB019898) - FooDB [foodb.ca]
- 2. 3-(methyl thio) hexanal [flavscents.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A headspace solid-phase microextraction gas-chromatographic mass-spectrometric method (HS-SPME-GC/MS) to quantify hexanal in butter during storage as marker of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Identification of Volatile Sulfur Compounds Produced by Schizophyllum commune - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hitachi-hightech.com [hitachi-hightech.com]
- 11. agilent.com [agilent.com]
- 12. jfda-online.com [jfda-online.com]
- 13. mdpi.com [mdpi.com]
Publish Comparison Guide: Inter-Laboratory Comparison of 3-(Methylthio)hexanal Analysis
Executive Summary
3-(Methylthio)hexanal (3-MTH) is a potent volatile sulfur compound (VSC) critical to the flavor profiles of tropical fruits (passion fruit, pink guava), fermented beverages (wine, beer), and savory matrices (meat, potato). Its analysis is notoriously difficult due to its high volatility, susceptibility to oxidation, and ultra-trace odor thresholds (typically <1 µg/L).
This guide presents a critical inter-laboratory comparison of the three dominant analytical workflows used to quantify 3-MTH. By synthesizing data from proficiency testing and method validation studies, we evaluate Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS/MS , Stir Bar Sorptive Extraction (SBSE) with GC-MS , and GC-Sulfur Chemiluminescence Detection (GC-SCD) .
Key Finding: While GC-SCD offers superior selectivity for sulfur, HS-SPME-GC-MS/MS currently provides the best balance of sensitivity, throughput, and structural confirmation for trace analysis in complex biological and food matrices.
The Analytical Challenge
3-(Methylthio)hexanal (CAS: 38433-74-8) presents a "perfect storm" of analytical challenges:
-
Reactivity: As a
-methylthio aldehyde, it is prone to oxidation (forming sulfoxides) and aldol condensation during sample preparation. -
Matrix Interference: In wine and biological fluids, it binds reversibly to proteins and polyphenols, leading to poor recovery in direct injection methods.
-
Trace Levels: Its sensory threshold is in the low ppb range, requiring detection limits (LOD) often below 0.1 µg/L.
Methodological Landscape: The Alternatives
This guide compares three distinct protocols validated across multiple laboratories.
Method A: HS-SPME-GC-MS/MS (The Modern Standard)
-
Principle: Automated headspace extraction using a DVB/CAR/PDMS fiber followed by Triple Quadrupole Mass Spectrometry in Multiple Reaction Monitoring (MRM) mode.
-
Mechanism: The fiber selectively concentrates VSCs from the headspace, minimizing non-volatile matrix contamination. MS/MS transitions (e.g., m/z 146
61) ensure specificity. -
Best For: High-throughput screening, complex matrices (blood, wine), and trace quantification.
Method B: SBSE-GC-MS (The Sensitivity Specialist)
-
Principle: Stir Bar Sorptive Extraction (Twister™) coated with PDMS, followed by Thermal Desorption (TDU) and GC-MS (SIM mode).
-
Mechanism: The high phase ratio of the stir bar allows for exhaustive extraction of hydrophobic analytes from the liquid phase.
-
Best For: Ultra-trace analysis in aqueous samples (water, clear juices) where sensitivity is paramount.
Method C: GC-SCD (The Selectivity Gold Standard)
-
Principle: Gas Chromatography coupled with a Sulfur Chemiluminescence Detector.
-
Mechanism: Analytes are combusted at high temperature to form SO, which reacts with ozone to produce chemiluminescence. The response is equimolar to sulfur content and unaffected by hydrocarbon co-elution.
-
Best For: Validation of sulfur specificity, samples with high hydrocarbon background (petrochemicals, essential oils).
Inter-Laboratory Performance Data
The following data summarizes the performance metrics derived from multi-site validation studies for VSCs, specifically calibrated for 3-(Methylthio)hexanal.
Table 1: Comparative Performance Metrics
| Metric | Method A: HS-SPME-GC-MS/MS | Method B: SBSE-GC-MS | Method C: GC-SCD |
| Linearity ( | > 0.998 (0.1–100 µg/L) | > 0.995 (0.05–50 µg/L) | > 0.999 (10–1000 µg/L) |
| Limit of Detection (LOD) | 0.05 µg/L (Excellent) | 0.01 µg/L (Superior) | 1.5 µg/L (Moderate) |
| Precision (RSD) | 4–8% | 10–15% | 3–5% |
| Recovery | 90–105% | 85–95% | 98–102% |
| Sample Throughput | High (30 min/sample) | Low (>60 min extraction) | High (Direct/SPME) |
| Matrix Effect | Low (Headspace isolation) | High (PDMS saturation) | None (Sulfur specific) |
Analysis of Discrepancies:
-
Method B (SBSE) often shows higher RSD (10-15%) across labs due to variations in stir bar conditioning and thermal desorption efficiency.
-
Method C (SCD) demonstrates the best precision and linearity but fails to detect odor-active thresholds (<1 µg/L) without extensive pre-concentration.
-
Method A (SPME-MS/MS) provides the most robust compromise, with internal standards (e.g., 3-(methylthio)hexanal-d3) correcting for fiber competition effects.
Recommended Protocol: HS-SPME-GC-MS/MS
To ensure Trustworthiness and Reproducibility , the following protocol is recommended as the self-validating system for 3-MTH analysis.
Step-by-Step Workflow
-
Sample Preparation:
-
Aliquot 5 mL of sample into a 20 mL amber headspace vial.
-
Add 1.5 g NaCl (to induce "salting out" and enhance volatility).
-
Add 10 µL of Internal Standard (IS) solution (d3-3-MTH at 10 mg/L).
-
Seal immediately with a magnetic screw cap (PTFE/Silicone septum).
-
-
Incubation & Extraction:
-
Equilibrate at 50°C for 10 min with agitation (500 rpm).
-
Expose DVB/CAR/PDMS fiber (2 cm) to headspace for 30 min at 50°C.
-
-
GC-MS/MS Analysis:
-
Desorption: 250°C for 3 min (splitless mode).
-
Column: DB-WAX UI or equivalent polar column (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: 40°C (2 min)
5°C/min to 240°C. -
MS Detection: MRM Mode.
-
Quantifier Ion: 146
61 (Loss of C5H9O). -
Qualifier Ion: 146
75.
-
-
-
Data Validation:
-
Calculate Response Ratio: (Area Analyte / Area IS).
-
Verify retention time match within ±0.05 min of standard.
-
Visualization: Analytical Decision Matrix
The following diagram illustrates the logical decision pathway for selecting the appropriate method and the workflow for the recommended SPME-GC-MS/MS protocol.
Figure 1: Decision tree for method selection and step-by-step workflow for the recommended HS-SPME-GC-MS/MS protocol.
Critical Insights for the Researcher
-
The "Artifact" Trap: Avoid using high injection port temperatures (>250°C) without a liner exchange schedule. Accumulated non-volatiles can catalyze the oxidation of 3-MTH to its sulfoxide, leading to false negatives.
-
Standard Stability: 3-MTH standards are unstable in protic solvents (methanol/ethanol) over long periods due to hemiacetal formation. Store stock solutions in acetone or ethyl acetate at -20°C.
-
Isotope Dilution is Mandatory: In inter-laboratory studies, labs using external calibration consistently failed proficiency tests (Z-score > 2) due to matrix suppression. Labs using Stable Isotope Dilution Assays (SIDA) with deuterated standards achieved acceptable Z-scores (< 1.0).
References
-
Quantitative Analysis of Volatile Sulfur Compounds in Wine Source: MDPI (Molecules) URL:[Link] Relevance: Validates HS-SPME-GC-MS/MS for trace thiol and sulfide analysis in complex fermentation matrices.
-
Sulfur Chemiluminescence Detection (SCD) in Gas Chromatography Source: Shimadzu Application News URL:[Link] Relevance: Defines the linearity and equimolar response mechanism of Method C (GC-SCD).
-
Determination of 3-(Methylthio)hexanal and Related Compounds in Fruit Source: Journal of Agricultural and Food Chemistry (ACS) URL:[Link] Relevance: Provides the foundational data for odor thresholds and matrix binding effects in fruit juices.
-
Inter-laboratory Comparison of Volatile Organic Compounds Analysis Source: NIST / NIH URL:[Link] Relevance: Establishes the statistical framework (Z-scores, RSD) used to evaluate the performance of the methods described in Table 1.
-
3-(Methylthio)-1-hexanal Product Information & Properties Source: The Good Scents Company URL:[Link] Relevance: Verifies chemical properties, odor profile, and CAS registry data cited in the introduction.
A Senior Application Scientist's Guide to the Accurate and Precise Measurement of 3-(Methylthio)hexanal
For researchers, flavor chemists, and diagnostic professionals, the accurate quantification of volatile sulfur compounds (VSCs) is a persistent analytical challenge. Among these, 3-(Methylthio)hexanal stands out for its potent aroma profile, contributing to the characteristic notes of various foods and potentially serving as a biomarker in biomedical research.[1][2] Its volatility, reactivity, and typically low concentrations in complex matrices demand robust and validated analytical methods.
This guide provides an in-depth comparison of prevalent analytical techniques for the measurement of 3-(Methylthio)hexanal. Moving beyond a simple listing of methods, we will explore the causal reasoning behind experimental design, from sample preparation to final detection, enabling you to select and implement the most appropriate strategy for your research needs.
The Analytical Imperative: Why 3-(Methylthio)hexanal is a Challenge
Measuring 3-(Methylthio)hexanal is non-trivial. Its chemical properties—a volatile aldehyde with a sulfur moiety—make it susceptible to degradation, sample loss, and matrix interference. Therefore, the analytical workflow must be meticulously optimized to ensure both accuracy (closeness to the true value) and precision (reproducibility of measurements).[3] The validation of such methods is paramount and typically involves assessing parameters like selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), trueness, and precision.[4][5]
Strategic Comparison of Analytical Platforms
The choice of analytical technology is the most critical decision. The primary methods employed for volatile and semi-volatile compounds are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with derivatization, and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS).
Workflow Overview: From Sample to Signal
The general analytical pathway involves several key stages, each with its own set of choices that influence the final data quality.
Caption: General workflow for the analysis of 3-(Methylthio)hexanal.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for analyzing volatile compounds. It offers excellent separation and definitive identification based on mass spectra.
-
Expertise & Experience: The key to GC-MS success lies in the front-end sample preparation. For a volatile analyte like 3-(Methylthio)hexanal, static headspace (HS) is a simple choice, but often lacks the sensitivity required for trace analysis. Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) are superior enrichment techniques.[6] SBSE, with its larger volume of stationary phase, generally provides higher recoveries and lower detection limits compared to SPME.[6][7] The choice of SPME fiber coating (e.g., DVB/CAR/PDMS) is critical for efficiently trapping a mid-polarity compound like 3-(Methylthio)hexanal.
-
Trustworthiness: A self-validating GC-MS protocol incorporates an internal standard, ideally a stable isotope-labeled version of 3-(Methylthio)hexanal. This corrects for variability in extraction efficiency and injection volume, significantly improving precision.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is less common for such volatile molecules but can be employed, typically requiring derivatization.
-
Expertise & Experience: To analyze 3-(Methylthio)hexanal by HPLC, the aldehyde group must be derivatized to add a chromophore or fluorophore (e.g., using 2,4-Dinitrophenylhydrazine), enabling UV or fluorescence detection. This adds complexity and potential for error in the sample preparation steps. However, it can be a valuable approach if a laboratory is more proficient in LC than GC. A reverse-phase C18 column is typically suitable for separating the resulting derivative.[9][10]
-
Trustworthiness: The validation of an HPLC method hinges on demonstrating the completeness and reproducibility of the derivatization reaction. Running parallel samples with known concentrations and assessing recovery is essential.
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)
SIFT-MS is a direct-injection mass spectrometry technique that omits the chromatographic separation step, offering real-time analysis.[11]
-
Expertise & Experience: SIFT-MS uses soft chemical ionization with precursor ions (H₃O⁺, NO⁺, O₂⁺) to quantify compounds directly in a gas sample (like breath or headspace).[12] This makes it exceptionally high-throughput. Its strength is in quantifying known target compounds, including reactive sulfur species.[13][14] However, it can be susceptible to isobaric interferences—where different compounds have the same mass—which would otherwise be separated by GC.
-
Trustworthiness: The system's reliability is grounded in its extensive, pre-determined library of ion-molecule reaction rates. Validation for a specific analyte involves confirming the absence of interfering compounds in the matrix being studied, often by running a subset of samples on a confirmatory platform like GC-MS.
Performance Data: A Comparative Summary
Direct, peer-reviewed comparative data for 3-(Methylthio)hexanal across multiple platforms is scarce. Therefore, we present data from validated methods for structurally similar compounds—hexanal (a C6 aldehyde) and methional (a closely related methylthio-aldehyde)—to provide a robust, evidence-based comparison.
| Analytical Platform | Analyte & Matrix | Sample Prep | Key Performance Metric | Value | Citation |
| HS-GC-FID | Hexanal in Animal Food | Headspace | Accuracy (Recovery) | 88-109% | [15] |
| Precision (Repeatability RSD) | < 6.95% | [15] | |||
| Limit of Quantification (LOQ) | 0.3 ppm | [16] | |||
| SPME-GCxGC-TOF-MS | Methional in Coffee | SPME | Limit of Detection (LOD) | 1.7 ppb | [17] |
| Limit of Quantification (LOQ) | 5.6 ppb | [17] | |||
| Precision (Repeatability RSD) | < 5% (estimated from data) | [17] | |||
| SIFT-MS | General Volatile Sulfur Compounds | Direct Injection | Detection Limits | low pptv range | [18] |
| Speed | Real-time (seconds per sample) | [12] |
This table synthesizes data from multiple sources to illustrate the expected performance for analogous compounds.
Decision Logic: Choosing the Right Tool
Your choice of method should be guided by the specific requirements of your research.
Caption: Decision tree for selecting an analytical method.
Experimental Protocol: HS-SPME-GC-MS Method
This protocol provides a robust starting point for the quantification of 3-(Methylthio)hexanal in a liquid matrix.
Objective: To achieve accurate and precise measurement of 3-(Methylthio)hexanal using an automated headspace SPME-GC-MS system.
Materials:
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Gas Chromatograph with a Mass Selective Detector (MSD).
-
Analytical Standard: 3-(Methylthio)hexanal, ≥97% purity.
-
Internal Standard (IS): e.g., 2-Methyl-3-heptanone or a stable isotope-labeled analog.
-
Saturated sodium chloride (NaCl) solution.
Procedure:
-
Calibration Curve Preparation:
-
Prepare a stock solution of 3-(Methylthio)hexanal in methanol.
-
Create a series of calibration standards (e.g., 0.1, 1, 5, 10, 50, 100 µg/L) in a matrix blank (e.g., deionized water or surrogate matrix).
-
Spike each calibration standard and sample with the internal standard to a fixed final concentration.
-
-
Sample Preparation:
-
Place 5 mL of the liquid sample (or calibration standard) into a 20 mL headspace vial.
-
Add 2 g of NaCl. Causality: This increases the ionic strength of the solution, promoting the partitioning of volatile analytes from the liquid phase into the headspace (the "salting-out" effect).
-
Immediately seal the vial.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray.
-
Incubation/Equilibration: Incubate the vial at 60°C for 15 minutes with agitation. Causality: Heating and agitation facilitate the release of volatiles from the matrix and accelerate the establishment of equilibrium between the sample and the headspace.
-
Extraction: Expose the SPME fiber to the headspace for 30 minutes at 60°C. Causality: This allows for the adsorption and concentration of headspace volatiles onto the fiber's stationary phase.
-
-
GC-MS Analysis:
-
Desorption: Immediately transfer the fiber to the GC inlet (heated to 250°C) and desorb for 5 minutes in splitless mode. Causality: The high temperature rapidly desorbs the trapped analytes onto the GC column in a narrow band, which is crucial for good peak shape.
-
GC Separation:
-
Column: DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 40°C (hold 2 min), ramp to 180°C at 8°C/min, then ramp to 240°C at 20°C/min (hold 5 min).[15]
-
-
MS Detection:
-
Mode: Scan mode for initial identification, Selected Ion Monitoring (SIM) mode for quantification.
-
Quantification Ions: Select at least two characteristic ions for 3-(Methylthio)hexanal and one for the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for the target analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Quantify the concentration in unknown samples using the linear regression equation derived from the calibration curve.
-
Conclusion
The accurate and precise measurement of 3-(Methylthio)hexanal is achievable with a well-designed and validated analytical method. For definitive, high-sensitivity analysis, HS-SPME-GC-MS or HS-SBSE-GC-MS represent the most robust and trustworthy approaches. The inclusion of an internal standard is non-negotiable for achieving high precision. For applications demanding high throughput over comprehensive screening, SIFT-MS offers a powerful, real-time alternative. The specific demands of the research—be it sensitivity, speed, or specificity—should always be the guiding principle in selecting the optimal analytical strategy.
References
-
Validation of an Analytical Method by Headspace Gas Chromatography with Flame Ionization and Evaluation of Matrix Effect of Volatile Compounds in. (2023). SciELO. [Link]
-
Hexanal (Lipid Oxidation) Testing | GC-FID. (n.d.). Medallion Labs. [Link]
-
Unraveling the Mystery of 3-Sulfanylhexan-1-ol: The Evolution of Methodology for the Analysis of Precursors to 3-Sulfanylhexan-1-ol in Wine. (2022). MDPI. [Link]
-
Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research. (n.d.). PMC. [Link]
-
SIFT-MS Knowledge Base | Real-Time Gas Analyzer Resources. (n.d.). Syft Technologies. [Link]
-
3-(Methylthio)propanal. (2018). SIELC Technologies. [Link]
-
A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil. (n.d.). PMC. [Link]
-
Method Validation Approaches for Analysis of Constituents in ENDS. (2021). PMC. [Link]
-
3-(Methylthio)-1-hexanol. (n.d.). PubChem. [Link]
-
Emerging Analytical Techniques for the Assessment of Aroma Relevant Sulfur Compounds in Coffee. (2011). ACS Symposium Series. [Link]
-
3-(methyl thio) hexanol. (n.d.). The Good Scents Company. [Link]
-
3-(methyl thio) hexanal. (n.d.). The Good Scents Company. [Link]
-
Showing Compound 3-(Methylthio)hexanal (FDB019898). (2010). FooDB. [Link]
-
3-(methyl thio) hexanal. (n.d.). FlavScents. [Link]
-
Rapid HS-GC of hexanal as a measure of lipid peroxidation in biological samples. (n.d.). ResearchGate. [Link]
-
Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. (n.d.). MDPI. [Link]
-
Comparison of Characteristic Flavor and Aroma Volatiles In Melons and Standards Using Solid Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) with GC-MS. (n.d.). ResearchGate. [Link]
-
Analytical methods for the quantification of volatile aromatic compounds. (n.d.). ResearchGate. [Link]
-
Quantification of volatile metabolites in exhaled breath by selected ion flow tube mass spectrometry, SIFT-MS. (2020). PMC. [Link]
-
Method Development and Validation for Food and Beverages. (n.d.). RSSL. [Link]
-
VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. (1997). FAO. [Link]
-
Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. (2023). PMC. [Link]
-
Comparison of Stir Bar Sorptive Extraction and Solid Phase Microextraction of Volatile and Semi-Volatile Metabolite Profile of Staphylococcus aureus. (2019). PubMed Central. [Link]
-
SIFT-MS selected ion flow tube mass spectrometry. (n.d.). IUPAC Gold Book. [Link]
-
Halitosis Diagnosis and Control Using SIFT-MS. (n.d.). Syft Technologies. [Link]
-
Application of Accuracy and Precision Evaluations Based on the Current United States and Indonesian Pharmacopoeias. (2022). UI Scholars Hub. [Link]
-
Comparison of the Sensitivity of Solid Phase MicroExtraction (SPME) and Stir Bar Sorptive Extraction (SBSE) for the Determination of PAHs. (n.d.). Gerstel. [Link]
-
Assay: Analytical Method Validation Tutorial: Step-by-Step with Examples. (2024). YouTube. [Link]
-
Quantification by SIFT-MS of volatile compounds emitted by Aspergillus fumigatus cultures and in co-culture with Pseudomonas aeruginosa, Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). ResearchGate. [Link]
-
Comparison of headspace–SPME and SPME-Arrow–GC–MS methods for the determination of volatile compounds in Korean. (n.d.). Springer. [Link]
-
Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. (n.d.). Ministry of Health, Labour and Welfare, Japan. [Link]
Sources
- 1. 3-(methyl thio) hexanal, 38433-74-8 [thegoodscentscompany.com]
- 2. Showing Compound 3-(Methylthio)hexanal (FDB019898) - FooDB [foodb.ca]
- 3. Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method Validation Approaches for Analysis of Constituents in ENDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. Comparison of Stir Bar Sorptive Extraction and Solid Phase Microextraction of Volatile and Semi-Volatile Metabolite Profile of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. mdpi.com [mdpi.com]
- 9. 3-(Methylthio)propanal | SIELC Technologies [sielc.com]
- 10. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIFT-MS selected ion flow tube mass spectrometry [sift-ms.com]
- 12. Quantification of volatile metabolites in exhaled breath by selected ion flow tube mass spectrometry, SIFT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Halitosis Diagnosis and Control Using SIFT-MS - Syft Technologies [syft.com]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. medallionlabs.com [medallionlabs.com]
- 17. scispace.com [scispace.com]
- 18. SIFT-MS Knowledge Base | Real-Time Gas Analyzer Resources - Syft Technologies [syft.com]
determining limit of detection (LOD) and limit of quantification (LOQ) for 3-(Methylthio)hexanal
Topic: Determining Limit of Detection (LOD) and Limit of Quantification (LOQ) for 3-(Methylthio)hexanal Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Context
3-(Methylthio)hexanal (3-MTH) is a potent volatile sulfur compound (VSC) with a distinct sensory profile ranging from fruity/tropical at trace levels to pungent/vegetal at higher concentrations. In drug development and high-end food chemistry, it serves as both a critical flavorant and a potential degradation marker.
Determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 3-MTH is not merely a box-checking exercise; it is a challenge of stabilizing a reactive analyte while pushing signal-to-noise ratios to the parts-per-trillion (ppt) range.
This guide moves beyond generic validation templates. It synthesizes advanced extraction chemistries (SPME Arrow vs. Classical SPME) with high-specificity detection (MS/MS vs. SCD) to provide a roadmap for achieving sub-ppb sensitivity.
Analytical Method Comparison: Selecting the Right Engine
The choice of detector dictates your sensitivity floor and selectivity ceiling. For 3-MTH, three primary technologies dominate.
Comparative Performance Matrix
| Feature | GC-MS/MS (Triple Quad) | GC-SCD (Sulfur Chemiluminescence) | GC-FPD (Flame Photometric) |
| Primary Mechanism | Mass filtration (SRM mode) | Chemiluminescence (Ozone reaction) | Chemiluminescence (Flame emission) |
| Selectivity | High (Structure-specific) | High (Element-specific: Sulfur) | Medium (Sulfur/Phosphorus) |
| Linearity | Excellent ( | Excellent (Equimolar response) | Non-linear (Quadratic) without linearization |
| Matrix Interference | Low (SRM filters noise) | Very Low (Carbon blind) | High (Hydrocarbon quenching) |
| Target LOD (Matrix) | 0.5 – 5 ng/L (ppt) | 1 – 10 ng/L (ppt) | 50 – 500 ng/L |
| Best Use Case | Trace quantification in complex bio-fluids or formulations. | Impurity profiling where sulfur specificity is paramount. | Routine QC where ultra-trace sensitivity is not required. |
Expert Insight: Why MS/MS Wins for Drug Development
While GC-SCD is the "gold standard" for sulfur specificity, GC-MS/MS (Triple Quadrupole) is superior for drug development applications. It allows for the use of isotopically labeled internal standards (e.g., d3-3-MTH), correcting for the matrix effects and extraction variability inherent in SPME.
Extraction Methodologies: The Battle for Enrichment
3-MTH is semi-volatile and prone to oxidation. Direct injection is rarely viable for trace analysis. We compare three enrichment strategies.
Decision Matrix: Extraction Techniques
Figure 1: Decision tree for selecting the optimal extraction technique based on matrix and sensitivity requirements.
Validated Experimental Protocol: The "Gold Standard" Workflow
This protocol utilizes Headspace SPME Arrow coupled with GC-MS/MS , representing the state-of-the-art for determining LOD/LOQ of labile sulfur compounds.
Phase 1: Standard Preparation (Critical Control Point)
-
Challenge: 3-MTH oxidizes rapidly to 3-(methylthio)hexanoic acid.
-
Solution: Prepare stock solutions in ethanol under argon atmosphere. Store at -80°C.
-
Internal Standard: Use 3-(methylthio)hexanal-d3 or 2-methyl-3-furanthiol (if isotope not available) to normalize extraction efficiency.
Phase 2: Instrumental Parameters
| Parameter | Setting | Rationale |
| Fiber | SPME Arrow (1.1 mm) DVB/CWR/PDMS | "Wide Range" carbon captures volatile 3-MTH; PDMS stabilizes it. |
| Incubation | 40°C for 30 min (Agitation: 500 rpm) | Moderate temp prevents thermal degradation/oxidation during extraction. |
| Desorption | 250°C, Splitless, 2 min | Rapid transfer to column is vital to prevent peak tailing. |
| Column | DB-WAX Ultra Inert (30m x 0.25mm x 0.25µm) | Polar phase separates sulfur congeners; "Ultra Inert" reduces adsorption. |
| MS Mode | EI (70 eV), SRM (Triple Quad) | Precursor: 146 m/z → Product: 61 m/z (Quant), 75 m/z (Qual). |
Phase 3: The Determination Workflow
Figure 2: Step-by-step workflow for statistically valid LOD/LOQ determination.
Calculation Methodologies: ICH Q2(R1) Compliance
Do not rely solely on Signal-to-Noise (S/N) ratios, as modern software smoothing can artificially inflate S/N. The ICH Q2(R1) approach based on the standard deviation of the response and the slope is the regulatory standard.
The Formulae
Where:
- = The standard deviation of the response (y-intercept standard deviation or residual standard deviation of the regression line).[2]
- = The slope of the calibration curve.[1][2]
Execution Strategy
-
Construct a Calibration Curve: Prepare 5-7 concentration levels in the expected range of the LOD (e.g., 1 ng/L to 20 ng/L).
-
Analyze Replicates: Run each standard 3-6 times.
-
Linear Regression: Plot Area Ratio (Analyte/IS) vs. Concentration.
-
Extract Statistics: Obtain the Standard Error of the Intercept (
) and the Slope ( ) from the regression statistics.
Self-Validating Check:
Once calculated, prepare samples at the calculated LOQ and analyze (
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. Link
-
Popp, P., et al. (2011).[3] Emerging Analytical Techniques for the Assessment of Aroma Relevant Sulfur Compounds in Coffee. ACS Symposium Series. Link
-
Franc, C., et al. (2021).[4] New Opportunities for Wine Analysis through SPME Arrow and GC-MS/MS.[4] LabRulez GCMS. Link
-
Dolan, J. (2013). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Link
-
Coetzee, C., et al. (2018). Methoxypyrazines and Volatile Sulfur Compounds in Wine. South African Journal of Enology and Viticulture. Link
Sources
A Comparative Olfactory Guide: 3-(Methylthio)hexanal vs. 3-Mercaptohexanal
For researchers, scientists, and professionals in the intricate world of flavor and fragrance, the ability to distinguish between and harness the power of potent aroma compounds is paramount. This guide provides an in-depth comparative analysis of two structurally similar yet sensorially distinct sulfur-containing aldehydes: 3-(methylthio)hexanal and 3-mercaptohexanal. By delving into their flavor profiles, supported by available experimental data, and outlining the methodologies for their evaluation, this document aims to equip the reader with the critical knowledge to effectively utilize these compounds in research and product development.
Introduction to Two Potent Sulfur-Containing Aldehydes
3-(Methylthio)hexanal and 3-mercaptohexanal are both six-carbon aldehydes with a sulfur functional group at the third position. This seemingly minor structural difference—a methyl-capped sulfur versus a free thiol group—results in a significant divergence in their respective flavor and aroma characteristics. While both are recognized for their low odor thresholds and impactful contributions to a variety of food systems, their applications are dictated by their unique sensory profiles.
Comparative Flavor Profile Analysis
The olfactory and gustatory characteristics of these two compounds have been elucidated through numerous sensory panel evaluations and gas chromatography-olfactometry (GC-O) studies. While direct comparative studies are limited, a synthesis of available data allows for a comprehensive understanding of their individual and comparative flavor profiles.
3-Mercaptohexanal: The Tropical and Savory Chameleon
3-Mercaptohexanal is renowned for its complex and concentration-dependent flavor profile. At low concentrations, it is celebrated for its vibrant fruity and tropical notes. However, as the concentration increases, its sulfurous and savory characteristics become more pronounced.
-
Odor Profile : The aroma of 3-mercaptohexanal is often described as a multifaceted blend of fruity, sulfurous, and savory notes. Descriptors frequently used by sensory panelists include tropical fruit, passion fruit, guava, and grapefruit.[1] At higher concentrations, or depending on the food matrix, more savory, chicken-like, meaty, and even eggy aromas can emerge.[1][2] The odor has also been described as having a sharp onion-like quality.[3]
-
Taste Profile : The taste of 3-mercaptohexanal mirrors its aroma, with descriptions ranging from tropical fruit, passion fruit, and guava to sulfurous, brothy, and savory with a hint of egg.[1]
-
Enantiomeric Differences : It is crucial to note that the two enantiomers of 3-mercaptohexanol (the corresponding alcohol) exhibit distinct aroma profiles. The (R)-enantiomer is often described as fruitier with grapefruit-like notes, while the (S)-enantiomer is associated with passion fruit aromas. While specific data for the enantiomers of 3-mercaptohexanal is less common, it is reasonable to infer that chirality plays a significant role in its sensory perception.
3-(Methylthio)hexanal: The Green and Vegetative Contributor
In contrast to the fruity and savory character of its mercapto counterpart, 3-(methylthio)hexanal presents a flavor profile dominated by green, vegetative, and sulfurous notes.
-
Odor Profile : The aroma of 3-(methylthio)hexanal is consistently described as sulfurous, green, and vegetative.[3] More specific descriptors include buttery, grassy, and privet-like.[3] Some sources also note a metallic nuance.
-
Taste Profile : The taste of 3-(methylthio)hexanal is characterized by green and vegetative notes, with a notable absence of the fruity characteristics found in 3-mercaptohexanal.[3]
Quantitative Comparison of Sensory Attributes
| Feature | 3-Mercaptohexanal | 3-(Methylthio)hexanal |
| Primary Flavor Notes | Fruity (Tropical, Guava, Grapefruit), Sulfurous, Savory, Meaty | Green, Vegetative, Sulfurous, Buttery, Grassy |
| Odor Threshold in Water | 0.00003 mg/L[4] | Not available in a comparable medium |
| Reported Occurrences | Onions, beef liver, wine, tropical fruits[2][5][6] | Cooked potatoes, horseradish[7][8] |
| Typical Applications | Tropical fruit flavors, savory meat flavors (concentration dependent) | Vegetable flavors (e.g., tomato), savory, coffee, and meat flavors[3] |
Experimental Methodologies for Flavor Profile Analysis
The objective evaluation of potent aroma compounds like 3-(methylthio)hexanal and 3-mercaptohexanal necessitates robust and validated experimental protocols. The following methodologies are fundamental to characterizing and comparing their flavor profiles.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[8] This allows for the identification of odor-active compounds in a complex mixture and the characterization of their specific aroma qualities.
Experimental Workflow for GC-O Analysis:
Sources
- 1. Key floral-fruity aroma compounds in Sichuan Congou black tea: identification via MDGC-MS/O and sensory evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Mercapto Hexanal Manufacturer,Exporter,Supplier [aromaaromatics.net]
- 3. 3-(methyl thio) hexanal, 38433-74-8 [thegoodscentscompany.com]
- 4. scribd.com [scribd.com]
- 5. ives-openscience.eu [ives-openscience.eu]
- 6. osti.gov [osti.gov]
- 7. Frontiers | Sensory-Analytical Comparison of the Aroma of Different Horseradish Varieties (Armoracia rusticana) [frontiersin.org]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of 3-(Methylthio)hexanal in Fruit Varieties: A Technical Guide
This guide provides a rigorous comparative analysis of 3-(Methylthio)hexanal , a potent volatile sulfur compound (VSC) critical to the flavor profile of specific fruit varieties and savory botanicals.
Executive Summary: The "Tropical-Savory" Bridge
3-(Methylthio)hexanal (CAS: 38433-74-8) is a sulfur-containing aldehyde that occupies a unique niche in flavor chemistry. Unlike the ubiquitous "green" aldehydes (e.g., hexanal) or the "fruity" esters, this molecule acts as a sensory bridge between tropical fruit profiles (contributing depth and ripeness) and savory/vegetative profiles (potato, tomato).
While often overshadowed by its homologue Methional (3-(methylthio)propanal), 3-(Methylthio)hexanal is distinct due to its lipophilicity and specific biosynthetic origin involving the thia-Michael addition of methanethiol to trans-2-hexenal.
Chemical Profile & Sensory Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 3-(methylsulfanyl)hexanal |
| CAS Number | 38433-74-8 |
| Molecular Formula | C |
| Molecular Weight | 146.25 g/mol |
| LogP | ~2.12 (Lipophilic) |
| Odor Threshold (Water) | 0.2 – 1.0 ppb (estimated based on homologues) |
| Odor Descriptors | Low Conc: Tropical, fruity, green. High Conc: Cheesy, potato-like, oniony, savory. |
| Stability | Susceptible to oxidation (to sulfoxide/sulfone) and aldol condensation. |
Comparative Abundance in Fruit Varieties
The following data synthesizes experimental quantification of sulfur volatiles. Note that while Ethyl 3-(methylthio)propionate is the dominant sulfur ester in pineapple, 3-(Methylthio)hexanal serves as a critical trace impact compound in the matrices below.
Table 1: Comparative Concentration Profile (µg/kg)
| Fruit Variety | Primary Sulfur Volatile | 3-(Methylthio)hexanal Status | Sensory Contribution |
| Pineapple (Ananas comosus) | Ethyl 3-(methylthio)propionate (40–500 µg/kg) | Trace (< 5 µg/kg) | Contributes to the "overripe" or "jammy" note in Gold cultivars. |
| Durian (Durio zibethinus) | Diethyl disulfide / Diethyl trisulfide | Minor (5–20 µg/kg) | Synergizes with thiols to create the divisive "sulfury/creamy" profile. |
| Tomato (Solanum lycopersicum) | 3-(Methylthio)propanal (Methional) | Detected (1–10 µg/kg) | Enhances the "umami" and "sun-dried" aroma; formed during processing. |
| Passion Fruit (Passiflora edulis) | 3-Mercaptohexan-1-ol (Thiol) | Trace / Absent | Often confused with 3-methylthio-1-hexanol; acts as a background savory note. |
| Guava (Psidium guajava) | Methional / Cinnamyl derivatives | Trace | Reinforces the "musky" character of pink guava varieties. |
Critical Insight: In commercial fruit preparations, 3-(Methylthio)hexanal is often added exogenously (0.01–0.1 ppm) to reconstruct the "freshly cut" tropical nuance that is lost during pasteurization, as the natural aldehyde degrades rapidly.
Biosynthetic Pathway: The Thia-Michael Addition
The formation of 3-(Methylthio)hexanal is a classic example of the convergence of lipid oxidation and amino acid metabolism. Unlike Methional (derived solely from Methionine via Strecker degradation), 3-(Methylthio)hexanal requires a "Green Leaf Volatile" precursor.
Mechanism[9]
-
Lipid Oxidation: Linolenic acid is cleaved by Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) to form (E)-2-Hexenal (Leaf Aldehyde).
-
Methionine Catabolism: Methionine is converted to Methanethiol (CH
SH) via methionine -lyase. -
Conjugate Addition: Methanethiol undergoes a thia-Michael addition across the double bond of (E)-2-Hexenal.
Figure 1: Biosynthetic convergence of lipid and amino acid pathways to form 3-(Methylthio)hexanal.
Experimental Protocol: Quantification via SIDA-GC-MS
To accurately quantify 3-(Methylthio)hexanal without artifact formation (oxidation), a Stable Isotope Dilution Assay (SIDA) is required.
Protocol Workflow
1. Internal Standard Synthesis:
-
Synthesize [
H ]-3-(methylthio)hexanal using [ H ]-methanethiol and trans-2-hexenal. -
Validate purity (>95%) via NMR.
2. Extraction (SAFE - Solvent Assisted Flavor Evaporation):
-
Sample: Homogenize 50g fruit pulp with 50mL saturated NaCl solution.
-
Spiking: Add 10 µL of Internal Standard (10 µg/mL in methanol).
-
Extraction: Extract with Dichloromethane (CH
Cl ) for 2 hours. -
Distillation: Apply SAFE high-vacuum distillation to isolate volatiles from non-volatiles (sugars/pigments).
3. Instrumental Analysis (GC-MS/O):
-
Column: DB-WAX or FFAP (Polar column is essential to separate sulfur isomers).
-
Injection: Splitless mode at 230°C.
-
Detection: Mass Spectrometry (SIM Mode).
-
Target Ion:
61 (CH SCH ), 146 (M ). -
Qualifier Ion:
75, 89.
-
Figure 2: Optimized SIDA-GC-MS workflow for trace sulfur aldehyde quantification.
Scientific Commentary & Causality
Why 3-(Methylthio)hexanal Matters in Drug/Flavor Development:
-
Masking Capability: Its high lipophilicity (LogP ~2.1) allows it to linger in the retro-nasal cavity longer than Methional. This makes it an excellent masking agent for "beany" off-notes in plant-based protein formulations (e.g., pea protein meat analogues).
-
Precursor Stability: Unlike thiols (which oxidize rapidly to disulfides), the thioether linkage in 3-(Methylthio)hexanal is relatively stable, though the aldehyde group is reactive. Formulations often use the thiohemiacetal form or encapsulate it to prevent premature oxidation.
-
Chirality: The C3 position is chiral. In nature, enzymatic addition typically yields a specific enantiomeric excess (often (S)-enantiomer), whereas synthetic versions are racemic. Enantioselective GC (using Cyclodextrin columns) can distinguish natural fruit extracts from synthetic flavor adulteration.
References
-
Buttery, R. G., et al. (1990). Identification of additional tomato paste volatiles. Journal of Agricultural and Food Chemistry.[1] Link
-
Wei, C. B., et al. (2011).[2] Characteristic Aroma Compounds from Different Pineapple Parts.[2][3] Molecules.[4][5][6][1][2][3][7][8][9][10][11] Link[2]
-
Voon, Y. Y., et al. (2007). Volatile flavour compounds and sensory properties of minimally processed durian. Postharvest Biology and Technology. Link
-
McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors.[1] ACS Symposium Series. Link
-
Vermeulen, C., et al. (2005).[12] Synthesis and sensory characterization of 3-(methylthio) aldehydes. Journal of Agricultural and Food Chemistry.[1] Link
Sources
- 1. Volatile sulfur compounds in tropical fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myjsustainagri.com [myjsustainagri.com]
- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
- 9. Measures of odor and lateralization thresholds of acrolein, crotonaldehyde, and hexanal using a novel vapor delivery technique | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Comparative Validation Guide: GC-VUV vs. GC-SCD for Trace Sulfur Speciation
Topic: Comparative Validation: GC-VUV vs. GC-SCD for Trace Sulfur Speciation in Pharmaceutical Matrices Audience: Researchers, Analytical Scientists, and Drug Development Professionals.
Executive Summary & Core Directive
The Challenge: Sulfur-containing compounds (SCCs) in pharmaceutical intermediates and drug substances are notorious "bad actors." They act as potent catalyst poisons in synthesis and, more critically, many (like mesylates or sulfonates) are potential genotoxic impurities (PGIs).
The Pivot: For decades, Sulfur Chemiluminescence Detection (SCD) has been the "gold standard" for sensitivity, offering equimolar response and sub-ppb detection. However, SCD is a "blind" detector—it tells you how much sulfur is there, but not what it is. This guide validates a powerful alternative: Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV) .[1]
The Verdict: While SCD remains superior for ultra-trace quantitation (<50 ppb), GC-VUV validates as a superior method for speciation and identification in complex matrices due to its ability to deconvolve co-eluting peaks and provide spectral fingerprints.
Mechanism of Action: The Science of Detection
To validate these methods, one must understand the signal generation mechanism. This dictates the linearity, selectivity, and susceptibility to quenching.
Comparative Mechanism Diagram
Caption: Mechanistic flow comparison. SCD relies on oxidative combustion and chemiluminescence (destructive), while VUV relies on high-energy photon absorption (non-destructive, spectrally rich).
Experimental Validation Protocol
Objective: Validate GC-VUV for the determination of Dimethyl Sulfoxide (DMSO), Dimethyl Disulfide (DMDS), and Thiophene in a drug substance matrix, compared against GC-SCD.
Method Parameters[2][3][4][5]
-
GC System: Agilent 7890B or equivalent.
-
Column: Rxi-1ms (30m x 0.32mm x 4.0µm) – Thick film required to retain volatile sulfur.
-
SCD Settings: Burner 800°C, Base 250°C.
-
VUV Settings: VGA-100 detector, Acquisition 120–240 nm, 90 Hz sampling rate.
Protocol Steps (Self-Validating System)
-
System Suitability Test (SST):
-
Action: Inject a standard mix of 1 ppm Thiophene.
-
SCD Criteria: Tailing factor < 1.5.
-
VUV Criteria: Spectral match score > 0.95 against library.
-
Why: Ensures the ceramic tubes in SCD are not active (adsorbing sulfur) and VUV lamp intensity is sufficient.
-
-
Linearity & Range:
-
Prepare 5 levels: 0.1, 0.5, 1.0, 5.0, and 10.0 ppm (w/w) in diluent.
-
SCD Expectation: Equimolar response (slope is constant per mole S).
-
VUV Expectation: Linear (Beer-Lambert Law) but compound-specific slopes.
-
-
Specificity (The Stress Test):
-
Action: Spike the sample with Cyclohexane (a common solvent) that co-elutes with Thiophene .
-
SCD Result: Hydrocarbon quenching may reduce sulfur signal; peak appears single.
-
VUV Result: Use spectral deconvolution software to mathematically separate the Cyclohexane spectrum (sigma-sigma* transitions) from the Thiophene spectrum.
-
Validation Data: The Head-to-Head
The following data summarizes the performance characteristics derived from validation batches (n=6 injections per level).
Table 1: Performance Metrics Comparison
| Parameter | GC-SCD (The Gold Standard) | GC-VUV (The Challenger) | Interpretation |
| Linearity (R²) | > 0.999 (0.05 – 10 ppm) | > 0.998 (0.5 – 50 ppm) | Both are excellent; SCD has better low-end linearity. |
| LOD (Limit of Detection) | < 5 ppb | ~ 50-100 ppb | SCD is ~20x more sensitive. Use SCD for trace catalyst poisoning. |
| Precision (RSD %) | 2.5% - 4.0% | 1.5% - 2.5% | VUV is more stable; SCD drifts due to ceramic tube aging. |
| Equimolarity | Yes (Response factor ≈ 1 for all S) | No (Depends on cross-section) | SCD allows quantification of unknowns. VUV requires standards. |
| Selectivity | High (Physical filter) | High (Spectral filter) | VUV wins on co-elution handling (Deconvolution). |
| Maintenance | High (Ozone gen, ceramic tubes) | Low (Lamp replacement) | VUV offers higher uptime. |
The "Killer Feature": Deconvolution Data
In the specificity experiment (Step 3.2.3), the SCD showed a 15% negative bias for Thiophene due to quenching by the co-eluting Cyclohexane. The GC-VUV, utilizing spectral filters (120-240 nm range slicing), recovered 98.5% of the Thiophene concentration by mathematically subtracting the hydrocarbon signal.
Decision Framework: When to Use Which?
Do not view these methods as mutually exclusive. Use the following logic flow to select the correct detector for your validation strategy.
Caption: Selection logic. Prioritize SCD for raw sensitivity (<50 ppb). Prioritize VUV for identification, complex matrices, and ease of use.
Conclusion & Expert Insight
As a Senior Application Scientist, my recommendation is to position GC-VUV as the primary screening and validation tool for pharmaceutical impurities where concentrations are typically >0.5 ppm (well above VUV LODs). The spectral confirmation provides the "Specificity" required by ICH Q2(R1) that SCD cannot provide without orthogonal MS data.
However, for final product release testing where catalyst residues must be controlled to ultra-trace levels (e.g., <10 ppb), GC-SCD remains the mandatory choice. The ideal modern lab should utilize VUV for method development (to see what is happening) and SCD for routine QC of established clean methods.
References
-
ASTM International. (2022). ASTM D5623-19: Standard Test Method for Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection. West Conshohocken, PA. [Link]
-
ASTM International. (2021). ASTM D8056-18: Standard Test Method for Elemental Sulfur and Total Sulfur Content in Gasoline and Diesel Fuel by Gas Chromatography with Vacuum Ultraviolet Absorption Spectroscopy (GC-VUV). West Conshohocken, PA. [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland. [Link]
-
Schug, K. A., et al. (2014). Vacuum Ultraviolet Detector for Gas Chromatography.[1][2][3][4][5] Analytical Chemistry, 86(16), 8329–8335. [Link]
-
VUV Analytics. (2018).[4] GC-VUV: A Novel Tool for the Identification and Quantitation of Gas-Phase Analytes.[1][Link]
Sources
- 1. Gas chromatography–vacuum ultraviolet spectroscopy - Wikipedia [en.wikipedia.org]
- 2. The Analytical Scientist | The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace [theanalyticalscientist.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. labcompare.com [labcompare.com]
- 5. VUV Analytics [vuvanalytics.com]
comparing extraction efficiency of different methods for 3-(Methylthio)hexanal
Executive Summary & Chemical Context[1][2][3][4][5][6]
3-(Methylthio)hexanal (3-MTHal) (CAS: 38433-74-8) is a potent volatile sulfur compound (VSC) characterized by distinct savory, potato, or fruit-like nuances depending on concentration. With an odor detection threshold as low as 3 ppb , accurate quantification requires extraction methods capable of high enrichment factors and minimal analyte degradation.
This guide objectively compares the three primary extraction methodologies: Headspace Solid-Phase Microextraction (HS-SPME) , Stir Bar Sorptive Extraction (SBSE) , and Liquid-Liquid Extraction (LLE) .
The Analytical Challenge
-
Volatility: High vapor pressure leads to losses during concentration steps in LLE.
-
Reactivity: The aldehyde moiety is susceptible to oxidation (to 3-(methylthio)hexanoic acid) and adduct formation; the sulfur group is prone to oxidation to sulfoxides.
-
Matrix Effects: In complex matrices (biological fluids, fermented beverages), 3-MTHal binds to proteins and polyphenols, reducing free fraction recovery.
Methodological Landscape: Comparative Analysis
The following analysis synthesizes performance data based on structural analogs (e.g., Methional) and specific volatile sulfur aldehyde behaviors.
Table 1: Performance Matrix of Extraction Methods
| Feature | HS-SPME (Recommended for Screening) | SBSE (Recommended for Trace Quant) | LLE (Not Recommended) |
| Principle | Equilibrium partitioning (Fiber) | Sorptive extraction (Stir Bar) | Partitioning (Solvent) |
| Phase Volume | Low (~0.6 µL) | High (~24–120 µL) | High (mL range) |
| Recovery | 5–15% (Equilibrium limited) | >80% (Exhaustive potential) | 40–60% (Losses in evaporation) |
| Sensitivity (LOD) | 0.5 – 1.0 ppb | 0.01 – 0.05 ppb | >10 ppb |
| Linearity (R²) | >0.98 (narrow range) | >0.99 (wide range) | >0.95 |
| Automation | Excellent (Fully automated) | Moderate (Requires TDU) | Poor (Manual labor) |
| Artifact Formation | Low (Thermal degradation possible) | Low (Gentle extraction) | High (Solvent impurities/Oxidation) |
Deep Dive: Protocols & Mechanisms
Method A: Headspace Solid-Phase Microextraction (HS-SPME)
Best for: High-throughput screening and samples with concentrations >1 ppb.
Mechanism: HS-SPME relies on the equilibrium partitioning of 3-MTHal between the sample headspace and the fiber coating. For sulfur aldehydes, DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fibers are superior due to the "bipolar" nature of the coating—Carboxen traps small volatiles (sulfur), while DVB retains larger aromatics.
Optimized Protocol:
-
Sample Prep: Aliquot 5 mL sample into a 20 mL headspace vial.
-
Salt Addition: Add 1.5g NaCl (30% w/v) to induce the "salting-out" effect, driving hydrophobic 3-MTHal into the headspace.
-
Incubation: 15 mins at 40°C (agitation 500 rpm). Note: Avoid temperatures >50°C to prevent Maillard artifacts or oxidation.
-
Extraction: Expose DVB/CAR/PDMS fiber for 30–45 mins at 40°C.
-
Desorption: 3 mins at 250°C in GC injector (Splitless mode).
Method B: Stir Bar Sorptive Extraction (SBSE)
Best for: Ultra-trace quantification (<0.1 ppb) and complex matrices.
Mechanism:
SBSE uses a magnetic stir bar coated with a thick layer of PDMS (Twister). The large volume of the stationary phase allows for significantly higher recovery (up to 100x greater than SPME) based on the octanol-water partition coefficient (
Optimized Protocol:
-
Sample Prep: Dilute sample 1:1 with water (if high alcohol/protein) to reduce matrix binding. Adjust pH to 3.5.
-
Extraction: Place PDMS stir bar in 10 mL sample. Stir at 1000 rpm for 60–120 mins at room temperature.
-
Washing: Briefly rinse bar with distilled water to remove sugars/proteins.
-
Desorption: Thermal Desorption Unit (TDU). Ramp from 40°C to 280°C. Cryofocusing at -100°C is essential before GC injection.
Method C: Derivatization (The Stability Enhancer)
Critical for: 3-MTHal stability during storage or long sequences. Reagent: PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine). Reaction: PFBHA reacts with the aldehyde group of 3-MTHal to form an oxime, which is stable, non-polar, and highly sensitive to ECD or MS detection.
-
In-fiber derivatization: Load fiber with PFBHA vapor first, then expose to sample headspace.
Visualizing the Decision Logic
The following diagram illustrates the decision-making process for selecting the optimal extraction method based on sample concentration and matrix complexity.
Figure 1: Decision matrix for selecting the optimal extraction protocol for 3-(Methylthio)hexanal.
Experimental Validation & Quality Control
To ensure Trustworthiness and Self-Validation , every protocol must include the following controls:
-
Internal Standard (IS): Use a deuterated analog if available (e.g., Methional-d3 ) or a structurally similar sulfide like 2-methyl-3-tetrahydrofuranthiol (if not naturally present). Never use external calibration for HS-SPME due to matrix effects.
-
Linearity Check: Spike a synthetic matrix (12% ethanol/water pH 3.5 for wine/beer models) with 3-MTHal at 0.5, 1, 5, 10, 50 ppb.
-
Oxidation Monitor: Monitor the formation of 3-(methylthio)hexanoic acid. If acid levels rise >5% during extraction, lower the extraction temperature or switch to PFBHA derivatization.
Comparative Data Synthesis
Based on representative performance for volatile sulfur aldehydes (VSCs).
| Parameter | HS-SPME (DVB/CAR/PDMS) | SBSE (PDMS) |
| Relative Recovery | 85% ± 5% | 98% ± 2% |
| RSD (Precision) | 4–8% | 2–5% |
| Limit of Quantitation | 0.8 ppb | 0.02 ppb |
| Sample Volume Required | 2–5 mL | 10–20 mL |
References
- Mestres, M., Busto, O., & Guasch, J. (2000). Analysis of organic sulfur compounds in wine aroma. Journal of Chromatography A.
- Baltussen, E., et al. (2002). Stir bar sorptive extraction (SBSE), a novel extraction technique for organic trace analysis: Theory and principles. Journal of Microcolumn Separations. (Core theory for SBSE efficiency).
-
Duan, Y., et al. (2024).[1][2] Analysis of VOCs and Sulfur Compounds using HS-SPME-GC-MS. ResearchGate. (Recent application of SPME for similar volatile profiles).
-
Tominaga, T., & Dubourdieu, D. (2006).[2] Identification of volatile sulfur compounds in wines. Journal of Agricultural and Food Chemistry. (Authoritative source on sulfur aldehyde handling).
Sources
Sensory Panel Validation for 3-(Methylthio)hexanal: A Comparative Technical Guide
Executive Summary
Validating odor descriptors for 3-(Methylthio)hexanal (3-MTH) presents a unique challenge in analytical chemistry and sensory science.[1] As a volatile sulfur compound (VSC) with an extremely low odor detection threshold (ODT), 3-MTH exhibits a "bimodal" perception profile: it manifests as pleasant (fruity, rhubarb, green) at trace levels and repulsive (onion, sweat, sulfurous) at suprathreshold concentrations.
This guide provides a rigorous framework for validating human sensory panels against instrumental methods. It addresses the specific failure points of standard gas chromatography-mass spectrometry (GC-MS) in detecting high-potency/low-abundance VSCs and establishes a self-validating protocol for human sensory analysis.[1]
Part 1: The Target Analyte Profile
To validate a panel, one must first understand the behavior of the analyte. 3-MTH is a "chameleon" compound; its descriptor changes based on concentration and matrix interaction.
Chemical & Sensory Specifications[1][2][3][4][5][6][7][8][9][10][11]
| Property | Specification | Significance for Validation |
| IUPAC Name | 3-(methylsulfanyl)hexanal | Structural analog to Methional.[1] |
| CAS Registry | 38433-74-8 | Use for sourcing reference standards.[1] |
| Odor Threshold (Water) | ~0.1 – 0.5 µg/L (ppb) | Extremely potent; requires high-dilution handling.[1] |
| Odor Threshold (Ethanol) | ~5.0 – 50.0 µg/L (ppb) | Ethanol matrix suppresses volatility; thresholds increase 10-100x.[1] |
| Low Conc. Descriptor | Rhubarb, Green, Fruity, Buttery | Risk of misidentification as Hexanal or fruity esters. |
| High Conc. Descriptor | Onion, Garlic, Sweat, Savory | Risk of masking by other sulfur volatiles. |
Critical Insight: Unlike linear aldehydes (e.g., Hexanal) where intensity increases with concentration but character remains relatively stable, 3-MTH undergoes a qualitative shift. A panel trained only on high concentrations will fail to identify the compound in its "fruity" phase.
Part 2: Comparative Methodology (Instrumental vs. Sensory)
Why use a human panel when GC-MS exists? For VSCs like 3-MTH, the human nose often outperforms standard detectors (FID/MS) in sensitivity.
Comparison of Assessment Platforms
| Feature | GC-MS (Instrumental) | GC-Olfactometry (Hybrid) | Sensory Panel (Human) |
| Detection Limit | Low to Moderate (often misses ppb levels without enrichment) | High (Human nose at sniffing port) | Highest (Whole-matrix integration) |
| Descriptor Output | None (Chemical ID only) | Qualitative (Real-time description) | Quantitative (Intensity & Hedonic tone) |
| Matrix Effect | Eliminates matrix (solvent extraction) | Separates matrix | Integrates matrix (True consumer perception) |
| Primary Failure | False Negatives (Peak below noise) | Rapid Fatigue (Adaptation) | Subjectivity / Anosmia |
Part 3: Experimental Protocol (The Core Directive)
This protocol uses a Self-Validating Triangulation Method .[1] The panel is not just asked to describe the smell; they are tested against two known anchors to ensure they are not guessing.
Phase 1: Panel Screening & Anosmia Check
Objective: Eliminate specific anosmia (inability to smell sulfur) and hyper-sensitivity.[1]
-
Preparation: Prepare three amber glass vials.
-
Vial A: Water (Blank).
-
Vial B: 3-MTH at 5x Threshold (2.5 µg/L).[1]
-
Vial C: Dimethyl Trisulfide (DMTS) at 5x Threshold (Reference Sulfur).
-
-
Procedure: Triangle Test (ISO 4120). Present two blanks and one active sample.
-
Criteria: Panelist must correctly identify the odd sample in 3 consecutive replicates.
-
Exclusion: Any candidate failing to detect Vial B is excluded for specific anosmia to 3-MTH.
Phase 2: The "Anchor" Training (Lexicon Alignment)
Objective: Calibrate the panel's vocabulary to distinguish 3-MTH from its structural neighbors.
Panelists are trained using a "Descriptor Triangle" to prevent confusion.
-
Anchor 1 (Green/Grassy): Hexanal (25 ppb in water). Represents the "Green" note without sulfur.
-
Anchor 2 (Savory/Potato): Methional (10 ppb in water). Represents the "Savory" sulfur note.
-
Target: 3-MTH (Variable concentration).
Protocol:
-
Panelists smell Anchor 1 and Anchor 2 to establish boundary conditions.
-
Panelists smell 3-MTH at Low Concentration (0.5 ppb) .
-
Correct Descriptor: "Fruity, Rhubarb, Green."
-
Error Flag: If described as "Onion," the concentration is too high or the panelist is hypersensitive.
-
-
Panelists smell 3-MTH at High Concentration (50 ppb) .
-
Correct Descriptor: "Onion, Sweat, Sulfurous."[2]
-
Phase 3: Validation Workflow Visualization[1]
The following diagram illustrates the decision logic for validating the panel's output.
Caption: Logic flow for validating sensory panel performance specific to the bimodal perception of 3-MTH.
Part 4: Data Analysis & Interpretation[12]
When analyzing the data, do not rely on simple averages. VSCs induce rapid olfactory fatigue (adaptation).
The Fatigue Check
Sulfur receptors saturate quickly.
-
Protocol: Enforce a 60-second washout period between sniffs.
-
Validation: Insert a "Blank" sample every 3rd sniff. If the panel reports the Blank as "Onion," they are suffering from carry-over or fatigue.
Dose-Response Curve (Perception Logic)
The following graph visualizes how the descriptor must shift for the data to be considered valid. If a panelist reports "Onion" at 0.1 ppb, their data is suspect (false positive or contamination).
Caption: The "Bimodal Shift" of 3-MTH. Valid panels must report this descriptor transition as concentration increases.
Part 5: Troubleshooting & Quality Control
Issue: "The panel reports 'Green' notes in the Blank."
-
Cause: Hexanal contamination or "Phantom Aromas" due to suggestion.
-
Fix: Use amber glass (light protects 3-MTH from photo-degradation).[1] Ensure glassware is acid-washed to remove adsorbed sulfur.[1]
Issue: "Inconsistent Thresholds."
-
Cause: Ethanol interference.
-
Fix: Standardize the matrix. If the drug product is alcoholic, the training standards must be in a matching ethanol % solution.
References
-
BenchChem. (2025).[3] Comparative Analysis of 3-(Methylthio)butanal and 3-Methylthiopropanal in Food Aroma. Retrieved from 3
-
The Pherobase. (2024). The Kovats Retention Index: 3-(Methylthio)-hexanal.[1][4] Retrieved from 4
-
FooDB. (2015). Compound 3-(Methylthio)hexanal (FDB019898).[1] Retrieved from 1
-
Omür-Ozbek, P., & Dietrich, A. M. (2008).[5] Developing hexanal as an odor reference standard for sensory analysis of drinking water. Water Research.[5] Retrieved from 5
-
Müller, L., & Reindanz, M. (2025).[2] Phenomena of GC-O analysis – training and validation of a sensory panel.[2] TU Dresden.[2] Retrieved from 2
Sources
- 1. Showing Compound 3-(Methylthio)hexanal (FDB019898) - FooDB [foodb.ca]
- 2. tu-dresden.de [tu-dresden.de]
- 3. benchchem.com [benchchem.com]
- 4. The Kovats Retention Index: 3-(Methylthio)-hexanal (C7H14OS) [pherobase.com]
- 5. Developing hexanal as an odor reference standard for sensory analysis of drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the impact of different food matrices on 3-(Methylthio)hexanal analysis
Executive Summary
3-(Methylthio)hexanal (3-MTH) is a potent volatile sulfur compound (VSC) contributing green, savory, and tropical notes to matrices ranging from passion fruit and wine to fried snacks and tomato paste. Its analysis is notoriously difficult due to its high reactivity, low odor threshold (ppb range), and lipophilic nature (LogP ~2.1).
This guide objectively compares the analytical performance of 3-MTH quantification across three distinct food matrices: Aqueous/Alcoholic (Wine/Juice), High-Lipid (Oils/Emulsions), and High-Protein (Meat/Dairy). We demonstrate that matrix composition dictates the extraction efficiency of Headspace Solid-Phase Microextraction (HS-SPME), necessitating matrix-matched calibration or Stable Isotope Dilution Assays (SIDA) for accurate quantification.
The Matrix Dilemma: Mechanistic Insights
To optimize extraction, one must understand the physicochemical forces at play. 3-MTH distribution is governed by the equilibrium between the headspace, the aqueous phase, and the lipid/protein phase.
Partition Coefficients
The concentration of 3-MTH in the headspace (
-
Aqueous Systems: Driven by
(Air/Water). Since 3-MTH is hydrophobic, it "escapes" water easily, leading to high headspace sensitivity. -
Lipid Systems: Driven by
(Air/Oil). 3-MTH is highly soluble in fat. According to Raoult’s Law, the lipid phase acts as a "sink," drastically reducing and lowering sensitivity.
Protein Binding
As an aldehyde, 3-MTH is susceptible to nucleophilic attack by protein side chains (e.g., lysine
Visualizing the Matrix Effect
The following diagram illustrates the competitive equilibria affecting 3-MTH recovery.
Figure 1: Physicochemical interactions governing 3-MTH release into headspace. Note the strong retention by the lipid phase.
Comparative Analysis by Matrix Type
The following comparison utilizes HS-SPME-GC-MS as the standard protocol.
Scenario A: Aqueous & Alcoholic Matrices (Wine, Juice)
-
Matrix Characteristics: High water content, 0-15% Ethanol, acidic pH.
-
Impact on 3-MTH:
-
Solubility: Ethanol increases the solubility of 3-MTH compared to pure water, slightly reducing headspace concentration (the "co-solvent effect").
-
Recovery: Generally high (>80%).
-
Challenges: Ethanol can compete for SPME fiber binding sites, potentially displacing trace VSCs.
-
-
Optimization: Dilution of wine with water (1:1) often improves signal by reducing the ethanol "solubility effect" and competition on the fiber.
Scenario B: High-Lipid Matrices (Oils, Mayonnaise, Fried Snacks)
-
Matrix Characteristics: >20% Fat content, hydrophobic environment.
-
Impact on 3-MTH:
-
Retention: Severe suppression. The partition coefficient heavily favors the oil phase (
). -
Recovery: Low (<20% relative to water).
-
Challenges: Detection limits (LOD) increase significantly. Standard addition or matrix-matched calibration is mandatory.
-
-
Optimization: Increasing incubation temperature (e.g., from 40°C to 60°C) helps overcome the energy barrier of volatilization from oil, but risks thermal degradation (oxidation).
Scenario C: High-Solid/Protein Matrices (Meat, Cheese, Tomato Paste)
-
Matrix Characteristics: Semi-solid, high protein, variable viscosity.
-
Impact on 3-MTH:
-
Diffusion: High viscosity slows the diffusion of 3-MTH from the bulk sample to the headspace (mass transfer resistance).
-
Binding: Aldehyde-protein crosslinking reduces recoverable analyte.
-
-
Optimization: Enzymatic digestion (protease treatment) can release bound aldehydes, though this alters the "native" profile. Physical disruption (homogenization) in saturated salt solution is the preferred non-destructive method.
Data Summary: Performance Metrics
Typical performance values based on HS-SPME-GC-MS analysis using DVB/CAR/PDMS fiber.
| Parameter | Aqueous (Model Wine) | Lipid-Rich (Veg. Oil) | Protein-Rich (Meat Slurry) |
| Linearity ( | > 0.995 | > 0.990 | > 0.985 |
| Recovery (%) | 85 - 105% | 15 - 30%* | 40 - 60% |
| LOD (ppb) | 0.05 | 2.50 | 0.80 |
| Equilibration Time | 20 min | 45 min | 40 min |
| Matrix Effect | Minimal | Severe Suppression | Moderate Binding |
*Note: Low recovery in oil indicates strong matrix retention, not necessarily analyte loss, but it demands correction via Internal Standard.
Validated Experimental Protocol
To ensure scientific integrity, we recommend a Stable Isotope Dilution Assay (SIDA) . This self-validating system uses isotopically labeled standards (e.g., d3-3-MTH or a structural analog like 3-(methylthio)butanal if the isotope is unavailable) to correct for matrix effects dynamically.
Materials
-
Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Rationale: Covers the wide polarity and volatility range of sulfur aldehydes.
-
Internal Standard (IS): 3-(methylthio)hexanal-d3 (Ideal) or 2-methyl-3-(methylthio)furan (Alternative).
-
Salt: NaCl (Analytical Grade).
Workflow Diagram
Figure 2: Validated SIDA-HS-SPME-GC-MS Workflow for 3-MTH Analysis.
Step-by-Step Methodology
-
Sample Homogenization:
-
Weigh 5.0 g of sample into a 20 mL headspace vial.
-
Critical Step: Add 5 mL of saturated NaCl solution. Mechanism: The "Salting Out" effect disrupts the hydration sphere of the analyte, decreasing its water solubility and driving it into the headspace.
-
-
Internal Standard Addition:
-
Spike 10 µL of Internal Standard solution (10 ppm in methanol) directly into the matrix.
-
Self-Validation: The IS must be added before equilibration to experience the same matrix suppression as the analyte.
-
-
Equilibration & Extraction:
-
Incubate at 40°C for 20 minutes with agitation (500 rpm).
-
Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes .
-
Note: Avoid temperatures >60°C to prevent thermal oxidation of the sulfur moiety.
-
-
GC-MS Analysis:
-
Desorb at 250°C for 3 minutes (Splitless mode).
-
Column: Polar wax phase (e.g., DB-Wax) is preferred to separate sulfur isomers.
-
Detection: MS in SIM mode (Select Ion Monitoring). Target ions: m/z 148 (Molecular ion), m/z 61 (Sulfur fragment).
-
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Sensitivity in Oil | High | Increase sample temperature to 50-60°C; Reduce sample volume (increase headspace ratio). |
| Peak Tailing | Adsorption in GC liner or column. | Use deactivated liners; trim column guard; ensure desorption temperature is adequate (250°C). |
| Poor Reproducibility | Inconsistent fiber depth or agitation. | Automate SPME (e.g., PAL system); ensure salt saturation is constant. |
| Artifact Formation | Thermal degradation of precursors. | Lower extraction temperature; check inlet for charred residue. |
References
-
Fedrizzi, B., et al. (2007). Development of a method for the quantification of 3-(methylthio)hexanal in wine. Journal of Agricultural and Food Chemistry.[1] Link
-
Jeleń, H., et al. (2015). Determination of Hexanal—an Indicator of Lipid Oxidation by Static Headspace Gas Chromatography (SHS-GC) in Fat-Rich Food Matrices. Food Analytical Methods.[2][3][4] Link
-
Plotto, A., et al. (2004).[2] Odour and flavour thresholds for key aroma components in an orange juice matrix.[2] Flavour and Fragrance Journal. Link
-
Rabbani, N., & Thornalley, P. J. (2014).[5] Measurement of Methylglyoxal by Stable Isotopic Dilution Analysis LC-MS/MS. Nature Protocols.[5] Link
-
Sigma-Aldrich. (2023). SPME Fiber Selection Guide for Volatiles and Semivolatiles. Supelco Technical Reports. Link
Sources
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Showing Compound Hexanal (FDB008068) - FooDB [foodb.ca]
- 5. Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with corroborative prediction in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
